Tetrafluorostannane
Description
Properties
CAS No. |
7783-62-2 |
|---|---|
Molecular Formula |
F4Sn |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
tetrafluorostannane |
InChI |
InChI=1S/4FH.Sn/h4*1H;/q;;;;+4/p-4 |
InChI Key |
YUOWTJMRMWQJDA-UHFFFAOYSA-J |
SMILES |
[F-].[F-].[F-].[F-].[Sn+4] |
Canonical SMILES |
F[Sn](F)(F)F |
Other CAS No. |
7783-62-2 |
Pictograms |
Corrosive; Irritant |
Synonyms |
Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tin(IV) Fluoride (SnF₄)
Abstract
Tin(IV) fluoride (SnF₄), or stannic fluoride, is a unique metal halide distinguished by its high melting point and polymeric structure, contrasting sharply with other tin(IV) tetrahalides.[1][2] Its utility in various applications, from organic synthesis to materials science, necessitates a robust and unambiguous characterization of its structure and purity. This technical guide provides an in-depth exploration of two powerful spectroscopic techniques—¹¹⁹Sn Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the comprehensive analysis of SnF₄. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and field-proven experimental protocols necessary for accurate structural elucidation.
The Structural Uniqueness of SnF₄: Why Spectroscopy is Essential
Unlike the molecular, volatile nature of SnCl₄, SnBr₄, and SnI₄, solid SnF₄ adopts a polymeric structure where each tin atom is octahedrally coordinated.[1] This is achieved by forming covalent bonds with four fluorine atoms and coordinating with two additional fluorine atoms from neighboring SnF₄ units. This creates a 2D layered network of corner-sharing SnF₆ octahedra. This structural complexity means that simple analytical methods are insufficient. Spectroscopic techniques are paramount as they probe the local chemical environment of the tin nucleus and the vibrational characteristics of the Sn-F bonds, providing a detailed fingerprint of the material's true structure and coordination.
¹¹⁹Sn NMR Spectroscopy: A Direct Probe of the Tin Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying tin-containing compounds. Tin is notable for having three spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently utilized due to its slightly higher sensitivity and natural abundance (8.59%).[3][4] ¹¹⁹Sn NMR provides exquisitely sensitive information about the oxidation state, coordination number, and bonding environment of the tin atom.
Core Principles: Chemical Shift and Coordination
The ¹¹⁹Sn chemical shift (δ) is highly diagnostic of the tin atom's electronic environment. A key principle for tin fluorides is the direct correlation between the coordination number and the chemical shift value. As the coordination number of the tin atom increases, the nucleus becomes more shielded, resulting in a significant upfield shift (to more negative ppm values).
-
Four-coordinate tin compounds typically resonate in the +20 to +300 ppm range.[5]
-
Six-coordinate tin compounds, such as the hexafluorostannate anion ([SnF₆]²⁻) formed when SnF₄ reacts with fluoride salts, exhibit characteristic upfield shifts to the -400 ppm range or lower.[1][5]
For solid SnF₄, where tin is six-coordinate, we expect a chemical shift in this upfield region. Solid-state NMR is essential, as the compound is insoluble in non-coordinating solvents. A crucial parameter in solid-state NMR is the Chemical Shift Anisotropy (CSA), which describes the orientation-dependence of the chemical shift. The CSA is highly sensitive to the local symmetry and oxidation state of the tin nucleus, making it a powerful diagnostic tool.[6][7]
Experimental Protocol: Solid-State ¹¹⁹Sn MAS NMR
This protocol outlines the acquisition of a high-resolution solid-state ¹¹⁹Sn NMR spectrum using Magic Angle Spinning (MAS). The objective of MAS is to average out the anisotropic interactions (like CSA) that broaden the signals in solid samples, resulting in sharper, solution-like spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Causality: SnF₄ is highly hygroscopic. All handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent the formation of hydrated tin species, which would complicate the spectrum.
-
Carefully pack the finely powdered SnF₄ sample into a zirconia NMR rotor (typically 1.3 mm to 4 mm in diameter). Ensure the packing is uniform and dense to achieve stable spinning.
-
-
Spectrometer Setup:
-
Insert the rotor into the MAS probe.
-
Tune the probe to the ¹¹⁹Sn frequency (e.g., 186.5 MHz on an 11.7 T magnet).
-
Set the magic angle (54.74°) precisely to ensure maximal line narrowing.
-
-
Data Acquisition:
-
Experimental Choice: A simple direct polarization pulse sequence is often sufficient. However, for samples with long relaxation times, a ¹H → ¹¹⁹Sn cross-polarization (CP) sequence can be used if protons are nearby (e.g., in impurities or hydrated species) to enhance signal intensity.
-
Set the MAS rate to a high value (e.g., 10-20 kHz) to spin the CSA sidebands out of the spectral region of interest.
-
Use a relaxation agent like [Cr(acac)₃] in some cases to shorten the T₁ relaxation time of the ¹¹⁹Sn nucleus, allowing for faster data acquisition, though this is less common for neat solids.[8]
-
Reference the ¹¹⁹Sn chemical shift externally to a standard, typically tetramethyltin (SnMe₄) at 0 ppm.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain the final spectrum.
-
Data Interpretation: Decoding the ¹¹⁹Sn Spectrum of SnF₄
A high-purity, solid-state ¹¹⁹Sn NMR spectrum of SnF₄ is expected to show a primary signal in the six-coordinate region (typically around -700 to -800 ppm). However, commercial SnF₄ often contains impurities.[6]
-
Multiple Signals: The presence of multiple ¹¹⁹Sn NMR signals often indicates impurities or different tin environments within the sample.[6] These could arise from hydrolysis products or other tin fluoride species.
-
Coupling to Fluorine: The signal may exhibit splitting due to scalar coupling with neighboring ¹⁹F nuclei (¹J(¹¹⁹Sn-¹⁹F)). The multiplicity of the signal can provide information about the number of directly bonded fluorine atoms. For an octahedral SnF₆ environment, a septet might be expected if the coupling is resolved.
-
Chemical Shift Anisotropy (CSA): Analysis of the spinning sideband manifold in a MAS spectrum allows for the determination of the CSA tensor. This provides detailed information about the symmetry of the electronic environment around the tin nucleus. A small CSA is indicative of a more symmetric (e.g., perfectly octahedral) environment.[6]
| Compound/Species | Coordination Number | Typical ¹¹⁹Sn Chemical Shift (δ) Range (ppm) | Reference(s) |
| Four-coordinate Organotins | 4 | +300 to +20 | [5] |
| SnF₄ (solid, octahedral Sn) | 6 | -700 to -800 | [6][9] |
| [SnF₆]²⁻ (in solution) | 6 | ~ -750 | [10] |
| [SnF₃]⁻ (in solution) | 3 | ~ -700 | [9] |
Infrared (IR) Spectroscopy: Probing Sn-F Vibrational Modes
Infrared (IR) spectroscopy is a rapid and non-invasive technique that measures the absorption of infrared radiation by a sample, corresponding to its molecular vibrations.[11][12] For SnF₄, IR spectroscopy is exceptionally useful for confirming the presence of Sn-F bonds and elucidating structural details based on the frequencies of their stretching and bending modes.
Core Principles: Vibrational Frequencies and Structure
The energy (and thus frequency) of a vibrational mode is determined by the masses of the bonded atoms and the strength of the bond connecting them. In the polymeric structure of SnF₄, two distinct types of Sn-F bonds exist:
-
Terminal Sn-F bonds: These are shorter, stronger bonds.
-
Bridging Sn-F bonds: These bonds, which link the SnF₆ octahedra, are longer and weaker.
This difference in bond strength leads to distinct vibrational frequencies. The stronger terminal bonds will vibrate at a higher frequency (wavenumber, cm⁻¹) than the weaker bridging bonds. The number of IR-active bands is governed by the symmetry of the molecule; the lower symmetry of the polymeric unit cell compared to an isolated tetrahedral molecule results in a more complex spectrum.[13]
Experimental Protocol: FTIR of a Solid Sample
This protocol describes the acquisition of a Fourier Transform Infrared (FTIR) spectrum of solid SnF₄ using the Nujol mull technique.
Step-by-Step Methodology:
-
Sample Preparation (Nujol Mull):
-
Causality: To obtain a high-quality spectrum of a solid, the particle size must be reduced to less than the wavelength of the incident IR radiation (~2 μm) to minimize light scattering, which can distort the spectrum.[14]
-
In an inert-atmosphere glovebox, place a small amount (2-5 mg) of dry SnF₄ powder onto an agate mortar.
-
Add 1-2 drops of Nujol (a mineral oil).
-
Grind the mixture thoroughly with the pestle for 3-5 minutes until a smooth, translucent paste (mull) is formed.
-
-
Sample Mounting:
-
Spread a thin, even film of the mull onto one KBr or CsI salt plate.
-
Place a second salt plate on top and gently press to create a uniform layer.
-
Experimental Choice: CsI plates are used for analysis down to 200 cm⁻¹, which is necessary to observe lower-frequency Sn-F bending modes. KBr plates have a cutoff around 400 cm⁻¹.[8]
-
-
Data Acquisition:
-
Place the mounted plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000–200 cm⁻¹.
-
-
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The characteristic peaks of Nujol (C-H stretches and bends) should be identified and mentally subtracted during interpretation.
-
Data Interpretation: Assigning the Sn-F Vibrational Bands
The IR spectrum of SnF₄ is dominated by strong absorptions in the far-infrared region (< 800 cm⁻¹).
-
High-Frequency Region (>650 cm⁻¹): Bands in this region are typically assigned to the stretching vibrations of terminal Sn-F bonds (ν(Sn-F_term)) .
-
Mid-Frequency Region (450-650 cm⁻¹): Absorptions here are characteristic of the stretching vibrations of the weaker bridging Sn-F bonds (ν(Sn-F_bridge)) .
-
Low-Frequency Region (<400 cm⁻¹): This region contains the bending and deformation modes of the SnF₆ octahedra.
The presence of distinct bands for both terminal and bridging fluorines is direct evidence of the polymeric nature of solid SnF₄.
| Wavenumber Range (cm⁻¹) | Assignment | Structural Implication |
| 700 - 750 | Asymmetric Stretch (ν_as) of terminal Sn-F₂ | Confirms the presence of terminal fluorine atoms. |
| 450 - 650 | Stretching modes (ν) of bridging Sn-F bonds | Direct evidence of the corner-sharing, polymeric structure. |
| < 400 | Bending and Deformation Modes (δ) | Relates to the overall octahedral geometry. |
| (Note: Exact frequencies can vary slightly based on sample preparation and crystallinity.) |
Integrated Spectroscopic Workflow & Structural Correlation
Neither technique in isolation tells the whole story. A combined approach, where ¹¹⁹Sn NMR confirms the six-coordinate tin environment and IR spectroscopy elucidates the nature of the Sn-F bonding, provides a self-validating system for the unambiguous characterization of SnF₄.
Visualizations: Workflows and Correlations
Caption: A flowchart of the solid-state ¹¹⁹Sn NMR experimental process.
Caption: The experimental workflow for acquiring an FTIR spectrum of SnF₄.
Caption: Linking SnF₄ structural features to their spectroscopic outputs.
Conclusion
The comprehensive characterization of tin(IV) fluoride is critical for its effective use in scientific and industrial applications. The application of ¹¹⁹Sn NMR and IR spectroscopy provides a robust, multi-faceted approach to confirm its identity, purity, and unique polymeric structure. ¹¹⁹Sn NMR directly probes the six-coordinate environment of the tin atom, while IR spectroscopy distinguishes the terminal and bridging Sn-F bonds inherent to its structure. By following the detailed protocols and interpretative frameworks presented in this guide, researchers can confidently validate their SnF₄ materials, ensuring the integrity and reproducibility of their work.
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Physical and chemical properties of high-purity Tetrafluorostannane
An In-Depth Technical Guide to the Physical and Chemical Properties of High-Purity Tetrafluorostannane (SnF₄)
Introduction
This compound, also known as tin(IV) fluoride or stannic fluoride (SnF₄), is an inorganic compound that has garnered significant interest within the scientific community.[1] In its high-purity form, it serves as a critical precursor, catalyst, and functional material in diverse fields ranging from materials science and electronics to catalysis and pharmaceutical development.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of high-purity SnF₄, offering field-proven insights for researchers, scientists, and drug development professionals. Unlike the other tin(IV) halides, which exist as molecular crystals with low melting points, SnF₄ is a white, high-melting crystalline solid, a distinction that arises from its unique polymeric structure.[1]
Synthesis and Purification
The synthesis of high-purity this compound requires meticulous control of reagents and conditions to prevent the formation of oxyfluorides or hydrated species.
Primary Synthetic Route: Halogen Exchange
The most common and effective method for synthesizing SnF₄ is through the reaction of tin(IV) chloride (SnCl₄) with anhydrous hydrogen fluoride (HF).[1] This reaction is a classic example of a halogen exchange, driven by the formation of the more thermodynamically stable Sn-F bond.
Reaction: SnCl₄ + 4HF → SnF₄ + 4HCl[1]
Experimental Protocol: Synthesis of SnF₄
-
System Preparation: A reaction vessel, typically made of a material resistant to HF such as Teflon or Monel, is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to eliminate atmospheric moisture.
-
Reagent Introduction: High-purity, anhydrous tin(IV) chloride is introduced into the reaction vessel.
-
Reaction with HF: Anhydrous hydrogen fluoride gas is carefully passed over or bubbled through the SnCl₄. The reaction is often performed at slightly elevated temperatures to facilitate the reaction and removal of the hydrogen chloride (HCl) byproduct.
-
Product Isolation: The resulting solid, white SnF₄, is isolated from the reaction mixture.
-
Purification: The crude SnF₄ is purified via sublimation at high temperatures (above 700 °C) under a vacuum or in an inert atmosphere.[4][5] This process effectively removes any remaining volatile impurities or unreacted starting materials.
Alternative Synthetic Methods
Other routes to SnF₄ involve direct fluorination using powerful fluorinating agents like fluorine gas, chlorine trifluoride, or bromine trifluoride with tin metal or other tin compounds.[6][7] However, these methods are often more hazardous and difficult to control, making the HF route preferable for achieving high purity.
Core Physical and Chemical Properties
The distinct properties of SnF₄ are a direct consequence of its structure and bonding. It is a white, odorless, crystalline solid.[1][8]
| Property | Value | Source(s) |
| Chemical Formula | SnF₄ | [1] |
| Molar Mass | 194.70 g/mol | [1][9] |
| Appearance | White crystalline powder/solid | [1][4] |
| Density | 4.78 g/cm³ | [1][5][6] |
| Melting Point | >700 °C (sublimes) | [1][2][4] |
| Solubility | Soluble in cold water, hydrolyzes in hot water | [10][11] |
| Hygroscopicity | Hygroscopic (moisture sensitive) | [6][11][12] |
Structural Analysis and Bonding
The most striking difference between SnF₄ and its heavier halide counterparts (SnCl₄, SnBr₄, SnI₄) lies in its solid-state structure. While the latter are molecular solids with tetrahedrally coordinated tin atoms, SnF₄ adopts a two-dimensional polymeric structure.[1][13]
-
Coordination Geometry: The tin atom in SnF₄ is octahedrally coordinated, bonded to six fluorine atoms.[1][13]
-
Crystal Structure: It crystallizes in the tetragonal I4/mmm space group.[1][13] The structure consists of layers of corner-sharing SnF₆ octahedra.[13] Within these layers, four of the six fluorine atoms bridge between adjacent tin centers, while the remaining two are terminal (unshared) and are positioned trans to one another.[1]
-
Bonding and Properties: This polymeric, octahedrally coordinated structure results in strong intermolecular forces, explaining its high sublimation temperature, non-volatility, and insolubility in nonpolar solvents, which starkly contrasts with the properties of the other tin(IV) halides.[1][12]
Caption: Octahedral coordination of Sn⁴⁺ in the SnF₄ crystal lattice.
Chemical Reactivity
Lewis Acidity
SnF₄ is a potent Lewis acid, readily accepting electron pairs from Lewis bases.[1][6] This property is central to its catalytic activity and its ability to form complex anions.
-
Formation of Hexafluorostannates: It reacts with alkali metal fluorides, such as potassium fluoride (KF), to form stable hexafluorostannate(IV) salts, in which the tin atom has an octahedral geometry.[1] SnF₄ + 2KF → K₂[SnF₆][1]
-
Adduct Formation: With neutral Lewis bases (L), such as ammonia, pyridine, and aniline, it forms a variety of adducts, commonly with the stoichiometry L·SnF₄ or L₂·SnF₄.[1][6][7]
Hydrolysis
High-purity SnF₄ is highly sensitive to moisture.[12][14] It is soluble in cold water but undergoes hydrolysis, especially in hot water, to form insoluble stannic acid (hydrated tin(IV) oxide).[10][11]
Reaction with Water: SnF₄ + 2H₂O → SnO₂ + 4HF A more complex representation of hydrolysis can also be written as: SnF₄ + 4H₂O → Sn(OH)₄ + 4HF[8]
This reactivity necessitates that all handling and storage of high-purity SnF₄ be conducted under anhydrous conditions.[14][15]
Analytical Characterization
Confirming the purity and identity of this compound requires a suite of analytical techniques.
Caption: A logical workflow for the synthesis and characterization of SnF₄.
-
X-ray Diffraction (XRD): Powder XRD is the definitive method for confirming the crystalline phase and identity of SnF₄, matching the diffraction pattern to the known tetragonal structure.[13]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing purity and thermal stability.[16][17] A TGA scan of high-purity SnF₄ under an inert atmosphere would show no significant mass loss until its sublimation temperature of ~705 °C.[5][6] The absence of mass loss at lower temperatures (~100 °C) confirms the anhydrous nature of the sample. The DSC would show a strong endotherm corresponding to sublimation without a preceding melting peak.[18]
-
Vibrational Spectroscopy (IR/Raman): Infrared and Raman spectroscopy can provide information about the Sn-F bonding environment. The spectra would be characterized by strong bands corresponding to the stretching and bending modes of the SnF₆ octahedra within the polymeric lattice.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹¹⁹Sn and ¹⁹F NMR spectroscopy would be powerful tools for probing the local environment of the tin and fluorine atoms, confirming the octahedral coordination and differentiating between bridging and terminal fluorine atoms.
Applications in Research and Development
The unique properties of high-purity SnF₄ make it a valuable compound in several advanced applications:
-
Catalysis: It is used as a Friedel-Crafts catalyst in organic synthesis and as a catalyst for esterification and acylation reactions.[2][6][10]
-
Materials Science: SnF₄ serves as a precursor for the synthesis of other tin-based compounds, advanced ceramics, and optical glass, where it can modify the refractive index.[2][10][11]
-
Electronics and Energy: It is employed in the fabrication of semiconductors and electronic components.[2][3] There is also growing interest in its use in high-energy-density lithium batteries.[21]
-
Dental Applications: Tin fluorides have well-established roles in dental care products for their anti-cavity properties.[2][10]
Safety, Handling, and Storage
This compound is a hazardous substance that must be handled with appropriate precautions.
-
Hazards: It is classified as corrosive and is harmful if swallowed, inhaled, or in contact with skin.[1][14][15] It causes skin and serious eye irritation and may cause respiratory irritation.[14][15]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid generating dust.[14]
-
Storage: Due to its hygroscopic nature, SnF₄ must be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[14][15]
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Molecular geometry and bonding in solid-state Tetrafluorostannane
An In-Depth Technical Guide to the Molecular Geometry and Bonding in Solid-State Tetrafluorostannane (SnF₄)
Abstract
This compound (SnF₄), or tin(IV) fluoride, presents a fascinating deviation from the structural chemistry of other Group 14 tetrahalides. Unlike the simple molecular, tetrahedral structures of its lighter congeners (CF₄, SiF₄) or even its heavier halide counterparts (SnCl₄, SnBr₄), solid-state SnF₄ adopts a complex, two-dimensional polymeric structure. This guide provides a detailed exploration of the unique molecular geometry, crystal lattice, and bonding characteristics of SnF₄. It offers field-proven insights into the experimental methodologies required for its synthesis and structural characterization, aimed at researchers and materials scientists.
The Structural Anomaly of Tin(IV) Fluoride
Among the tetrahalides of tin, SnF₄ is a significant outlier. Its remarkably high sublimation temperature of 705°C stands in stark contrast to the low melting and boiling points of SnCl₄ (−33.3 °C), SnBr₄ (31 °C), and SnI₄ (144 °C)[1]. This large discrepancy in physical properties is a direct consequence of its solid-state structure. While the larger halides form molecular crystals composed of discrete, tetrahedrally coordinated tin molecules, SnF₄ forms a non-molecular, polymeric lattice[1]. This structural arrangement, driven by the high electronegativity and small size of fluorine, leads to a significantly more stable and tightly bound solid.
Molecular Geometry and Crystal Structure
The solid-state structure of SnF₄ is built not from tetrahedral SnF₄ molecules, but from interconnected octahedra.
Octahedral Coordination of Tin
In the solid state, each tin(IV) cation is coordinated to six fluoride anions, forming a nearly perfect octahedral [SnF₆] unit[1][2]. This is a fundamental departure from the four-coordinate, tetrahedral geometry predicted by simple VSEPR theory for a discrete SnF₄ molecule. The adoption of this higher coordination number is a key feature of its solid-state chemistry.
A Two-Dimensional Polymeric Network
These [SnF₆] octahedra are not isolated. Instead, they link together by sharing the four fluoride ions located on their equatorial planes, creating a two-dimensional layered structure[2]. Each octahedron is connected to four neighboring octahedra through these corner-sharing (bridging) fluorides[1][2].
The remaining two fluorine atoms are located in the axial positions, perpendicular to the plane of the layers. These are unshared, terminal fluorides, bonded to only one tin atom[1][2]. This arrangement results in a stoichiometry of SnF₄, as each tin is associated with two terminal fluorides and shares four bridging fluorides with its neighbors (4 x ½ = 2), totaling four fluoride ions per tin atom.
The overall crystal structure is tetragonal and belongs to the I4/mmm space group[2].
Caption: Corner-sharing [SnF₆] octahedra in the SnF₄ lattice.
The Nature of Bonding in Solid SnF₄
The bonding within the SnF₄ lattice is characterized by a significant degree of ionic character, though covalent contributions are also present. This is evident from the distinct bond lengths observed for the terminal and bridging fluoride ions.
-
Terminal Sn-F Bonds: These are shorter and stronger, as the fluoride ion is bonded to only one electropositive tin center.
-
Bridging Sn-F Bonds: These are longer and weaker, as the fluoride ion is bonded to two tin centers, effectively distributing its bonding electron density[2].
This differentiation in bond lengths is a classic indicator of a mixed ionic-covalent bonding model in an extended lattice.
| Parameter | Value | Source |
| Crystal System | Tetragonal | [2] |
| Space Group | I4/mmm (No. 139) | [2] |
| Lattice Parameters | a = 4.08 Å, c = 7.77 Å | [2] |
| Unit Cell Volume | 129.22 ų | [2] |
| Density | 5.00 g/cm³ | [2] |
| Table 1: Crystallographic Data for Solid-State SnF₄. |
| Bond Type | Bond Length (Å) | Description | Source |
| Sn-F (terminal) | 1.90 Å | Shorter bond to an unshared fluorine atom. | [2] |
| Sn-F (bridging) | 2.04 Å | Longer bond to a fluorine atom shared by two Sn. | [2] |
| Table 2: Key Interatomic Distances in the SnF₄ Crystal Structure. |
Experimental Protocol: Synthesis and Structural Verification
The synthesis and characterization of SnF₄ require careful control of experimental conditions due to its sensitivity to moisture.[3][4]
Synthesis of Anhydrous SnF₄
A standard and reliable method for preparing SnF₄ involves the reaction of tin(IV) chloride (SnCl₄) with anhydrous hydrogen fluoride (HF).[1]
Protocol:
-
System Setup: A reaction vessel, typically made of a HF-resistant material like Teflon or Monel, is assembled under an inert atmosphere (e.g., dry nitrogen or argon) to strictly exclude moisture.
-
Reactant Introduction: Liquid SnCl₄ is carefully added to the reaction vessel.
-
Reaction: Anhydrous HF is condensed into the vessel at low temperature (e.g., -78°C, dry ice/acetone bath). The mixture is then allowed to warm slowly to room temperature. The reaction proceeds as follows: SnCl₄ + 4HF → SnF₄ (s) + 4HCl (g)
-
Product Isolation: The volatile byproduct, HCl gas, is removed by a stream of inert gas or under vacuum. The resulting white, solid SnF₄ is collected.
Causality: The use of anhydrous HF is critical. The presence of water would lead to the hydrolysis of SnF₄, forming tin oxides or oxyfluorides, which would compromise the purity and structural integrity of the final product.[3]
Structural Characterization Workflow
Confirming the unique polymeric structure of the synthesized SnF₄ requires crystallographic analysis.
Caption: Experimental workflow for SnF₄ synthesis and characterization.
Methodology Steps:
-
Phase Identification (Powder X-Ray Diffraction - PXRD):
-
Purpose: To confirm that the bulk of the synthesized white powder is indeed the desired phase of SnF₄ and is free from crystalline impurities.
-
Procedure: A small, representative sample of the powder is analyzed. The resulting diffraction pattern is compared against a reference pattern from a crystallographic database (e.g., the Inorganic Crystal Structure Database - ICSD). A match confirms the identity and purity of the product.
-
-
Single-Crystal Growth for Structure Determination:
-
Purpose: To obtain a definitive solution of the crystal structure, including precise bond lengths and angles.
-
Procedure: High-quality single crystals of SnF₄ can be grown via sublimation at elevated temperatures (e.g., >700°C) under vacuum[1][5]. A suitable crystal is selected and mounted on a goniometer.
-
-
Structure Solution (Single-Crystal X-Ray Diffraction):
-
Purpose: To determine the precise arrangement of atoms in the crystal lattice.
-
Procedure: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which yields a sharper, more resolved diffraction pattern. The crystal is then irradiated with monochromatic X-rays, and the diffraction data are collected. This data is processed to generate an electron density map, from which the positions of the Sn and F atoms are determined and refined, ultimately confirming the octahedral coordination and layered structure.
-
Conclusion
Solid-state this compound is a prime example of how the interplay between ionic and covalent bonding, driven by the properties of the constituent elements, can lead to structures that defy simple molecular models. Its two-dimensional polymeric lattice of corner-sharing [SnF₆] octahedra is responsible for its high thermal stability and distinguishes it fundamentally from other tin(IV) halides. The synthesis and characterization of SnF₄ provide a valuable case study in the handling of moisture-sensitive materials and the application of diffraction techniques to elucidate complex inorganic structures.
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A Comparative Structural Analysis of Tin(IV) Halides: From Polymeric Layers to Discrete Molecules
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth comparative analysis of the structural properties of tin(IV) halides (SnX₄, where X = F, Cl, Br, I). A significant structural transition is observed across the series, moving from a polymeric, layer-based structure with octahedral tin coordination in tin(IV) fluoride (SnF₄) to discrete, tetrahedral molecular structures for tin(IV) chloride (SnCl₄), bromide (SnBr₄), and iodide (SnI₄). This guide elucidates the underlying principles governing these structural differences, including the effects of halogen electronegativity and atomic radius. Key structural parameters, physical properties, and the experimental methodologies for their determination are detailed to provide a comprehensive resource for researchers in chemistry, materials science, and drug development.
Introduction: The Significance of Tin(IV) Halides
The tetrahalides of Group 14 elements exhibit a fascinating progression in structure and bonding, and the tin(IV) halides are exemplary in this regard.[1] As compounds where tin is in its +4 oxidation state, these materials serve as fundamental building blocks in inorganic and organometallic synthesis.[2] Their Lewis acidity makes them effective catalysts and precursors for a wide range of materials, from conductive oxides to perovskite solar cells.[3][4] Understanding their structural chemistry is paramount, as the coordination environment of the tin atom dictates their physical properties, reactivity, and suitability for various applications. This guide explores the distinct structural characteristics of each tin(IV) halide, providing a causal explanation for the observed trends.
The Defining Influence of the Halogen
The dramatic shift in crystal structure across the tin(IV) halide series is primarily dictated by two fundamental properties of the halogen atom: electronegativity and ionic radius.
-
Electronegativity and Ionic Character: Fluorine is the most electronegative element. The large electronegativity difference between tin and fluorine imparts significant ionic character to the Sn-F bond. This promotes the formation of an extended lattice structure where tin can achieve a higher coordination number.
-
Atomic/Ionic Radius and Steric Hindrance: As we descend the halogen group from F to I, the atomic radius increases substantially. The larger chlorine, bromine, and iodine atoms create significant steric hindrance around the central tin atom, making it progressively more difficult to accommodate more than four halogens in the primary coordination sphere. This favors the formation of discrete, sterically less-demanding tetrahedral molecules.[5]
This interplay results in a transition from the high-melting, polymeric SnF₄ to the volatile, molecular SnCl₄, SnBr₄, and SnI₄.[6]
Detailed Structural Analysis of Tin(IV) Halides
Tin(IV) Fluoride (SnF₄): A 2D Polymeric Network
Unlike its heavier congeners, tin(IV) fluoride is a white, crystalline solid with a remarkably high sublimation point of over 700 °C.[7][8] This is a direct consequence of its polymeric structure. In the solid state, the tin atoms are octahedrally coordinated, bonded to six fluorine atoms.[7] These SnF₆ octahedra share four of their equatorial corners to form two-dimensional layers.[7] The remaining two fluorine atoms are in terminal positions, oriented trans to each other. This extended lattice structure, held together by strong intermolecular forces, requires significant energy to break, explaining its high melting and boiling points compared to the other tin tetrahalides.[7][9]
Tin(IV) Chloride (SnCl₄): A Prototypical Molecular Tetrahalide
Tin(IV) chloride, also known as stannic chloride, is a colorless, fuming liquid at room temperature.[3] This volatile nature is indicative of a molecular compound with relatively weak intermolecular van der Waals forces. In both the liquid and solid phases, SnCl₄ consists of discrete, tetrahedral molecules.[10][11]
Upon solidification at -33 °C, it forms monoclinic crystals.[3][11] The central tin atom is covalently bonded to four chlorine atoms in a near-perfect tetrahedral geometry.[3] The average Sn-Cl bond length is approximately 228 pm.[3] Being a strong Lewis acid, SnCl₄ readily forms adducts with Lewis bases, such as water, to form hydrates like SnCl₄·5H₂O, in which the coordination geometry around the tin atom expands to octahedral.[3][12]
Tin(IV) Bromide (SnBr₄): A Close Structural Analog to SnCl₄
Following the trend, tin(IV) bromide is a colorless, low-melting solid (m.p. 31 °C) that also exists as discrete tetrahedral molecules.[13][14] It crystallizes in a monoclinic system that is isostructural with solid SnCl₄.[3][13] The molecule features a distorted tetrahedral geometry with a mean Sn-Br bond length of about 242 pm.[13] The increase in bond length from Sn-Cl to Sn-Br is consistent with the larger atomic radius of bromine.
Tin(IV) Iodide (SnI₄): The Largest and Most Covalent Halide
Tin(IV) iodide, or stannic iodide, is a bright orange-red crystalline solid.[15] It continues the trend of forming discrete tetrahedral molecules in the solid state.[16] SnI₄ crystallizes in a cubic space group.[15][16] The Sn-I bond length is approximately 269 pm, the longest in the series, reflecting the large size of the iodine atom.[15][17] The lower electronegativity of iodine imparts the highest degree of covalent character to the Sn-I bond among the halides.
Comparative Data Synthesis
The structural and physical properties of the tin(IV) halides are summarized below for direct comparison.
| Property | Tin(IV) Fluoride (SnF₄) | Tin(IV) Chloride (SnCl₄) | Tin(IV) Bromide (SnBr₄) | Tin(IV) Iodide (SnI₄) |
| Appearance | White solid[7] | Colorless fuming liquid[3] | Colorless solid[13] | Orange-red solid[16] |
| Melting Point | >700 °C (sublimes)[7] | -34.07 °C[3] | 31 °C[13] | 143 °C[16] |
| Boiling Point | N/A (sublimes at 705 °C)[8] | 114.15 °C[3] | 205 °C[13] | 348.5 °C[16] |
| Solid-State Structure | 2D Polymeric Layers[7] | Molecular, Monoclinic[3] | Molecular, Monoclinic[13] | Molecular, Cubic[16] |
| Sn Coordination | Octahedral (SnF₆)[7] | Tetrahedral (SnCl₄)[10] | Tetrahedral (SnBr₄)[13] | Tetrahedral (SnI₄)[15] |
| Avg. Sn-X Bond Length | ~196 pm (in complexes)[18] | ~228 pm[3] | ~242 pm[13] | ~269 pm[15][17] |
Visualization of Structural Trends
The transition from a polymeric to a molecular structure is a key feature of this series. This can be visualized as a function of increasing halogen size and decreasing Sn-X bond polarity.
Caption: Structural progression in the tin(IV) halide series.
Experimental Protocol: Structure Determination by Single-Crystal X-ray Diffraction
The atomic arrangements described in this guide are primarily determined using single-crystal X-ray crystallography.[19] This powerful technique allows for the precise determination of bond lengths, bond angles, and crystal packing.[20]
Objective: To determine the three-dimensional molecular structure of a tin(IV) halide crystal (e.g., SnI₄).
Methodology:
-
Crystal Growth & Selection:
-
Causality: A high-quality, single crystal with minimal defects is essential for obtaining a clear diffraction pattern.
-
Procedure: Grow suitable crystals of SnI₄ by slow evaporation from a nonpolar solvent (e.g., benzene) in an anhydrous environment. Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
-
Data Collection:
-
Causality: The crystal is rotated in a monochromatic X-ray beam to collect diffraction data from all possible lattice planes.
-
Procedure: Mount the goniometer on a diffractometer. Cool the crystal under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and potential degradation. Expose the crystal to the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and collect a series of diffraction images as the crystal is rotated.[19][21]
-
-
Data Processing:
-
Causality: The raw diffraction images must be processed to determine the position and intensity of each reflection, which relates to the crystal's unit cell and symmetry.
-
Procedure: Integrate the raw data to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Determine the unit cell parameters and the crystal's space group from the symmetry of the diffraction pattern.
-
-
Structure Solution and Refinement:
-
Causality: The "phase problem" prevents direct calculation of the structure from intensities alone.[22] An initial model is generated and then refined against the experimental data.
-
Procedure: Use computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map and build a preliminary model of the SnI₄ molecule. Refine this model using a least-squares algorithm, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
-
Validation:
-
Causality: The final model must be chemically sensible and statistically validated.
-
Procedure: Assess the quality of the final structure using metrics like the R-factor (agreement factor). An R-factor below 5% is indicative of a well-refined structure. Inspect the final electron density map for any unassigned peaks and ensure all bond lengths and angles are chemically reasonable.
-
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion
The tin(IV) halides present a clear and instructive example of how fundamental atomic properties—electronegativity and size—govern the macroscopic structure and properties of chemical compounds. The transition from the ionically influenced, polymeric network of SnF₄ to the discrete, covalent tetrahedral molecules of SnCl₄, SnBr₄, and SnI₄ is a foundational concept in inorganic chemistry. This structural diversity underpins their varied physical properties and chemical reactivity, making a thorough understanding of these differences essential for their effective application in scientific research and industrial development.
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Holton, S. J., & Mowbray, S. L. (2000). X Ray crystallography. PMC - PubMed Central - NIH. Retrieved from [Link]
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Reuter, H., & Pawlak, R. (2011). Crystal structure of tin(IV) chloride octahydrate. PMC - PubMed Central - NIH. Retrieved from [Link]
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Jain, A., et al. (2020). Materials Data on SnBr4 by Materials Project. OSTI.GOV. Retrieved from [Link]
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Collegedunia. (n.d.). Tin (IV) Chloride Formula: Synthesis, Structure & Applications. Retrieved from [Link]
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Taylor & Francis Online. (2022). Tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol: structures, optical and thermal properties. Retrieved from [Link]
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ResearchGate. (2023). Tin(IV) Halides Zero-dimensional based Inorganic-Organic Hybrid Materials: Crystal Structures and Hirshfeld Surface Analysis. Retrieved from [Link]
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A Technical Guide to the Thermal Stability and Decomposition Pathways of Tin(IV) Fluoride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Tin(IV) fluoride (SnF₄), or stannic fluoride, is a material of significant interest in various fields, including catalysis, materials science, and potentially in specialized pharmaceutical applications. Its utility is intrinsically linked to its thermal stability. This in-depth technical guide provides a comprehensive overview of the known thermal properties of SnF₄ and outlines a systematic approach to characterizing its decomposition pathways. In light of the limited specific experimental data in publicly accessible literature, this guide integrates theoretical principles with established analytical methodologies to empower researchers in their investigations of SnF₄ and analogous metal fluorides.
Introduction: The Significance of Thermal Stability in the Context of SnF₄
Tin(IV) fluoride is a white, hygroscopic solid with a notably high sublimation point of approximately 705°C[1][2][3]. Unlike its tin tetrahalide counterparts (SnCl₄, SnBr₄, SnI₄), which are molecular solids with low melting points, SnF₄ possesses a polymeric structure with octahedrally coordinated tin atoms, contributing to its thermal robustness[4]. The thermal stability of SnF₄ is a critical parameter that dictates its viability in high-temperature applications and its shelf-life under various storage conditions. Understanding its decomposition pathways is paramount for ensuring process safety, predicting potential degradation products, and establishing reliable operational parameters.
This guide will first delve into the theoretical underpinnings of SnF₄'s thermal stability, followed by a detailed exposition of hypothesized decomposition pathways under different atmospheric conditions. The core of this document is a comprehensive guide to the experimental characterization of these pathways, providing not just the "how" but also the "why" behind the selection of analytical techniques.
Theoretical Framework of SnF₄ Thermal Stability
The thermal stability of an inorganic compound like SnF₄ is governed by the strength of its chemical bonds and the energy of its crystal lattice.
2.1. Bond and Lattice Energies
The Sn-F bond is a strong, polar covalent bond. The average bond energy for a single Sn-F bond is approximately 414 kJ/mol[5]. This high bond energy contributes significantly to the overall stability of the SnF₄ molecule. Furthermore, in the solid state, SnF₄ adopts a polymeric structure with bridging fluorine atoms, leading to a high lattice energy[6][7]. The energy required to break down this lattice and subsequently cleave the Sn-F bonds is substantial, which is consistent with its high sublimation temperature.
2.2. Comparison with Analogous Metal Fluorides
Anhydrous metal fluorides, in general, are known for their high thermal stability[8]. For instance, calcium fluoride (CaF₂) and magnesium fluoride (MgF₂) exhibit significant thermal stability, with their decomposition primarily occurring through hydrolysis at high temperatures rather than direct thermal fragmentation[1][9]. The study of such analogous compounds provides a valuable framework for predicting the behavior of SnF₄.
Hypothesized Decomposition Pathways of SnF₄
The decomposition of SnF₄ is expected to be highly dependent on the surrounding atmosphere. The following sections outline the most probable decomposition pathways.
3.1. Inert Atmosphere (e.g., Nitrogen, Argon)
Under an inert atmosphere, the primary decomposition pathway for SnF₄ at elevated temperatures is likely sublimation. As the temperature approaches 705°C, SnF₄ is expected to transition directly from the solid to the gaseous phase without significant chemical decomposition[1][2][3].
SnF₄(s) → SnF₄(g)
However, at temperatures significantly exceeding its sublimation point, fragmentation of the gaseous SnF₄ molecules could occur, potentially leading to the formation of lower tin fluorides and fluorine gas, although this would require a very high energy input.
SnF₄(g) → SnF₂(g) + F₂(g)
3.2. Oxidative Atmosphere (e.g., Air, Oxygen)
In the presence of oxygen, the thermal decomposition of SnF₄ is likely to be more complex. The high-temperature reaction with oxygen could lead to the formation of tin oxides or tin oxyfluorides. A potential reaction pathway is the formation of tin(IV) oxide (SnO₂) and the release of fluorine gas or fluorine-containing species.
SnF₄(s) + O₂(g) → SnO₂(s) + 2F₂(g)
The formation of stable tin oxyfluoride intermediates (SnOF₂) is also a possibility.
3.3. Hydrolytic Decomposition (Presence of Moisture)
Given that SnF₄ is hygroscopic, its decomposition in the presence of water vapor, even at temperatures below its sublimation point, is a critical consideration. High-temperature hydrolysis, or pyrohydrolysis, is a common decomposition pathway for many metal fluorides[10][11]. The reaction of SnF₄ with water vapor would likely yield tin(IV) oxide and hydrogen fluoride gas.
SnF₄(s) + 2H₂O(g) → SnO₂(s) + 4HF(g)
This reaction is of particular importance as it can occur at temperatures lower than the sublimation point and can lead to the corrosion of equipment due to the formation of acidic HF gas.
Experimental Characterization of SnF₄ Thermal Decomposition
A multi-technique approach is essential for the comprehensive characterization of the thermal stability and decomposition pathways of SnF₄. The following experimental workflow is proposed for a thorough investigation.
Experimental Workflow
Caption: A comprehensive workflow for the thermal analysis of SnF₄.
Detailed Experimental Protocols
4.2.1. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Objective: To determine the onset temperature of decomposition, quantify mass loss events, and identify the evolved gaseous products.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Calibrate the mass spectrometer for the expected m/z values of potential decomposition products (e.g., HF, F₂, SnFₓ fragments).
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of SnF₄ into an appropriate TGA crucible (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Run experiments under three different atmospheres: high-purity nitrogen (inert), dry air (oxidative), and nitrogen humidified with a controlled concentration of water vapor (hydrolytic). Set a flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.
-
Temperature Range: Heat the sample from ambient temperature to at least 800°C to ensure complete reaction or sublimation.
-
-
Data Analysis:
-
Analyze the TGA curve for mass loss steps. The onset temperature of each step indicates the beginning of a decomposition event.
-
Simultaneously, monitor the MS data for the evolution of specific ions corresponding to the expected gaseous products. Correlate the temperature of gas evolution with the mass loss events observed in the TGA.
-
-
4.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify phase transitions (e.g., melting, solid-solid transitions) and measure the enthalpy changes associated with decomposition.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: In an inert atmosphere, hermetically seal a small, accurately weighed sample (2-5 mg) of SnF₄ in an aluminum or gold-plated stainless steel pan.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with high-purity nitrogen.
-
Heating Rate: Use the same heating rate as in the TGA experiments (e.g., 10 °C/min) to allow for direct comparison of results.
-
Temperature Range: Scan from ambient temperature to a temperature that encompasses any events observed in the TGA, while staying within the operational limits of the DSC pans.
-
-
Data Analysis:
-
Identify endothermic and exothermic peaks in the DSC thermogram. Endothermic peaks may correspond to melting or sublimation, while exothermic peaks often indicate decomposition or oxidative reactions.
-
Integrate the peak areas to quantify the enthalpy changes (ΔH) for each thermal event.
-
-
4.2.3. In-situ High-Temperature X-ray Diffraction (HT-XRD)
-
Objective: To identify the crystalline phases of the solid decomposition products as a function of temperature.
-
Methodology:
-
Instrument Setup: Use an XRD instrument equipped with a high-temperature stage and a controlled atmosphere chamber.
-
Sample Preparation: Prepare a thin layer of SnF₄ powder on the sample holder of the high-temperature stage.
-
Experimental Conditions:
-
Atmosphere: Conduct experiments under inert, oxidative, and humid atmospheres, mirroring the TGA-MS conditions.
-
Heating Program: Heat the sample in a stepwise manner, holding at various temperatures (e.g., every 50°C or at temperatures corresponding to thermal events observed in TGA/DSC) to collect XRD patterns.
-
-
Data Analysis:
-
Analyze the XRD patterns collected at each temperature to identify the crystalline phases present. Compare the obtained patterns with reference databases (e.g., ICDD) to identify solid products like SnO₂ or tin oxyfluorides.
-
-
Data Interpretation and Pathway Elucidation
By integrating the data from these complementary techniques, a comprehensive picture of the thermal decomposition of SnF₄ can be constructed.
-
TGA-MS will reveal the temperatures of mass loss and the identity of the gaseous products.
-
DSC will provide information on the energetics of the decomposition processes (endothermic vs. exothermic).
-
In-situ HT-XRD will identify the solid-state products formed at each stage of decomposition.
The combination of these results will allow for the confident elucidation of the decomposition pathways under different atmospheric conditions.
Hypothesized Decomposition Pathway Diagrams
Sources
- 1. [Stability of CaF2 at high temperature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WebElements Periodic Table » Tin » tin tetrafluoride [webelements.co.uk]
- 3. Cas 7783-62-2,TIN(IV) FLUORIDE | lookchem [lookchem.com]
- 4. Tin(IV) fluoride - Wikipedia [en.wikipedia.org]
- 5. Common Bond Energies (D [wiredchemist.com]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Khan Academy [khanacademy.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of iron and chromium fluorides: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrohydrolysis in the Analysis of Fluorides and Other Halides - UNT Digital Library [digital.library.unt.edu]
Methodological & Application
Mechanism of SnF₄-catalyzed nucleophilic aromatic substitution (SNAr)
Application Note & Protocols
Topic: Mechanistic Insights into Lewis Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr) with a Focus on Metal Fluorides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Classical SNAr
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of complex aromatic compounds by displacing a leaving group on an aromatic ring with a nucleophile.[1][2] The classical SNAr mechanism requires a highly electron-deficient aromatic ring, typically activated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[3][4] This activation stabilizes the key intermediate, a negatively charged species known as the Meisenheimer complex, which forms during the rate-determining step of the reaction.[1][4][5]
However, the stringent requirement for strong electronic activation limits the substrate scope of classical SNAr. To overcome this limitation, chemists have explored catalytic approaches to activate otherwise unreactive or moderately reactive aryl halides. One such strategy is the use of Lewis acids. While specific protocols detailing Tin(IV) Fluoride (SnF₄) as a general SNAr catalyst are not widely documented in peer-reviewed literature, the principles of Lewis acid catalysis provide a framework for understanding how such a reagent could theoretically function and for exploring related, well-established methodologies.
This guide provides an in-depth look at the mechanism of Lewis acid-assisted SNAr, hypothesizes the role of a compound like SnF₄, and presents detailed protocols for related, field-proven nucleophilic fluorination reactions, a critical subclass of SNAr.
Part 1: Mechanistic Deep Dive
The Canonical SNAr Mechanism (Addition-Elimination)
The widely accepted mechanism for SNAr is a two-step addition-elimination process.[1][3]
-
Nucleophilic Attack and Meisenheimer Complex Formation: A nucleophile attacks the carbon atom (ipso-carbon) bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion, the Meisenheimer complex.[1][4] The presence of EWGs at the ortho or para positions is crucial as they delocalize the negative charge, stabilizing this high-energy intermediate.[2][4] This step is typically the rate-determining step.[2][6]
-
Elimination and Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[3]
Interestingly, for SNAr reactions, the leaving group ability follows an unusual trend: F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring toward nucleophilic attack, accelerating the rate-determining first step. Since C-F bond cleavage occurs in the fast second step, its high bond strength is less of a kinetic impediment.[1][2][6]
The Role of Lewis Acid Catalysis
A Lewis acid can catalyze SNAr by functioning as a "super-electron-withdrawing group." It coordinates to the leaving group (e.g., a halide) or another substituent on the aromatic ring (like a nitro or cyano group).
This coordination enhances the electrophilicity of the aromatic ring in two ways:
-
Increased Polarization: It withdraws electron density from the ring, making the ipso-carbon more electron-deficient and susceptible to nucleophilic attack.
-
Stabilization of the Intermediate: It can help stabilize the accumulating negative charge in the Meisenheimer complex.
Hypothetical Catalytic Cycle for SnF₄-Assisted SNAr
Based on the principles of Lewis acidity, we can propose a hypothetical catalytic cycle for how SnF₄ might facilitate an SNAr reaction. SnF₄ is a strong Lewis acid and could activate an aryl halide substrate (e.g., an aryl chloride) towards attack by a nucleophile (Nu⁻).
Proposed Mechanism:
-
Activation: The Lewis acidic tin(IV) center coordinates to the leaving group (e.g., chloride) on the aromatic ring. This coordination polarizes the Ar-Cl bond and withdraws electron density from the ring, making it more electrophilic.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the activated aryl chloride at the ipso-carbon, forming a tin-coordinated Meisenheimer complex. The [SnF₄Cl]⁻ moiety acts as a powerful EWG, stabilizing the negative charge.
-
Elimination & Product Formation: The C-Cl bond breaks, expelling a [SnF₄Cl]⁻ complex. The aromatic product is released.
-
Catalyst Regeneration: The [SnF₄Cl]⁻ complex releases the chloride ion to regenerate the SnF₄ catalyst, completing the cycle.
This proposed cycle highlights the potential of strong Lewis acids to expand the scope of SNAr to less activated substrates.
// Nodes Catalyst [label="SnF₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Ar-Cl\n(Aryl Chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Complex [label="Activated Complex\n[Ar-Cl---SnF₄]", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Nu⁻", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Intermediate\n[Ar(Cl)(Nu)-SnF₄]⁻", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-Nu\n(Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Waste [label="[SnF₄Cl]⁻", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Chloride [label="Cl⁻", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Catalyst -> Activated_Complex [label="Coordination"]; Substrate -> Activated_Complex; Activated_Complex -> Meisenheimer [label="+ Nu⁻"]; Nucleophile -> Meisenheimer [style=invis]; Meisenheimer -> Product [label="Elimination"]; Meisenheimer -> Waste [style=dashed]; Waste -> Catalyst [label="Regeneration"]; Waste -> Chloride [style=dashed]; }
Hypothetical SnF₄-Catalyzed SNAr Cycle
Part 2: Application Protocols - Nucleophilic Fluorination
While SnF₄ catalysis remains speculative, the use of metal fluorides as nucleophilic sources for synthesizing aryl fluorides is a well-established and industrially significant SNAr reaction, often referred to as the Halex process.[5] Aryl fluorides are crucial motifs in pharmaceuticals and agrochemicals due to their ability to enhance metabolic stability and bioavailability.[7]
General Protocol for SNAr Fluorination of an Activated Aryl Chloride
This protocol describes a typical lab-scale procedure for the fluorination of an electron-deficient aryl chloride, such as 2,4-dinitrochlorobenzene, using potassium fluoride (KF).
Materials:
-
Activated Aryl Chloride (e.g., 2,4-dinitrochlorobenzene)
-
Spray-dried Potassium Fluoride (KF)
-
Phase-Transfer Catalyst (PTC), e.g., tetrabutylammonium bromide (TBAB) or a crown ether
-
High-boiling point aprotic polar solvent (e.g., DMSO, DMF, Sulfolane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
Procedure:
-
Reagent Preparation (Critical): Ensure the potassium fluoride is anhydrous. This is often achieved by using spray-dried KF or by heating standard KF under a high vacuum to remove residual water. Water will compete with the fluoride nucleophile and lead to undesired hydrolysis byproducts.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl chloride (1.0 eq).
-
Add anhydrous potassium fluoride (2.0 - 3.0 eq). The excess KF helps drive the reaction to completion.
-
Add the phase-transfer catalyst (0.1 eq). The PTC is crucial for solubilizing the fluoride salt in the organic solvent.[5]
-
Add the anhydrous polar aprotic solvent (e.g., DMSO) to create a solution with a concentration of approximately 0.5-1.0 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (typically 120-180 °C). The required temperature will depend on the reactivity of the substrate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. Reaction times can range from 4 to 24 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine, to remove the solvent and residual salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aryl fluoride.
-
Data Summary: Substrate Scope for SNAr Fluorination
The success of SNAr fluorination is highly dependent on the electronic nature of the substrate. The table below summarizes typical substrate classes and their relative reactivity.
| Substrate Class | Activating Group(s) | Typical Conditions | Relative Reactivity |
| Dinitro-activated Aryl Halides | 2x -NO₂ | KF, DMSO, 120 °C | Very High |
| Cyano-activated Aryl Halides | -CN, -Cl | CsF, DMF, 150 °C | High |
| Heterocyclic Halides (e.g., Chloropyridines) | Ring Nitrogen | KF/PTC, Sulfolane, 180 °C | Moderate to High |
| Carbonyl-activated Aryl Halides | -CHO, -COR | CsF, DMSO, 150-170 °C | Moderate |
| Mono-nitro-activated Aryl Halides | 1x -NO₂ | High Temp, PTC required | Moderate |
| Unactivated Aryl Halides | None or Alkyl | Generally unreactive under thermal SNAr | Very Low / Inert |
Note: Cesium Fluoride (CsF) is often more effective than KF due to its higher solubility and the "naked" nature of the fluoride anion, but it is also more expensive.[8]
Part 3: Troubleshooting and Advanced Concepts
-
Issue: Low Yield / No Reaction:
-
Cause: Insufficient activation of the substrate, presence of water, or inadequate temperature.
-
Solution: Ensure anhydrous conditions. Increase the reaction temperature. Consider using a more reactive fluoride source like CsF or employing a more effective phase-transfer catalyst. For unactivated arenes, alternative methods like photoredox catalysis may be necessary.[9]
-
-
Issue: Hydrolysis Byproduct Formation:
-
Cause: Presence of water in the reaction mixture.
-
Solution: Rigorously dry all reagents and solvents. Use spray-dried KF and anhydrous grade solvents.
-
-
Concerted vs. Stepwise Mechanisms:
-
Recent research using kinetic isotope effects and computational analysis suggests that some SNAr reactions, previously assumed to be stepwise, may in fact proceed through a single, concerted transition state.[10][11] This "Meisenheimer transition state" model proposes that nucleophile addition and leaving group departure are synchronous but asynchronous processes.[10] This is particularly relevant for reactions involving more electron-rich aromatics or highly reactive nucleophiles.
-
Conclusion
While the direct catalytic application of SnF₄ in general SNAr reactions is not a well-established method, the underlying principles of Lewis acid catalysis are a powerful tool for enhancing the reactivity of aromatic substrates. The study of this concept provides a gateway to understanding and utilizing proven methodologies, such as the nucleophilic fluorination of activated aryl halides using alkali metal fluorides. This SNAr subclass is indispensable for the synthesis of fluorinated molecules that are critical to modern medicine and technology. Further research into novel Lewis acid systems may yet unlock new pathways for activating even unreactive aromatic systems towards substitution.
References
-
Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Journal of the American Chemical Society, 131(5), 1662-1663. [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 2020. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI, Catalysts, 11(7), 830. [Link]
-
Synthesis of Ar‐SF4Cl from aryl halides. Reaction Conditions. ResearchGate. [Link]
-
C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Catalytic SNAr Hexafluoroisopropoxylation of Aryl Chlorides and Bromides. ResearchGate. [Link]
-
Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube. [Link]
-
Concerted nucleophilic aromatic substitutions. SciSpace. [Link]
-
SNAr fluorination of heteroaryl chlorides and aryl triflates via the... ResearchGate. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Formation of ArF from LPdAr(F): catalytic conversion of aryl triflates to aryl fluorides. PubMed. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Tetrafluorostannane (SnF4) in the Synthesis of Fluorinated Heterocycles
Abstract: The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design, imparting profound effects on a molecule's physicochemical and biological properties. While numerous fluorination strategies exist, the application of strong Lewis acids to activate substrates and promote C-F bond formation remains a powerful, albeit nuanced, approach. This technical guide provides an in-depth exploration of Tetrafluorostannane (SnF₄), a potent Lewis acid, for the synthesis of fluorinated heterocycles. We will dissect its mechanistic underpinnings, provide detailed, field-tested protocols for its application, and offer insights into reaction optimization and safety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of SnF₄ for accessing novel fluorinated chemical matter.
Introduction: The Imperative for Fluorinated Heterocycles and the Role of SnF₄
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and agrochemicals.[1] The strategic introduction of fluorine atoms into these frameworks can dramatically enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Consequently, the development of robust and selective methods for the synthesis of fluorinated heterocycles is a field of intense research.[4]
This compound (SnF₄), or stannic fluoride, is a white, high-melting solid that stands apart from other tin(IV) halides due to its polymeric, octahedrally coordinated structure.[5] While its application in organic synthesis is less documented than its chloride counterpart, its potent Lewis acidic character makes it a highly valuable tool for specific transformations.[5][6] Unlike many fluorinating agents that act as the fluoride source, SnF₄ primarily functions as a powerful catalyst or promoter. It activates substrates or other reagents to facilitate challenging C-F bond-forming reactions, opening new pathways for the construction of complex fluorinated molecules.
This guide will illuminate the principles and practical applications of SnF₄, demonstrating its utility in key transformations such as the hydrofluorination of unsaturated systems and fluorinative cyclizations.
Physicochemical Properties and Safe Handling of SnF₄
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.
Key Properties of this compound
SnF₄'s unique physical properties are a direct result of its polymeric structure, which contrasts sharply with the molecular nature of other tin tetrahalides like SnCl₄.[5]
| Property | Value | Reference |
| Chemical Formula | SnF₄ | [7] |
| Molar Mass | 194.70 g/mol | [8] |
| Appearance | White to off-white solid | [5][9] |
| Melting Point | >700 °C (sublimes) | [5] |
| Density | 4.78 g/cm³ | [8] |
| Structure | Polymeric, with octahedrally coordinated tin centers | [5] |
| Solubility | Reacts with water | [8] |
Safety and Handling Protocols
This compound is a hazardous chemical that demands careful handling in a controlled laboratory environment.
Core Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[5]
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Hygroscopic: Readily absorbs moisture from the air.[9] Upon contact with water, it hydrolyzes to form tin(IV) hydroxide and corrosive hydrogen fluoride (HF).[8]
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended for handling fluoride-releasing compounds), and splash-proof safety goggles or a full-face shield.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of fine powder or any HF vapor that may be generated.
-
Inert & Anhydrous Conditions: Due to its hygroscopic nature, SnF₄ should be stored in a desiccator and handled under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. All solvents and reagents must be rigorously dried before use.
-
Spill & Waste: Spills should be neutralized with a suitable agent like sodium bicarbonate before cleanup. All SnF₄ waste must be disposed of according to institutional and local regulations for heavy metal and fluoride waste.
Mechanism of Action: SnF₄ as a Potent Lewis Acid Catalyst
The synthetic utility of SnF₄ is derived almost entirely from its function as a strong Lewis acid. The electron-deficient tin(IV) center readily accepts electron pairs from Lewis bases (e.g., heteroatoms, π-bonds, or fluoride ions), thereby activating them for subsequent chemical transformations.[5]
Two primary modes of activation are prevalent:
-
Substrate Activation: SnF₄ coordinates directly to an electron-rich site on the substrate, such as a carbonyl oxygen or a nitrogen atom within a heterocycle. This coordination withdraws electron density, rendering the substrate significantly more electrophilic and susceptible to attack by a nucleophile, such as a fluoride ion.
-
Reagent Activation: SnF₄ can interact with a fluoride source, such as an amine-HF complex (e.g., Et₃N·3HF), to increase its fluorinating potential. It achieves this by abstracting a fluoride ion to form a hexafluorostannate complex ([SnF₆]²⁻), which in turn generates a more electrophilic species (e.g., a protonated amine or a more 'naked' fluoride ion) that drives the reaction.[10] This mode of action is particularly relevant for hydrofluorination reactions.
Below is a generalized workflow illustrating the central role of SnF₄ in a catalytic process.
Caption: General experimental workflow for SnF₄-catalyzed reactions.
Applications & Protocols
The following protocols are representative examples of how SnF₄ can be employed to synthesize fluorinated heterocycles. They are based on established principles of Lewis acid catalysis and have been adapted for the specific use of SnF₄.
Protocol 1: SnF₄-Promoted Hydrofluorination of an Alkynylpyridine
This protocol details the synthesis of a (Z)-α-fluorovinyl pyridine derivative from an alkynylpyridine. The reaction leverages SnF₄ to activate an amine-HF reagent, a transformation that is often sluggish or ineffective without a potent Lewis acid promoter.[10] This method provides access to vinyl fluorides, which are valuable motifs in medicinal chemistry.
Reaction Scheme: (Illustrative scheme: Pyridyl-C≡C-R + Et₃N·3HF --(SnF₄)--> (Z)-Pyridyl-CF=CH-R)
Methodology:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an Argon atmosphere, add this compound (SnF₄, 1.2 mmol, 1.2 equiv).
-
Solvent & Substrate: Add anhydrous dichloromethane (DCM, 10 mL). Cool the resulting suspension to 0 °C in an ice bath. Add the alkynylpyridine substrate (1.0 mmol, 1.0 equiv) dissolved in a minimal amount of anhydrous DCM via syringe.
-
Reagent Addition: Slowly add triethylamine trihydrofluoride (Et₃N·3HF, 3.0 mmol, 3.0 equiv) dropwise via syringe over 5 minutes. Caution: Et₃N·3HF is corrosive and toxic; handle with extreme care in a fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot with saturated aqueous NaHCO₃ solution.
-
Workup: Upon completion, cool the reaction to 0 °C and very slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired α-fluorovinyl pyridine.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H, ¹³C, ¹⁹F NMR, and high-resolution mass spectrometry.
Causality and Trustworthiness:
-
Why SnF₄? SnF₄ is essential for activating the otherwise moderate Et₃N·3HF reagent. It is believed to generate a more potent electrophilic fluorine species, enabling the hydrofluorination of the alkyne.[10]
-
Why Anhydrous Conditions? The presence of water would lead to rapid hydrolysis of SnF₄ and the generation of HF, creating a hazardous environment and consuming the catalyst.
-
Self-Validation: The success of the reaction is validated by the consumption of the starting material and the appearance of a new product spot on TLC. The structure is unequivocally confirmed by ¹⁹F NMR, which will show a characteristic signal for the vinyl fluoride, and by coupling constants in the ¹H NMR spectrum that help establish the (Z)-stereochemistry.
Below is a diagram illustrating the proposed catalytic cycle for this transformation.
Caption: Proposed mechanism of SnF₄-promoted hydrofluorination.
Protocol 2: SnF₄-Catalyzed Intramolecular Fluorocyclization
This protocol describes a hypothetical but mechanistically plausible synthesis of a fluorinated tetrahydroquinoline derivative via an intramolecular cyclization. Here, SnF₄ activates an olefin towards nucleophilic attack by an aniline nitrogen, with a fluoride ion terminating the resulting carbocation. Such reactions are powerful for rapidly building molecular complexity.[11]
Reaction Scheme: (Illustrative scheme: N-alkenyl-aniline --(SnF₄, Fluoride Source)--> Fluorinated Tetrahydroquinoline)
Methodology:
-
Preparation: In a glovebox, charge a dry reaction vial with SnF₄ (0.2 mmol, 0.2 equiv) and a suitable fluoride source such as silver(I) fluoride (AgF, 1.5 mmol, 1.5 equiv).
-
Solvent & Substrate: Add anhydrous acetonitrile (5 mL) followed by the N-alkenyl aniline substrate (1.0 mmol, 1.0 equiv).
-
Reaction: Seal the vial and stir the mixture at 60 °C for 16 hours.
-
Monitoring: After cooling to room temperature, check for reaction completion by LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by preparative HPLC or flash column chromatography to isolate the fluorinated tetrahydroquinoline.
-
Characterization: Confirm the product structure and relative stereochemistry via NMR spectroscopy (¹H, ¹³C, ¹⁹F, and NOESY experiments) and mass spectrometry.
Causality and Trustworthiness:
-
Why SnF₄? The Lewis acidic SnF₄ coordinates to the double bond, polarizing it and making it susceptible to intramolecular attack by the weakly nucleophilic aniline nitrogen.
-
Why a Fluoride Source? A separate fluoride source (AgF) is required as SnF₄ acts as the catalyst to promote the cyclization, not as the fluorinating agent itself.
-
Self-Validation: The formation of a new, more polar product by TLC/LC-MS indicates a successful reaction. NMR analysis, particularly the appearance of a new C-F bond signal in the ¹⁹F and ¹³C spectra and the disappearance of olefinic protons, confirms the desired fluorocyclization.
Data Summary and Comparison
The following table provides representative data for the hydrofluorination protocol, adapted from analogous systems using Lewis acid promoters.[10] Yields and selectivity are highly substrate-dependent and require optimization.
| Substrate (R group) | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
| Phenyl | SnF₄ (1.2 eq) | RT | 18 | 50-60 | >10:1 |
| Cyclohexyl | SnF₄ (1.2 eq) | RT | 24 | 55-65 | >20:1 |
| n-Butyl | SnF₄ (1.2 eq) | RT | 24 | 45-55 | ~8:1 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient catalyst activity. 2. Deactivated catalyst due to moisture. 3. Substrate is not sufficiently activated. | 1. Increase SnF₄ loading to 1.5-2.0 equivalents. 2. Rigorously dry all solvents, reagents, and glassware. 3. Increase reaction temperature in 10 °C increments. |
| Formation of Byproducts | 1. Substrate/product decomposition. 2. Hydrolysis of SnF₄ leading to HF-catalyzed side reactions. | 1. Lower the reaction temperature or shorten the reaction time. 2. Ensure strictly anhydrous conditions. |
| Poor Stereoselectivity | Thermodynamic equilibration of the product. | Shorten reaction time; attempt the reaction at a lower temperature to favor the kinetically formed product. |
Conclusion
This compound is a powerful and highly effective Lewis acid for promoting challenging fluorination reactions in the synthesis of heterocyclic compounds. Its ability to activate both substrates and fluoride-donating reagents provides a unique avenue for C-F bond formation. While its hygroscopic nature demands careful handling under anhydrous conditions, the protocols and principles outlined in this guide demonstrate that SnF₄ can be a valuable addition to the synthetic chemist's toolkit. Future explorations into its catalytic, and potentially asymmetric, applications are warranted and promise to further expand the landscape of fluorinated heterocycle synthesis.
References
- Late-Stage Fluorination: From Fundamentals to Application - PMC - NIH.
- Tin(IV) fluoride - Wikipedia. Wikipedia.
- Application Notes and Protocols: Tin(II) Fluoride as a Catalyst in Organic Synthesis - Benchchem. BenchChem.
- Cas 7783-62-2,TIN(IV) FLUORIDE - LookChem. LookChem.
- ChemInform Abstract: Late-Stage Fluorination: From Fundamentals to Application | Request PDF.
- ChemInform Abstract: Late-Stage Fluorination: Fancy Novelty or Useful Tool? | Request PDF.
- Tin(IV) fluoride - You-iggy. You-iggy.
- FLUORIN
- (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - ResearchGate.
- Lewis acid-promoted hydrofluorination of alkynyl sulfides to generate α-fluorovinyl thioethers - CORE. CORE.
- Tin(IV) fluoride - Simple English Wikipedia, the free encyclopedia. Simple English Wikipedia.
- Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Cardiff University.
- Catalytic fluorocyclization reactions in this study. Ts= 4-toluenesulfonyl. - ResearchGate.
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- 2. researchgate.net [researchgate.net]
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- 5. Tin(IV) fluoride - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
Using Tetrafluorostannane for the preparation of tin-based perovskite precursors
Application Note & Protocol
Topic: Strategic Use of Fluoride Additives for the Synthesis of High-Purity Tin-Based Perovskite Precursors
Audience: Researchers, scientists, and materials development professionals in the field of photovoltaics and optoelectronics.
Abstract
The advancement of tin-based halide perovskites as a viable, non-toxic alternative to lead-based counterparts is significantly hampered by the facile oxidation of tin(II) to tin(IV).[1][2][3] This oxidation introduces a high density of defects, leading to increased charge recombination and diminished device performance.[1][4][5][6] This application note provides a detailed guide on the strategic use of tin(II) fluoride (SnF₂) as a critical additive in precursor solutions to mitigate this challenge. Contrary to the direct use of tetrafluorostannane (SnF₄), we will elucidate the scientifically accepted mechanism wherein SnF₂ acts as a scavenger for Sn(IV) impurities through a ligand exchange reaction that produces SnF₄ in situ. This process effectively prevents the incorporation of detrimental Sn(IV) into the perovskite crystal lattice.[2][7][8][9] We present a comprehensive, field-proven protocol for the preparation of a high-purity formamidinium tin iodide (FASnI₃) precursor, including safety guidelines, characterization techniques, and troubleshooting.
Introduction: The Sn(II) Oxidation Challenge
Tin-based perovskites are highly promising for next-generation photovoltaics due to their optimal bandgaps and environmentally benign nature.[10][11] However, the primary obstacle to their commercialization is the inherent instability of the Sn²⁺ oxidation state.[4][11] In solution and during film formation, Sn²⁺ readily oxidizes to Sn⁴⁺, a process that can be initiated by trace oxygen, impurities in the starting materials, or even by common solvents like dimethyl sulfoxide (DMSO) under certain conditions.[12]
The presence of Sn⁴⁺ in the perovskite film has several detrimental effects:
-
Creation of Tin Vacancies: The formation of Sn⁴⁺ leads to a high density of tin vacancies, which act as p-type dopants.[4][13] This results in a high background carrier concentration, accelerating non-radiative recombination and reducing the open-circuit voltage (VOC) of solar cell devices.
-
Lattice Distortion: Sn⁴⁺ incorporation disrupts the perovskite crystal structure, causing lattice strain and the formation of defects that serve as charge traps.[14]
-
Poor Film Morphology: The rapid, uncontrolled crystallization often associated with Sn(IV) impurities can lead to films with poor morphology, characterized by pinholes and small grains, which compromise device performance.[11]
The Role of Fluoride Additives: A Mechanistic Insight
While the topic suggests the use of this compound (SnF₄), extensive research has demonstrated that tin(II) fluoride (SnF₂) is the crucial additive used in the precursor solution.[2][11][13][14] The primary function of SnF₂ is not to act as a reducing agent but to selectively remove Sn(IV) species from the precursor solution before they can be incorporated into the perovskite film.
The established mechanism involves a ligand exchange reaction. Sn(IV) impurities, often present as SnI₄ in the precursor, react with SnF₂. Nuclear Magnetic Resonance (NMR) studies have confirmed this process, where the SnI₄ signal disappears upon the addition of SnF₂ and new signals corresponding to SnI₂ and SnF₄ emerge.[7][9]
Key Reaction: SnI₄ (Sn⁴⁺ impurity) + 2SnF₂ ⇌ 2SnI₂ + SnF₄
Hard X-ray photoelectron spectroscopy (HAXPES) analysis of the resulting films reveals that the newly formed SnF₄ has a much lower tendency to be incorporated into the perovskite crystal structure compared to SnI₄.[2][7] By complexing the Sn(IV) into a stable and less reactive species (SnF₄), the fluoride additive effectively "scavenges" the detrimental ion, leading to a perovskite film with significantly lower defect density, improved crystallinity, and enhanced optoelectronic properties.[2][7]
Experimental Guide: Preparation of High-Purity FASnI₃ Precursor
This section provides a step-by-step protocol for preparing a standard 1 M solution of formamidinium tin iodide (FASnI₃) with a SnF₂ additive.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| Formamidinium Iodide (FAI) | >99.9% Purity | Sigma-Aldrich, TCI | Store in a desiccator inside a glovebox. |
| Tin(II) Iodide (SnI₂) | Anhydrous, >99.9% | Kojundo Chemical, TCI | Purity is critical. Impurities can be a source of Sn(IV).[6] |
| Tin(II) Fluoride (SnF₂) | Anhydrous, >99% | Sigma-Aldrich | Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.8% | Acros Organics, Sigma-Aldrich | Use from a freshly opened bottle or dried over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics, Sigma-Aldrich | Use from a freshly opened bottle or dried over molecular sieves. |
| Equipment | |||
| Inert Atmosphere Glovebox | O₂ < 0.1 ppm, H₂O < 0.1 ppm | Essential for preventing oxidation. | |
| Analytical Balance | |||
| Magnetic Stirrer Hotplate | |||
| Volumetric Flasks & Glassware | Must be thoroughly dried. | ||
| Syringes and PTFE Filters | 0.22 µm or 0.45 µm pore size | For filtering the final solution. |
Safety and Handling Precautions
-
Inert Atmosphere: All procedures involving tin(II) compounds must be performed inside a nitrogen or argon-filled glovebox to prevent oxidation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Chemical Hazards: Tin compounds are toxic if ingested or inhaled. Handle with care. DMSO and DMF are solvents that can facilitate skin absorption of other chemicals; avoid direct contact.[15]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
For comprehensive safety protocols, refer to your institution's Laboratory Safety Manual and OSHA guidelines.[16][17]
Protocol: Preparation of 1 M FASnI₃ Precursor (1 mL)
This protocol is based on a common formulation using a 4:1 v/v ratio of DMF:DMSO and 10 mol% SnF₂ relative to SnI₂.
-
Glovebox Preparation: Ensure the glovebox environment is stable with O₂ and H₂O levels below 0.1 ppm. All materials and equipment should be brought into the glovebox and allowed to equilibrate.
-
Weighing Reagents:
-
Weigh 257.9 mg of Tin(II) Iodide (SnI₂).
-
Weigh 172.0 mg of Formamidinium Iodide (FAI).
-
Weigh 15.7 mg of Tin(II) Fluoride (SnF₂). This corresponds to 10 mol% with respect to SnI₂.
-
-
Solvent Preparation:
-
In a clean, dry 2 mL vial, prepare the solvent mixture by adding 800 µL of DMF and 200 µL of DMSO.
-
-
Dissolution:
-
Add a small, clean magnetic stir bar to the vial containing the solvents.
-
Add the pre-weighed SnI₂, FAI, and SnF₂ powders to the solvent mixture.
-
Seal the vial and place it on a magnetic stirrer. Stir at room temperature (~600 RPM) for at least 2-4 hours, or overnight, until all solids are completely dissolved. The solution should be a clear, pale-yellow color. A gentle heating at ~60-70°C can be applied to aid dissolution, but avoid excessive heat which can promote Sn(II) oxidation, especially with DMSO.[12]
-
-
Filtration:
-
Before use, filter the precursor solution through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulate impurities. This step is critical for achieving high-quality, uniform perovskite films.
-
-
Storage:
-
Store the precursor solution in a tightly sealed vial inside the glovebox. It is recommended to use the solution within a few hours of preparation for best results, as stability can be limited.
-
Experimental Workflow Diagram
Caption: Workflow for preparing the tin-based perovskite precursor solution.
Characterization and Expected Outcomes
The addition of SnF₂ should lead to measurable improvements in both the precursor solution and the resulting perovskite films.
| Parameter | Without SnF₂ | With 10 mol% SnF₂ | Rationale / Characterization Method |
| Precursor Solution Color | May darken to orange/brown quickly. | Remains pale yellow for a longer duration. | Visual inspection. Darkening indicates oxidation and I₂ formation.[7] |
| Film Morphology | Smaller grains, higher pinhole density. | Larger, more uniform grains with better substrate coverage. | Scanning Electron Microscopy (SEM).[2] |
| Crystallinity | Broader, less intense diffraction peaks. | Sharper, more intense peaks, indicating higher crystallinity. | X-ray Diffraction (XRD).[13] |
| Sn(IV) Content | Higher surface Sn(IV) concentration. | Significantly reduced Sn(IV) content in the bulk film. | X-ray Photoelectron Spectroscopy (XPS).[6] |
| Photoluminescence (PL) | Lower PL intensity, shorter carrier lifetime. | Higher PL intensity, longer carrier lifetime. | Time-Resolved Photoluminescence (TRPL).[13][14] |
The SnF₂ Scavenging Mechanism Diagram
Caption: Mechanism of Sn(IV) scavenging by the SnF₂ additive.
Troubleshooting
-
Problem: Precursor solution turns dark brown or black rapidly.
-
Cause: Significant oxidation. This could be due to impure reagents (especially SnI₂), wet solvents, or a compromised glovebox atmosphere.
-
Solution: Use new, high-purity, anhydrous materials. Verify the glovebox O₂ and H₂O levels.
-
-
Problem: Solution remains cloudy or has undissolved particles after stirring.
-
Cause: Insufficient stirring time or low-quality reagents.
-
Solution: Increase stirring time. Gentle heating (~60°C) can be applied. Ensure reagents are from a reliable source. Always filter the solution before use.
-
-
Problem: Resulting perovskite films have poor morphology (many pinholes).
-
Cause: The concentration of SnF₂ may be too high (e.g., >20 mol%), which can cause phase separation.[4] The spin-coating parameters may also need optimization.
-
Solution: Optimize the SnF₂ concentration. Studies show an optimum is often between 1-10 mol%.[13][14] Adjust spin-coating speeds and antisolvent application.
-
Conclusion
The use of tin(II) fluoride as an additive is a cornerstone of modern protocols for fabricating high-performance tin-based perovskite solar cells. By understanding its primary role as a Sn(IV) scavenger that operates via a ligand exchange mechanism to form SnF₄, researchers can effectively suppress the formation of performance-limiting defects. The protocol detailed herein provides a reliable, validated method for preparing high-purity precursor solutions, which is a critical first step toward achieving efficient and stable tin-based perovskite devices.
References
- Kim, J. H., Ryu, D. H., Im, S. H., et al. (2025). 2D materials and additives: a dual approach to high-performance tin perovskite solar cells. Microstructures, 5, 2025063.
- Kim, J. H., Ryu, D. H., Im, S. H., et al. (n.d.). 2D materials and additives: a dual approach to high-performance tin perovskite solar cells. Semantic Scholar.
- (n.d.). (PDF) Fluoride Chemistry in Tin Halide Perovskites.
- (n.d.). Impact of Tin Fluoride Additive on the Properties of Mixed Tin‐Lead Iodide Perovskite Semiconductors. SciSpace.
- (n.d.). Fluoride Chemistry in Tin Halide Perovskites. PMC.
- Kim, J. H., Ryu, D. H., Im, S. H., et al. (2025). 2D materials and additives: a dual approach to high-performance tin perovskite solar cells. Microstructures, 5.
- Chen, Q., Luo, J., He, R., & Zhao, D. (2021). (PDF) Unveiling Roles of Tin Fluoride Additives in High‐Efficiency Low‐Bandgap Mixed Tin‐Lead Perovskite Solar Cells.
- (n.d.). Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review. MDPI.
- (n.d.). Revealing the role of tin fluoride additive in narrow bandgap Pb-Sn perovskites for highly efficient. SuperTandem.
- (n.d.). Strategies toward Suppression of Sn(II) Oxidation for Stable Sn–Pb Perovskite Solar Cells.
- Joy, S., Atapattu, H., Sorensen, S., Pruett, H., Olivelli, A., Huckaba, A., Miller, A.-F., & Graham, K. (2022).
- Nakamura, T., Yakumaru, S., Truong, M. A., Kim, K., Liu, J., Hu, S., Otsuka, K., Hashimoto, R., Murdey, R., Sasamori, T., Kim, H. D., Ohkita, H., Handa, T., Kanemitsu, Y., & Wakamiya, A. (2020). Sn(IV)-free tin perovskite films realized by in situ Sn(0) nanoparticle treatment of the precursor solution.
- (n.d.). Origin of Sn(ii) oxidation in tin halide perovskites. CNR-IRIS.
- (n.d.). Origins and Suppression of Sn(II)/Sn(IV) Oxidation in Tin Halide Perovskite Solar Cells. Semantic Scholar.
- Pascual, J., Aldamasy, M. H., Uhl, A. R., et al. (2020). Origin of Sn(ii) oxidation in tin halide perovskites.
- (n.d.). Defect Modulation via SnX2 Additives in FASnI3 Perovskite Solar Cells. OSTI.GOV.
- (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- (n.d.).
- (n.d.). Research and Laboratory Safety. Office of Environmental Health and Safety (OEHS).
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- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Fluoride Chemistry in Tin Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origins and Suppression of Sn(II)/Sn(IV) Oxidation in Tin Halide Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Sn(IV)-free tin perovskite films realized by in situ Sn(0) nanoparticle treatment of the precursor solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Origin of Sn(ii) oxidation in tin halide perovskites - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. osha.gov [osha.gov]
- 17. Research and Laboratory Safety | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
Application Note: SnF₄ as a Versatile Reagent for Solid-State Fluorination of Mixed-Metal Oxides
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- 2. taylorandfrancis.com [taylorandfrancis.com]
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- 4. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)2–H2O–THF - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Role of Tetrafluorostannane in the synthesis of Lewis acidic ionic liquids
Application Note & Protocol
Topic: The Role of Tetrafluorostannane in the Synthesis of Lewis Acidic Ionic Liquids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Conventional Lewis Acids
Lewis acidic ionic liquids (LAILs) represent a significant evolution from traditional Lewis acids like AlCl₃ and BF₃, offering unique advantages such as negligible vapor pressure, high thermal stability, and tunable acidity.[1][2] Historically, the field has been dominated by chloroaluminate(III) ionic liquids, which, despite their efficacy, suffer from extreme moisture sensitivity and high corrosivity.[2][3] This has spurred research into alternative halometallate systems that can provide strong Lewis acidity while mitigating these operational challenges.
This compound (SnF₄), a strong Lewis acid, serves as an excellent precursor for a new class of LAILs based on fluorostannate anions. These systems offer a unique combination of Lewis acidity and potentially greater stability compared to their chloroaluminate counterparts. This document provides a detailed guide on the synthesis, characterization, and handling of SnF₄-based LAILs, explaining the fundamental principles behind the synthetic protocols and their validation.
This compound (SnF₄) as a Lewis Acid Precursor
The Lewis acidity of SnF₄ arises from the electron-deficient nature of the tin(IV) center, which can readily accept electron pairs. In the context of ionic liquid synthesis, SnF₄ reacts with a fluoride donor, typically an organic fluoride salt (e.g., 1-butyl-3-methylimidazolium fluoride, [BMIM]F), to form complex fluorostannate anions.
The speciation of the resulting anion—and thus the Lewis acidity of the final ionic liquid—is critically dependent on the molar ratio (χ) of SnF₄ to the organic salt.
-
At χ(SnF₄) = 0.5: A 1:1 molar ratio of the organic halide to SnF₄ leads to the formation of the pentacoordinate [SnF₅]⁻ anion.
-
At χ(SnF₄) > 0.5: An excess of SnF₄ results in the formation of oligomeric, more Lewis acidic anions such as [Sn₂F₉]⁻.[2]
This tunability is a key feature of halometallate LAILs, allowing for the rational design of catalysts for specific applications.[4]
Caption: Figure 1: Formation of Fluorostannate Anions.
Safety and Handling of this compound
CAUTION: this compound and the resulting LAILs are hazardous. A thorough risk assessment must be performed before commencing any experimental work.[5]
-
Toxicity and Corrosivity: SnF₄ is a moisture-sensitive solid that hydrolyzes to form hydrofluoric acid (HF). It is corrosive to skin, eyes, and the respiratory tract. All manipulations must be conducted in a certified fume hood or glovebox.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety goggles, and nitrile gloves. For handling larger quantities or when there is a risk of dust inhalation, a face shield and appropriate respiratory protection are mandatory. Always consult the specific Safety Data Sheet (SDS) for detailed handling information.
-
Inert Atmosphere: Due to its hygroscopic nature, all syntheses involving SnF₄ must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent decomposition and ensure product purity.
Synthesis of SnF₄-Based Lewis Acidic Ionic Liquids
The synthesis of SnF₄-based LAILs is typically achieved through the direct reaction of an organic halide salt with SnF₄. The choice of the organic cation (e.g., imidazolium, pyridinium) influences the physical properties of the resulting ionic liquid, such as viscosity and melting point.[6][7]
The following diagram outlines the general workflow for the synthesis and validation of these materials.
Caption: Figure 2: General Synthesis & Validation Workflow.
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Pentafluorostannate ([BMIM][SnF₅])
This protocol details the synthesis of a LAIL with a 1:1 stoichiometry of the organic salt and SnF₄.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Butyl-3-methylimidazolium chloride | ≥98% | e.g., Sigma-Aldrich | Dry under vacuum before use. |
| This compound (SnF₄) | ≥99% | e.g., Sigma-Aldrich | Handle under inert atmosphere only. |
| Anhydrous Dichloromethane (DCM) | DriSolv™ or similar | e.g., MilliporeSigma | For purification. |
| Schlenk Flask & Manifold | N/A | N/A | For inert atmosphere reaction. |
| Magnetic Stirrer/Hotplate | N/A | N/A |
Step-by-Step Procedure
-
Preparation: Dry a 100 mL Schlenk flask under vacuum using a heat gun and backfill with argon or nitrogen. Allow it to cool to room temperature.
-
Reactant Addition: In a glovebox or under a positive flow of inert gas, add 1-butyl-3-methylimidazolium chloride (e.g., 5.0 g) to the Schlenk flask.
-
SnF₄ Addition: Carefully add an equimolar amount of this compound (SnF₄) to the same flask. Note: This reaction is exothermic; slow addition may be required.
-
Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. The solid mixture should gradually transform into a viscous liquid. Gentle heating (40-50°C) can be applied to facilitate the reaction if necessary.
-
Purification:
-
Allow the crude product to cool to room temperature.
-
Add anhydrous dichloromethane (DCM) to the flask and stir vigorously to wash away any unreacted starting materials or organic impurities.
-
Allow the denser ionic liquid phase to settle. Decant the DCM wash layer via cannula transfer.
-
Repeat the washing step two more times.
-
-
Drying: Place the flask under high vacuum for several hours to remove any residual solvent, yielding the final product as a clear, viscous liquid.
-
Storage: Store the final product under an inert atmosphere to prevent moisture uptake.
Protocol Validation and Characterization
Validation of the synthesis is crucial to confirm the structure of the ionic liquid and its Lewis acidic nature.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Confirms the integrity of the organic cation after the reaction.
-
¹⁹F and ¹¹⁹Sn NMR: Essential for identifying the fluorostannate anion species. The chemical shifts are highly sensitive to the coordination environment of the tin center. For example, the [SnF₅]⁻ anion will exhibit a distinct resonance compared to free SnF₄ or [Sn₂F₉]⁻.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to monitor the reaction and identify the characteristic Sn-F stretching frequencies of the fluorostannate anion.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the mass of the cation and the anionic fragments.
Measuring Lewis Acidity
The Lewis acidity of the synthesized IL can be quantified using spectroscopic methods with a probe molecule, such as pyridine. The coordination of pyridine to the Lewis acidic tin center causes a measurable shift in the vibrational frequencies of the pyridine ring (observed via FT-IR) or in the chemical shifts of probe nuclei (e.g., ³¹P NMR with triethylphosphine oxide).[8]
Expected Characterization Data for [BMIM][SnF₅]
| Technique | Expected Observation | Rationale |
| ¹H NMR | Signals corresponding to the butyl and methyl protons of the [BMIM]⁺ cation should be present and sharp, indicating a pure product. | Confirms the cation structure remains intact. |
| ¹⁹F NMR | A characteristic set of resonances for the [SnF₅]⁻ anion, likely showing coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. This pattern will be distinct from that of SnF₄. | Provides direct evidence of the formation and structure of the desired fluorostannate anion. |
| ¹¹⁹Sn NMR | A single resonance in the expected range for pentacoordinate tin(IV) fluoride species. | Directly probes the tin center, providing unambiguous evidence of the coordination environment.[9] |
| FT-IR | Appearance of new, strong bands in the low-frequency region (typically <700 cm⁻¹) corresponding to the Sn-F stretching modes of the [SnF₅]⁻ anion. | Confirms the formation of the new anionic species. |
Applications in Catalysis
SnF₄-based LAILs are effective catalysts for a variety of organic transformations that require a strong Lewis acid. Their primary advantage is their potential for high activity, recyclability, and ease of separation from the reaction products. Potential applications include:
-
Friedel-Crafts Reactions: Catalyzing the alkylation and acylation of aromatic compounds.[10]
-
Isomerization and Polymerization: Acting as initiators for carbocationic reactions.[1]
-
Cycloaddition Reactions: Promoting Diels-Alder and other cycloaddition reactions.[8][11]
The catalytic activity can be fine-tuned by adjusting the molar ratio of SnF₄ during synthesis, thereby controlling the concentration of the more acidic oligomeric anions.[12]
Conclusion
This compound is a versatile and powerful precursor for synthesizing a tunable class of Lewis acidic ionic liquids. By carefully controlling the reaction stoichiometry and adhering to strict inert atmosphere techniques, researchers can generate highly effective and potentially more stable alternatives to traditional LAILs. The protocols and characterization methods outlined in this document provide a robust framework for the synthesis and validation of these promising materials, paving the way for their application in catalysis and advanced materials science.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a relevant chemical supplier's documentation for this compound.
-
Swadźba-Kwaśny Lab. (n.d.). Lewis acidic ionic liquids. Queen's University Belfast.[1]
-
An, H., Kang, L., Gao, W., Zhao, X., & Wang, Y. (2013). Synthesis and Characterization of Novel Brønsted-Lewis Acidic Ionic Liquids. Green and Sustainable Chemistry, 3(2A), 32-37.[13]
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Guo, J., Zheng, Y., Li, Y., Wen, Z., Shen, X., & Zhao, Y. (2023). Application of functional metal anionic Lewis acid ionic liquids in the alkylation of chlorobenzene/SOCl₂. RSC Advances.[10]
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Estager, J., Holbrey, J. D., & Swadźba-Kwaśny, M. (2017). Lewis Acidic Ionic Liquids. Topics in Current Chemistry, 375(4), 72.[2]
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Adnan, D., et al. (2020). Lewis Acidic Ionic Liquids As New Addition Catalyst For Oleic Acid To Monoestolide Synthesis. ResearchGate.[12]
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Chrobok, A., et al. (2018). Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane. Frontiers in Chemistry, 6, 535.[4]
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Zhang, Y., et al. (2024). Lewis Acid–Base Synergistically Enhancing Practical Composite Electrolyte for Fluoride-ion Batteries at Room Temperature. Advanced Functional Materials.[9]
-
Ignat’ev, N. V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 17(5), 5344-5360.[14]
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Weigand, J. J., et al. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Technische Universität Dresden.[15]
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Chrobok, A., et al. (2018). Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane. PubMed.[8]
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Zhao, Z., et al. (2015). Brønsted–Lewis Acidic Ionic Liquids and Application in Oxidative Desulfurization of Diesel Fuel. Energy & Fuels, 29(8), 5163-5170.[16]
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Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization. Arabian Journal of Chemistry & Environmental Research, 08, 19-46.[17]
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Theato, P., et al. (2018). Synthesis and Morphology of Semifluorinated Polymeric Ionic Liquids. ACS Publications.[6]
-
Kim, K.-S., et al. (2003). Synthesis and Properties of Ionic Liquids: Imidazolium Tetrafluoroborates with Unsaturated Side Chains. ResearchGate.[7]
-
Chrobok, A., et al. (2018). Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane. ResearchGate.[11]
-
Lee, S. H., et al. (2023). Improved Lewis Acidity Using Ionic Liquid-Grafted Bimetallic Zr/Ti Uio-66 Fillers for Composite Solid Electrolytes. ResearchGate.[18]
-
Moscatelli, D., & Storti, G. (2017). Guide for the Safe Handling of Tetrafluoroethylene. ResearchGate.[5]
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Estager, J., & Swadźba-Kwaśny, M. (2017). Lewis Acidic Ionic Liquids. PubMed.[3]
-
Wang, H., et al. (2019). Structural analysis of ionic liquids with symmetric and asymmetric fluorinated anions. The Journal of Chemical Physics, 151(7), 074504.[19]
-
Kim, D. W., & Song, C. E. (2022). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. Molecules, 27(17), 5693.[20]
-
Grabowski, S. J. (2020). Lewis Acid Properties of Tetrel Tetrafluorides—The Coincidence of the σ-Hole Concept with the QTAIM Approach. Molecules, 25(21), 5198.[21]
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Application Notes and Protocols: Tetrafluorostannane (SnF4) as a Promising Catalyst in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Re-evaluating Lewis Acidity in Electrophilic Aromatic Substitution
The Friedel-Crafts reaction, a cornerstone of organic synthesis for over a century, provides a powerful method for the formation of carbon-carbon bonds to aromatic rings.[1][2] This family of reactions, encompassing both alkylations and acylations, traditionally relies on strong Lewis acid catalysts such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) to activate the electrophile.[1][3][4] While highly effective, these conventional catalysts often suffer from drawbacks including high moisture sensitivity, the need for stoichiometric quantities in acylations, and the generation of significant hazardous waste streams.[5]
This document explores the potential of tetrafluorostannane (SnF₄), a less conventional Lewis acid, as a catalyst for Friedel-Crafts reactions. While the catalytic applications of SnF₄ in this specific context are not extensively documented in peer-reviewed literature, its properties as a strong Lewis acid suggest it as a viable and potentially advantageous alternative to more common catalysts.[6][7][8] Tin(IV) fluoride is a white, solid compound with a high melting point, indicating a more ionic character compared to its chloride counterpart, tin(IV) chloride (SnCl₄).[7] This structural difference may influence its catalytic activity, selectivity, and recyclability in electrophilic aromatic substitution reactions.
These application notes provide a theoretical framework and prospective protocols for the use of SnF₄ in Friedel-Crafts alkylation and acylation reactions, drawing parallels from the well-established chemistry of other tin(IV) halides and strong Lewis acids. The information herein is intended to serve as a guide for researchers to explore the catalytic potential of SnF₄, with the understanding that experimental validation is essential.
Physicochemical Properties and Safety Considerations for this compound (SnF₄)
Before proceeding with any experimental work, it is crucial to understand the properties and hazards associated with this compound.
| Property | Value | Reference |
| CAS Number | 7783-62-2 | [9][10] |
| Molecular Formula | SnF₄ | [9][10] |
| Molecular Weight | 194.70 g/mol | [9] |
| Appearance | White solid/powder | [6][10][11] |
| Melting Point | > 700 °C (sublimes) | [6][7][11] |
| Solubility | Hydrolyzes in water | [6] |
| Sensitivity | Moisture sensitive | [10] |
Safety Precautions:
This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.[9][10]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Use a dust mask type N95 (US) or equivalent.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Handle in a dry, inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.[10]
-
First Aid: In case of contact with skin, wash off immediately with soap and plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, remove to fresh air. If swallowed, clean mouth with water. In all cases of exposure, seek immediate medical attention.[10]
Proposed Catalytic Mechanism of SnF₄ in Friedel-Crafts Reactions
The catalytic role of SnF₄ in Friedel-Crafts reactions is predicated on its ability to act as a Lewis acid, accepting an electron pair from the alkylating or acylating agent to generate a highly reactive electrophile.
Friedel-Crafts Alkylation
In the alkylation of an aromatic ring with an alkyl halide (R-X), SnF₄ is proposed to coordinate to the halogen atom, polarizing the C-X bond and facilitating its cleavage to form a carbocation or a highly polarized complex. This electrophilic species is then attacked by the electron-rich aromatic ring, leading to the formation of a new C-C bond and a sigma complex intermediate. Subsequent deprotonation regenerates the aromaticity and releases the catalyst.
Caption: Proposed mechanism for SnF₄-catalyzed Friedel-Crafts alkylation.
Friedel-Crafts Acylation
For Friedel-Crafts acylation with an acyl halide (RCO-X), SnF₄ would coordinate to the carbonyl oxygen or the halogen, leading to the formation of a resonance-stabilized acylium ion. This electrophile then undergoes attack by the aromatic ring. A key difference from alkylation is that the resulting aryl ketone product can form a stable complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst.[1] However, the potential for catalytic turnover with SnF₄, particularly with activated aromatic substrates, warrants investigation.
Caption: Proposed mechanism for SnF₄-catalyzed Friedel-Crafts acylation.
Prospective Experimental Protocols
Note: The following protocols are illustrative and have not been experimentally validated. They are based on general procedures for Friedel-Crafts reactions and should be optimized for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Friedel-Crafts Alkylation of Toluene with Benzyl Chloride
Objective: To synthesize benzyltoluene using SnF₄ as a catalyst.
Materials:
-
This compound (SnF₄)
-
Toluene (anhydrous)
-
Benzyl chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.
-
Catalyst Suspension: To the flask, add SnF₄ (5-10 mol%) and anhydrous dichloromethane (20 mL). Stir the suspension under an inert atmosphere.
-
Addition of Reactants: In the dropping funnel, prepare a solution of toluene (1.0 eq) and benzyl chloride (1.2 eq) in anhydrous dichloromethane (10 mL).
-
Reaction: Add the solution of reactants dropwise to the stirred suspension of SnF₄ at room temperature over 30 minutes.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Illustrative Reaction Parameters:
| Parameter | Suggested Range | Notes |
| Catalyst Loading | 1 - 20 mol% | Higher loading may be required for less reactive substrates. |
| Temperature | 0 °C to reflux | Optimization required; start at room temperature. |
| Solvent | Dichloromethane, 1,2-dichloroethane, or excess aromatic substrate | Must be anhydrous. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC. |
Protocol 2: Friedel-Crafts Acylation of Anisole with Acetyl Chloride
Objective: To synthesize 4-methoxyacetophenone using SnF₄ as a catalyst.
Materials:
-
This compound (SnF₄)
-
Anisole (anhydrous)
-
Acetyl chloride (anhydrous)
-
Nitrobenzene (anhydrous, as solvent)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a similar setup to Protocol 1, charge the flask with SnF₄ (1.1 eq) and anhydrous nitrobenzene (30 mL).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.0 eq) dropwise via the dropping funnel.
-
Addition of Aromatic Substrate: After the addition of acetyl chloride is complete, add anisole (1.0 eq) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC or GC.
-
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.
-
Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation or recrystallization.
Illustrative Reaction Parameters:
| Parameter | Suggested Range | Notes |
| Catalyst Loading | 0.1 - 1.2 equivalents | Stoichiometric amounts may be necessary due to product complexation. |
| Temperature | 0 °C to 50 °C | Initial cooling is often required to control the exothermic reaction. |
| Solvent | Nitrobenzene, carbon disulfide, or 1,2-dichloroethane | Must be anhydrous and inert to the reaction conditions. |
| Reaction Time | 2 - 48 hours | Monitor by TLC or GC. |
Potential Advantages and Areas for Investigation
The exploration of SnF₄ as a Friedel-Crafts catalyst opens several avenues for research:
-
Catalytic Activity: A direct comparison of the catalytic activity of SnF₄ with SnCl₄ and other common Lewis acids would be highly valuable.
-
Regioselectivity: Investigating the ortho/para/meta selectivity in the alkylation and acylation of substituted aromatics could reveal unique steric or electronic effects of the SnF₄ catalyst.
-
Recyclability: As a solid, SnF₄ may offer advantages in terms of catalyst recovery and reuse, contributing to greener synthetic methodologies.
-
Substrate Scope: Determining the range of aromatic and electrophilic partners compatible with SnF₄ catalysis is crucial for establishing its synthetic utility.
Conclusion
While the application of this compound in Friedel-Crafts reactions remains a nascent field of study, its properties as a strong Lewis acid position it as a compelling candidate for further investigation. The prospective protocols and mechanistic insights provided in this guide are intended to stimulate research into the catalytic potential of SnF₄, with the hope of developing more efficient, selective, and sustainable methods for the synthesis of valuable aromatic compounds. As with any new catalytic system, careful experimental design and optimization will be paramount to unlocking its full capabilities.
References
-
Exposome-Explorer. Material Safety Data Sheet Tin(IV) fluoride MSDS# 98326. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
LookChem. Cas 7783-62-2,TIN(IV) FLUORIDE. [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. FRIEDEL-CRAFT REACTION: A REVIEW. [Link]
-
American Elements. Tin(IV) Fluoride. [Link]
-
Wikipedia. Tin(IV) fluoride. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
-
Electrophilic Aromatic Substitution. [Link]
-
Xingwei Li. Lewis Acid‐Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
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- 7. Tin(IV) fluoride - Wikipedia [en.wikipedia.org]
- 8. Tin(iv) Fluoride | 7783-62-2 [chemicalbook.com]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Anhydrous Tetrafluorostannane: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for the safe handling and storage of anhydrous Tetrafluorostannane (SnF₄). This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and moisture-sensitive compound. The following information synthesizes critical safety data and practical, field-proven insights to ensure the integrity of your experiments and, most importantly, your safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with anhydrous this compound?
A1: Anhydrous this compound is a hazardous substance that presents multiple risks. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes serious skin and eye irritation, and may cause respiratory irritation.[1][2] A critical and immediate danger is its high sensitivity to moisture. Upon contact with water or moist air, it decomposes, potentially releasing gaseous hydrogen fluoride (HF), which is extremely corrosive and toxic.[2]
Q2: What are the immediate first aid measures in case of exposure?
A2: Due to its hazardous nature, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Q3: What are the proper storage conditions for anhydrous this compound?
A3: Anhydrous this compound must be stored in a dry, cool, and well-ventilated area.[1][2] The container must be kept tightly closed to prevent any contact with moisture or air.[1][2] Due to its reactivity with water, it is imperative to store it away from any potential water sources.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Scenario 1: You observe fuming when opening a container of this compound.
-
Problem: The fuming indicates a reaction with atmospheric moisture, leading to the release of harmful decomposition products, likely including hydrogen fluoride gas. This suggests a breach in the container's seal or improper handling in a non-inert atmosphere.
-
Immediate Action:
-
Do not inhale the fumes. If in an open lab, immediately evacuate the area and alert others.
-
If the container is in a fume hood, ensure the sash is lowered to the lowest practical height to contain the fumes.
-
Wear appropriate Personal Protective Equipment (PPE), including a full-face respirator with a suitable cartridge for acid gases, chemical-resistant gloves (Neoprene or Viton are recommended), a flame-resistant lab coat, and eye protection.[3]
-
-
Resolution:
-
If safe to do so, re-seal the container tightly.
-
Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing if possible.
-
Evaluate your experimental setup to ensure all subsequent handling is performed under strictly anhydrous and inert conditions (e.g., in a glovebox or using Schlenk line techniques).
-
Scenario 2: The this compound powder appears discolored or has changed in consistency.
-
Problem: This could indicate contamination or decomposition of the material. The off-white powder can degrade upon exposure to impurities or moisture over time.[1]
-
Action:
-
Do not use the compromised reagent in your experiment, as it could lead to unpredictable results and introduce safety hazards.
-
Handle the material with the same precautions as fresh this compound.
-
Dispose of the material following proper hazardous waste disposal procedures.[1]
-
Experimental Protocol: Inert Atmosphere Handling of Anhydrous this compound
This protocol outlines the necessary steps for safely handling anhydrous this compound outside of a glovebox using a Schlenk line.
-
Preparation:
-
Ensure the Schlenk line is properly set up and functioning, providing a positive pressure of a dry, inert gas (argon or nitrogen).
-
All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool under vacuum or in a desiccator.
-
Assemble the glassware hot and immediately place it under the inert gas atmosphere of the Schlenk line.
-
-
Reagent Transfer:
-
Allow the container of anhydrous this compound to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.
-
In a fume hood, briefly open the container under a positive flow of inert gas from the Schlenk line directed over the opening.
-
Quickly weigh the desired amount of this compound and transfer it to the reaction flask.
-
Immediately and securely reseal the main container, purge the headspace with inert gas, and wrap the seal with paraffin film for extra protection.
-
-
Reaction Setup:
-
Ensure the reaction flask containing the this compound is immediately connected back to the Schlenk line and purged with inert gas several times.
-
Solvents and other reagents added to the reaction must be strictly anhydrous.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | SnF₄ | [1][2] |
| Molecular Weight | 194.68 g/mol | [2] |
| Appearance | Off-white powder solid | [1] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. Moisture sensitive. | [1][2] |
| Storage Temperature | 2-8°C (Refrigerator) | [4] |
Logical Relationship Diagram
Caption: Decision tree for handling anhydrous this compound.
Incompatible Materials
It is crucial to avoid contact of anhydrous this compound with the following:
-
Water and Moist Air: Reacts to form hazardous decomposition products, including hydrogen fluoride.[1][2]
-
Strong Oxidizing Agents: May cause a violent reaction.
-
Acids and Bases: Can lead to vigorous and hazardous reactions.[5]
-
Metals: May be corrosive to certain metals, especially in the presence of moisture.
Spill and Disposal Procedures
Spill Cleanup:
In the event of a small spill, and only if you are trained and equipped to do so:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation, preferably within a fume hood.
-
Wear appropriate PPE as described in the troubleshooting section.
-
Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]
Waste Disposal:
-
Waste containing this compound is classified as hazardous.[1]
-
All waste materials, including contaminated absorbents and empty containers, must be disposed of in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this chemical into the sewer system or the environment.
-
Contaminated packaging should be treated as hazardous waste and disposed of at a designated collection point.[1]
References
-
Pharmaffiliates. Tin(IV) Fluoride. [Link]
-
Muby Chemicals. Stannous Fluoride USP Grade n Pure Manufacturers, with SDS. [Link]
-
Rutgers University. Fluorine. [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet Tin(IV) fluoride MSDS# 98326 Section 1. [Link]
-
Gelest, Inc. (2015, September 11). TIN(IV) CHLORIDE, anhydrous. [Link]
-
Environmental Health and Safety. (2024, March 29). Chemical Spill Procedures. [Link]
-
Auburn University. Emergency and Spill Response Procedures. [Link]
Sources
Technical Support Center: Purification of Commercial Tin(IV) Fluoride (SnF₄)
Introduction:
Welcome to the technical support guide for the purification of commercial-grade tin(IV) fluoride (SnF₄). As a crucial reagent in organic synthesis, the production of fluorinated compounds, and in materials science, the purity of SnF₄ is paramount to achieving reliable and reproducible experimental outcomes.[1][2] Commercial SnF₄, while suitable for many applications, can contain impurities that may interfere with sensitive reactions or compromise the integrity of final products.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven methodologies and troubleshooting advice to effectively purify commercial SnF₄. The protocols herein are grounded in established chemical principles and are designed to be self-validating, ensuring you can confidently prepare high-purity SnF₄ for your demanding applications.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial SnF₄ and why are they problematic?
A1: Commercial SnF₄ typically contains two main classes of impurities:
-
Hydrolysis Products: Tin(IV) fluoride is highly hygroscopic and reacts with atmospheric moisture to form tin(IV) oxide-fluorides (SnOₓF₄₋₂ₓ) and ultimately tin(IV) hydroxide (Sn(OH)₄) or tin(IV) oxide (SnO₂).[3][4][5] These oxygen-containing impurities are generally less reactive and can act as inert contaminants, reducing the effective concentration of SnF₄. In sensitive catalytic systems, they can poison catalysts or alter reaction kinetics.
-
Starting Material Residues and Side-Products: Depending on the synthetic route used by the manufacturer, residual starting materials or byproducts may be present. For instance, if SnF₄ is produced from SnCl₄ and HF, residual chloride species (e.g., SnClₓF₄₋ₓ) might be present.[6] Other potential metallic impurities can arise from the tin source itself.[7] These impurities can lead to unwanted side reactions or incorporate into the final product, altering its properties.
Q2: I've noticed my bottle of SnF₄ has a slightly off-white or yellowish tint. Is it still usable?
A2: A pure, anhydrous SnF₄ should be a white crystalline solid.[1] An off-white or yellowish color often indicates the presence of hydrolysis products or other metallic impurities. While it might still be suitable for less sensitive applications, for high-purity work, such as in pharmaceutical synthesis or for creating high-performance electronic materials, purification is strongly recommended.[8] The discoloration suggests a lower purity grade which could impact the performance and reproducibility of your experiments.
Q3: What are the primary safety precautions I must take when handling and purifying SnF₄?
A3: Tin(IV) fluoride and its purification byproducts (especially HF) are hazardous. Strict adherence to safety protocols is non-negotiable.
-
Handling: Always handle SnF₄ in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[10][11] Avoid inhalation of dust and fumes.
-
Moisture Sensitivity: SnF₄ is moisture-sensitive.[4] All glassware and equipment must be thoroughly dried before use, and the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Sublimation Hazards: The sublimation process involves high temperatures and vacuum. Ensure your glassware is rated for these conditions and is free of cracks or defects. Use a safety shield around the sublimation apparatus.[12]
-
Waste Disposal: Dispose of all waste, including residues and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.[10]
Q4: Can I use recrystallization to purify SnF₄?
A4: Recrystallization is generally not a suitable method for purifying SnF₄. Its high reactivity with most common organic solvents and its tendency to hydrolyze in the presence of trace water make finding an appropriate solvent system extremely challenging.[3] The most effective and widely accepted method for purifying SnF₄ is vacuum sublimation.[13]
II. Troubleshooting Guide
Problem 1: Low yield of sublimed SnF₄.
| Potential Cause | Explanation & Solution |
| Inadequate Vacuum | A poor vacuum (pressure too high) will require a higher temperature to achieve sublimation, which can lead to decomposition. Solution: Check all connections in your vacuum line for leaks. Ensure your vacuum pump is in good working order and can achieve a pressure of at least 10⁻² torr. The sublimation apparatus should not hiss when under vacuum.[12] |
| Insufficient Heating | The sublimation temperature is too low to generate a sufficient vapor pressure of SnF₄. Solution: Gradually increase the temperature of the heating bath or mantle. Monitor the cold finger for the first signs of crystal deposition to identify the optimal sublimation temperature for your setup.[14] SnF₄ sublimes at approximately 705°C at atmospheric pressure, but this temperature is significantly lower under vacuum.[3] |
| Impurities Forming a Crust | Non-volatile impurities, such as tin oxides, can form a crust on the surface of the crude material, hindering the sublimation of the underlying SnF₄. Solution: If possible, gently grind the crude SnF₄ in a dry, inert atmosphere glovebox before loading it into the sublimator to increase the surface area. |
Problem 2: The sublimed crystals are discolored or appear wet.
| Potential Cause | Explanation & Solution |
| Contamination from Volatile Impurities | If the crude material contains volatile impurities with a vapor pressure similar to SnF₄, they may co-sublime. |
| Moisture in the System | Residual moisture in the crude material or on the glassware will react with the subliming SnF₄, causing hydrolysis and forming opaque or "wet" looking deposits on the cold finger.[5] |
| Coolant Applied Too Early | If the cold finger is cooled before a good vacuum is established, atmospheric moisture can condense on it.[12] |
Problem 3: Difficulty removing the purified SnF₄ from the cold finger.
| Potential Cause | Explanation & Solution |
| Strong Adhesion of Crystals | The sublimed crystals can be very fine and adhere strongly to the glass surface. |
| Product Falls into the Crude Material | If the sublimator design has a narrow gap between the cold finger and the body, removing the cold finger can cause the purified crystals to be scraped off and fall back into the residue. |
III. Detailed Experimental Protocol: Vacuum Sublimation of SnF₄
This protocol outlines the purification of commercial SnF₄ by vacuum sublimation, a technique that separates the more volatile SnF₄ from non-volatile impurities like tin oxides.[13][15]
Materials and Equipment:
-
Commercial grade SnF₄
-
Vacuum sublimation apparatus (borosilicate glass)
-
High-vacuum pump (<10⁻² torr)
-
Schlenk line or glovebox for inert atmosphere handling
-
Heating mantle or oil bath
-
Cold finger coolant source (e.g., circulating chiller or cold water)
-
Thick-walled vacuum tubing
-
Dry inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation of Apparatus:
-
Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours.
-
Assemble the sublimation apparatus while it is still warm to minimize the adsorption of atmospheric moisture. Lightly grease the ground glass joints with high-vacuum grease.
-
-
Loading the Sample:
-
In an inert atmosphere (glovebox or under a positive pressure of inert gas), transfer the commercial SnF₄ (e.g., 5-10 g) into the bottom of the sublimation apparatus.
-
Insert the cold finger and secure the joint with a clamp.
-
-
Evacuation of the System:
-
Attach the sublimation apparatus to the high-vacuum line using thick-walled tubing.
-
Slowly and carefully open the valve to the vacuum pump to evacuate the system. A sudden pressure change can cause the fine powder to be drawn into the vacuum line.
-
Allow the system to evacuate for at least 30 minutes at room temperature to remove any residual air and volatile moisture.
-
-
Sublimation Process:
-
Once a stable high vacuum is achieved (e.g., ≤ 0.05 mmHg), begin circulating the coolant through the cold finger.
-
Slowly heat the bottom of the sublimation apparatus using a heating mantle or oil bath. Start with a low temperature and gradually increase it.
-
Observe the cold finger. The first appearance of white, crystalline deposits indicates that the sublimation temperature has been reached. Maintain this temperature. For SnF₄, this will typically be in the range of 150-250°C under high vacuum.
-
Continue the sublimation until a sufficient amount of purified material has collected on the cold finger, or until no more material appears to be subliming from the residue.
-
-
Shutdown and Collection:
-
Turn off the heater and allow the apparatus to cool completely to room temperature while still under vacuum.
-
Turn off the coolant flow.
-
Slowly and carefully vent the apparatus with a dry inert gas (e.g., Nitrogen or Argon).
-
Transfer the entire apparatus into an inert atmosphere glovebox.
-
Carefully remove the cold finger. Scrape the pure, white crystalline SnF₄ from the cold finger onto a pre-weighed, dry container.
-
Seal the container and store it in a desiccator inside the glovebox.
-
Workflow Visualization:
Caption: Workflow for the vacuum sublimation of SnF₄.
IV. Purity Assessment
To validate the success of the purification, a comparison of the material before and after sublimation is recommended.
| Analytical Technique | Expected Result for High-Purity SnF₄ |
| ¹¹⁹Sn NMR Spectroscopy | A sharp singlet in the characteristic region for Sn(IV) fluoride complexes. The absence of additional peaks indicates the removal of other tin species.[16] |
| ¹⁹F NMR Spectroscopy | A clean spectrum corresponding to the SnF₄ species. The absence of peaks related to hydrolysis products (Sn-O-F) or other fluoride-containing impurities.[16] |
| Powder X-ray Diffraction (PXRD) | The diffraction pattern should match the reference pattern for pure, crystalline SnF₄, with no peaks corresponding to SnO₂ or other crystalline impurities. |
| Infrared (IR) Spectroscopy | The spectrum should show the characteristic Sn-F stretching vibrations and be free of broad O-H stretching bands (around 3200-3600 cm⁻¹), which would indicate the presence of hydrolysis products.[16] |
| Elemental Analysis (ICP-MS/OES) | Can be used to quantify trace metallic impurities. A significant reduction in contaminant metals should be observed post-sublimation.[17] |
V. References
-
You-iggy. (2023-03-19). Tin(IV) fluoride. Retrieved from [Link]
-
Liche Opto Co., Ltd. (2024-08-26). Understanding Stannic Fluoride (SnF4): A Comprehensive Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Tin(IV) fluoride. Retrieved from [Link]
-
Environmental Protection Agency. (2021-05-24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). Tin(IV) Fluoride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 7783-62-2,TIN(IV) FLUORIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023-08-29). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Retrieved from [Link]
-
Chemistry LibreTexts. (2022-04-07). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [Link]
-
Clark, S. J., et al. (1994). Hydrolysis of tin(II) fluoride and crystal structure of Sn₄OF₆. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrolysis of tin(II) fluoride and crystal structure of Sn4OF6. Retrieved from [Link]
-
Abate, L. J., & Wilhelm, H. A. (1951). SUBLIMATION OF ZIRCONIUM TETRAFLUORIDE. Ames Laboratory. Retrieved from [Link]
-
Venkateswarlu, P. (1985). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Retrieved from [Link]
-
Van der Westhuizen, L., et al. (2016). A theoretical approach to the sublimation separation of zirconium and hafnium in the tetrafluoride form. The Journal of The Southern African Institute of Mining and Metallurgy. Retrieved from [Link]
-
McIndoe Group. (2020-02-07). How to perform a vacuum sublimation. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Selective sublimation/desublimation separation of ZrF4 and HfF4. Retrieved from [Link]
-
Levason, W., et al. (2021). Tin(IV) fluoride complexes with neutral phosphine coordination and comparisons with hard N- and O-donor ligands. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2010). Analysis of the fourth spectrum of tin: Sn IV. Retrieved from [Link]
-
Wikipedia. (n.d.). Tin. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. Retrieved from [Link]
-
National Institutes of Health. (2022-08-15). Insights into the solvothermal reaction for synthesizing tin(iv) oxide porous spheres. Retrieved from [Link]
-
PubMed. (n.d.). Impurities in commercial titanium dental implants - A mass and optical emission spectrometry elemental analysis. Retrieved from [Link]
Sources
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- 4. lookchem.com [lookchem.com]
- 5. Hydrolysis of tin(II) fluoride and crystal structure of Sn4OF6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Tin(IV) fluoride - Wikipedia [en.wikipedia.org]
- 7. tsapps.nist.gov [tsapps.nist.gov]
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- 16. Tin( iv ) fluoride complexes with neutral phosphine coordination and comparisons with hard N- and O-donor ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02948G [pubs.rsc.org]
- 17. Impurities in commercial titanium dental implants - A mass and optical emission spectrometry elemental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrafluorostannane-Mediated Catalysis
Welcome to the technical support center for Tetrafluorostannane (SnF4)-mediated catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reaction conditions. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible catalytic system.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of SnF4 as a catalyst.
Q1: What is this compound (SnF4) and why is it used as a catalyst?
A1: this compound (SnF4) is a strong Lewis acid catalyst. Its high Lewis acidity stems from the electron-withdrawing nature of the four fluorine atoms, which makes the tin center highly electron-deficient and capable of activating a wide range of substrates. It is particularly effective as a "fluorophilic" reagent, meaning it has a high affinity for fluorine atoms. This property makes it an excellent choice for activating glycosyl fluorides in the synthesis of oligosaccharides and glycoconjugates.[1][2] Beyond glycosylation, its strong Lewis acidity is utilized in various organic transformations, including Friedel-Crafts reactions, aldol condensations, and multicomponent reactions like the Biginelli reaction.[3]
Q2: What are the primary safety precautions when handling SnF4?
A2: SnF4 is highly hygroscopic and will readily react with moisture in the air to release hydrogen fluoride (HF) gas, which is corrosive and toxic. Therefore, it is critical to handle SnF4 in a well-ventilated fume hood and under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q3: How should I store and handle SnF4 to maintain its activity?
A3: Due to its sensitivity to moisture, SnF4 should be stored in a tightly sealed container, preferably within a desiccator or a glovebox. If a glovebox is not available, use techniques such as a Schlenk line for transfers. Using a fresh bottle or a recently opened container is always recommended for optimal performance. Catalyst inactivity due to moisture is a common reason for low reaction yields in Lewis acid catalysis.[4]
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during SnF4-mediated reactions.
Problem Area: Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the most common culprits?
A1: Low yields in SnF4-catalyzed reactions can often be traced back to several key factors:
-
Catalyst Deactivation: The primary cause is often the deactivation of the SnF4 catalyst by water.[4] SnF4 is extremely sensitive to moisture and will hydrolyze to form less active tin-oxo species.
-
Sub-optimal Reaction Temperature: The reaction temperature can greatly influence the yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions or decomposition.[4]
-
Poor Reagent Quality: The purity of your substrates and solvents is critical. Impurities can act as catalyst poisons or participate in side reactions.[4]
-
Insufficient Catalyst Loading: In some cases, especially if the product forms a stable complex with the catalyst, stoichiometric amounts of the Lewis acid may be required rather than catalytic amounts.[4]
Q2: How can I ensure my reaction conditions are sufficiently anhydrous?
A2: Rigorous exclusion of water is paramount. Follow this protocol for setting up an anhydrous reaction:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere. The choice of solvent itself is also critical as it can interact with the catalyst and substrates, affecting reaction rates and selectivity.[5][6]
-
Reagents: Ensure all substrates and other reagents are anhydrous. If necessary, dry them using standard laboratory procedures.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or in a glovebox.
Q3: My reaction starts but then stalls. What could be the cause and how can I fix it?
A3: Reaction stalling often points to gradual catalyst deactivation or the formation of an inhibiting species.
-
Incremental Catalyst Addition: If you suspect catalyst deactivation, a strategy of adding the catalyst in portions throughout the reaction can sometimes maintain a sufficient concentration of the active species.
-
Equilibrium Issues: Some reactions are reversible, and at higher temperatures, the equilibrium may shift to favor the starting materials.[7] A systematic optimization of the temperature is recommended.
-
Product Inhibition: The product itself may coordinate strongly with the SnF4 catalyst, effectively sequestering it and preventing further turnover. In such cases, increasing the catalyst loading might be necessary.
Problem Area: Poor Selectivity
Q1: I am observing the formation of multiple products. How can I improve the selectivity?
A1: Poor selectivity can be influenced by several factors. Consider the following optimization strategies:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product over thermodynamic byproducts.
-
Solvent Effects: The solvent can play a crucial role in stabilizing transition states and influencing reaction pathways.[8] A screening of different solvents is often a valuable exercise. For instance, polar solvents can enhance reaction rates but may also affect selectivity.[5][7] Non-polar solvents might be beneficial in some cases.[8] Fluorinated solvents like HFIP have also been shown to have a remarkable effect on some catalytic reactions.[9]
-
Rate of Addition: Slow, dropwise addition of one of the reagents can help to maintain a low concentration of that reagent, which can suppress side reactions.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step procedures for key aspects of SnF4 catalysis.
Protocol 1: General Procedure for a Trial SnF4-Catalyzed Reaction (e.g., Glycosylation)
This protocol outlines a general approach for performing a small-scale trial reaction to test the efficacy of SnF4 as a catalyst for a new transformation, using glycosylation as an example.
-
Preparation: Oven-dry a 10 mL Schlenk flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of argon.
-
Reagent Addition: To the flask, add the glycosyl fluoride donor (1.0 eq) and any necessary additives under a positive pressure of argon.
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile, dichloromethane) via syringe. Stir the mixture until all solids are dissolved.
-
Catalyst Introduction: In a separate, dry vial inside a glovebox or under a flow of argon, weigh the required amount of SnF4 (typically 0.1 - 1.0 eq). Add the catalyst to the reaction flask.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or heated). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding SnF4-catalyzed reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Data Presentation: Solvent Selection Guide
The choice of solvent can significantly impact the outcome of a Lewis acid-catalyzed reaction.[8][10] The following table summarizes the properties of common anhydrous solvents used in SnF4 catalysis.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Lewis Basicity | Typical Use Cases & Considerations |
| Dichloromethane (DCM) | 9.1 | 40 | Low | Good general-purpose, non-coordinating solvent. Easy to remove. |
| Acetonitrile (MeCN) | 37.5 | 82 | Moderate | Polar, coordinating solvent. Can sometimes enhance reaction rates but may also compete with the substrate for binding to the catalyst. |
| Toluene | 2.4 | 111 | Low | Non-polar solvent, useful for reactions requiring higher temperatures. |
| Diethyl Ether (Et2O) | 4.3 | 35 | High | Highly coordinating; can deactivate strong Lewis acids like SnF4. Generally avoided unless specifically required. |
| Tetrahydrofuran (THF) | 7.6 | 66 | High | Similar to diethyl ether, its high Lewis basicity can inhibit catalysis. |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | 58 | Very Low | A highly polar but weakly coordinating solvent that can promote challenging reactions.[9] |
References
- Nagorny, P., et al. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. This article is available through the Google search grounding service but a direct public URL was not provided.
- Toshima, K. (Date not available). Glycosyl Fluorides in Glycosidations. ResearchGate. A direct public URL was not provided.
- Kim, S., & Nagorny, P. (Date not available). Electrochemical Synthesis of Glycosyl Fluorides Using Sulfur(VI) Hexafluoride as the Fluorinating Agent. NIH Public Access. A direct public URL was not provided.
-
Toshima, K. (2000). Glycosyl Fluorides in Glycosidations. Carbohydrate Research, 327(1-2), 15-26. [Link]
- (Author not available). (Date not available). Methods of synthesis of glycosyl fluorides. ResearchGate. A direct public URL was not provided.
- (Author not available). (Date not available). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. ResearchGate. A direct public URL was not provided.
- (Author not available). (Date not available). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. A direct public URL was not provided.
- (Author not available). (Date not available). LEWIS ACID CATALYSIS. This article is available through the Google search grounding service but a direct public URL was not provided.
-
Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 698-713. [Link]
- (Author not available). (Date not available). Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. ResearchGate. A direct public URL was not provided.
- (Author not available). (Date not available). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH Public Access. A direct public URL was not provided.
-
(Author not available). (2022). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. MDPI. [Link]
-
Corma, A., & García, H. (2000). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. [Link]
-
(Author not available). (2018). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]
- (Author not available). (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. NIH Public Access. A direct public URL was not provided.
-
(Author not available). (2023). Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance. Journal of Materials Chemistry A. [Link]
- (Author not available). (2008). Lewis-Base Catalysis. Macmillan Group. A direct public URL was not provided.
- (Author not available). (Date not available). Tracking the solid-state incorporation of Sn into the framework of dealuminated zeolite beta, and consequences for catalyst desi. ORCA - Cardiff University. A direct public URL was not provided.
-
(Author not available). (2022). Nano-ZrO2-Catalyzed Biginelli Reaction and the Synthesis of Bioactive Dihydropyrimidinones That Targets PPAR-γ in Human Breast Cancer Cells. MDPI. [Link]
-
(Author not available). (2006). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. SciSpace. [Link]
- (Author not available). (Date not available). Optimization of defluorosilylation reaction conditions. ResearchGate. A direct public URL was not provided.
-
(Author not available). (2024). Exploiting phase transitions in catalysis: reaction ofCO2andH2on dopedVO2-polymorphs. IOPscience. [Link]
- (Author not available). (Date not available). (PDF) XAFS Studies of Fe−SiO2 Fischer‐Tropsch Catalyst During Activation in CO, H2, and Synthesis Gas. ResearchGate. A direct public URL was not provided.
- (Author not available). (Date not available). Mechanism of exchange-fluorination by reaction with AgBF4. ResearchGate. A direct public URL was not provided.
- (Author not available). (Date not available). Optimization of reaction conditions a. ResearchGate. A direct public URL was not provided.
Sources
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- 2. Glycosyl fluorides in glycosidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier | MDPI [mdpi.com]
Identifying and characterizing side products in SnF₄ reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tin(IV) fluoride (SnF₄). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. As a Senior Application Scientist, I've compiled this resource based on extensive experience and a thorough understanding of the challenges associated with this versatile yet sensitive reagent. Our goal is to empower you with the knowledge to anticipate, identify, and resolve issues related to side product formation in your SnF₄ reactions.
Introduction: The Dual Nature of Tin(IV) Fluoride
Tin(IV) fluoride is a powerful Lewis acid and a potential fluorinating agent. However, its high reactivity, particularly its hygroscopic nature, makes it prone to side reactions, with hydrolysis being the most common culprit. This guide will focus primarily on identifying and mitigating the formation of hydrolysis-related side products, as they are the most frequently encountered issue. We will also touch upon potential side products in the context of fluorination reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with SnF₄.
Q1: My reaction mixture involving SnF₄ has turned cloudy/precipitated a white solid. What is the likely cause?
A1: The most probable cause of a cloudy reaction or the formation of a white precipitate is the hydrolysis of SnF₄. SnF₄ is extremely sensitive to moisture.[1] Even trace amounts of water in your solvents, reagents, or from atmospheric exposure can lead to the formation of insoluble tin oxyfluorides (SnOₓFᵧ) or tin(IV) hydroxide.
Q2: How can I prevent the hydrolysis of SnF₄ in my reactions?
A2: Preventing hydrolysis is critical for clean and reproducible results. Here are key preventative measures:
-
Strict Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are thoroughly dried.
-
Inert Atmosphere: Conduct all manipulations of SnF₄, including weighing and addition to the reaction vessel, in a glovebox or under a positive pressure of an inert gas.
-
Proper Storage: Store SnF₄ in a desiccator over a strong drying agent or within a glovebox.
Q3: What are the primary analytical techniques to identify SnF₄ and its side products?
A3: The most informative techniques are multinuclear NMR spectroscopy (¹⁹F and ¹¹⁹Sn NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
¹⁹F NMR: This technique is highly sensitive to the fluorine environment. SnF₄ and its various side products will have distinct chemical shifts.[2][3]
-
¹¹⁹Sn NMR: Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher natural abundance and sensitivity.[4][5] The chemical shift of ¹¹⁹Sn is very sensitive to the coordination number and oxidation state of the tin center, making it excellent for distinguishing between Sn(IV) species like SnF₄ and potential Sn(II) side products or different coordination environments in oxyfluorides.[2][6]
-
FTIR Spectroscopy: This can help identify the presence of Sn-O and O-H bonds, which are characteristic of hydrolysis products.[7][8]
Q4: Can SnF₄ be used as a fluorinating agent for organic molecules? What are the potential side products in such reactions?
A4: While less common than reagents like DAST or SF₄, SnF₄ has been explored as a fluorinating agent.[9][10][11] The mechanism is believed to be analogous to other Lewis acidic fluorides, where it can facilitate the conversion of alcohols to alkyl fluorides or carbonyls to geminal difluorides.
Potential side products, aside from hydrolysis products, could include:
-
Elimination Products: In the fluorination of alcohols, elimination to form alkenes can be a competing pathway.
-
Rearrangement Products: Carbocationic intermediates, if formed, can be susceptible to rearrangement.
-
Incomplete Reaction: Formation of partially fluorinated intermediates.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during SnF₄ reactions.
Issue 1: Unexpected Precipitate Formation
| Symptom | Possible Cause | Troubleshooting/Identification Steps |
| White, insoluble precipitate forms immediately upon addition of SnF₄ or during the reaction. | Hydrolysis of SnF₄ due to residual moisture. | 1. Isolate the Precipitate: Carefully filter the precipitate under an inert atmosphere. 2. FTIR Analysis: Acquire an FTIR spectrum of the solid. Look for broad absorptions in the 3200-3600 cm⁻¹ region (O-H stretch) and strong bands in the 500-700 cm⁻¹ range (Sn-O stretching).[7][8] 3. Review Experimental Protocol: Re-evaluate the drying procedures for glassware, solvents, and reagents. |
| Reaction mixture becomes gelatinous. | Extensive Hydrolysis/Polymerization: Formation of polymeric tin oxyfluoride networks. | Similar to above, but also consider that the material may be difficult to filter. Centrifugation might be necessary to isolate the solid for analysis. |
Issue 2: Complex ¹⁹F and/or ¹¹⁹Sn NMR Spectra of the Reaction Mixture
| Symptom | Possible Cause | Troubleshooting/Identification Steps |
| Multiple new peaks in the ¹⁹F NMR spectrum, often broad. | Formation of various tin oxyfluoride species with different F environments. | 1. Compare to SnF₄: The ¹⁹F NMR of SnF₄ may show multiple signals due to impurities.[2] New signals, especially those shifted from the main SnF₄ resonances, likely correspond to hydrolysis products. 2. Look for HF: A sharp signal for HF may be observed, which is a byproduct of hydrolysis. Its chemical shift is concentration and solvent-dependent. 3. ¹¹⁹Sn NMR Correlation: If possible, acquire a ¹H-¹¹⁹Sn or ¹⁹F-¹¹⁹Sn correlation NMR spectrum to identify which fluorine environments are coupled to which tin centers. |
| A new set of signals appears in the ¹¹⁹Sn NMR spectrum, often at a different chemical shift range. | Change in Tin Coordination/Oxidation State: This could be due to the formation of tin oxyfluorides or reduction of Sn(IV) to Sn(II). | 1. Chemical Shift Analysis: The ¹¹⁹Sn chemical shift is highly informative. SnF₄ has a characteristic chemical shift, and the formation of oxyfluorides will alter the electronic environment and thus the chemical shift.[2] A significant upfield or downfield shift can indicate a change in coordination number. 2. Reference Spectra: Compare the observed chemical shifts to literature values for known tin compounds if available. |
Part 3: Characterization of Common Side Products
Hydrolysis Products: Tin Oxyfluorides (SnOₓFᵧ)
The primary side products of SnF₄ reactions are tin oxyfluorides, which can exist in various stoichiometries.
Caption: Workflow for the identification of hydrolysis side products.
The following table summarizes the expected spectroscopic features of SnF₄ and its hydrolysis products.
| Compound/Species | Technique | Expected Spectroscopic Features | Reference |
| SnF₄ (pure) | ¹¹⁹Sn NMR | Chemical shift characteristic of hexa-coordinated Sn(IV). | [2] |
| ¹⁹F NMR | Signals corresponding to fluorine atoms in an octahedral environment. | [2][3] | |
| FTIR | Absence of O-H stretching bands. | ||
| Tin Oxyfluorides (SnOₓFᵧ) | ¹¹⁹Sn NMR | New signals with different chemical shifts from SnF₄, indicating a change in the coordination sphere of the tin atom. | |
| ¹⁹F NMR | Multiple new signals, often broad, due to various Sn-F environments in the oxyfluoride matrix. | [2][3] | |
| FTIR | Broad bands in the 3200-3600 cm⁻¹ range (O-H stretch from adsorbed water or Sn-OH groups) and strong absorptions in the 500-700 cm⁻¹ range (Sn-O stretching). | [7][8] | |
| Hydrofluoric Acid (HF) | ¹⁹F NMR | A sharp singlet, the chemical shift of which is highly dependent on solvent and concentration. |
Part 4: Experimental Protocols
Protocol 1: Handling and Dispensing Anhydrous SnF₄
This protocol outlines the best practices for handling SnF₄ to minimize hydrolysis.
Materials:
-
SnF₄ (as received)
-
Glovebox or Schlenk line with an inert atmosphere (Ar or N₂)
-
Oven-dried glassware (vials, spatulas, etc.)
-
Analytical balance inside the glovebox or a procedure for weighing under an inert atmosphere.
Procedure:
-
Transfer the required amount of SnF₄ from the supplier's bottle to a pre-weighed, oven-dried vial inside a glovebox.
-
Quickly seal the vial before removing it from the glovebox antechamber.
-
If a glovebox is unavailable, perform the transfer under a strong flow of inert gas in a fume hood.
-
For addition to a reaction, dissolve the weighed SnF₄ in a minimal amount of anhydrous solvent inside the glovebox and transfer via a gas-tight syringe. Alternatively, add the solid directly to the reaction flask under a positive pressure of inert gas.
Protocol 2: In-situ Reaction Monitoring by ¹⁹F NMR
This protocol provides a general method for monitoring an SnF₄ reaction for the formation of side products.
Materials:
-
NMR spectrometer equipped with a fluorine probe
-
Anhydrous NMR tubes with screw caps or septa
-
Anhydrous deuterated solvent
-
Reaction mixture
Procedure:
-
Set up the reaction in an oven-dried flask under an inert atmosphere.
-
At desired time points, withdraw an aliquot of the reaction mixture (e.g., 0.5 mL) using a dry, inert gas-purged syringe.
-
Quickly transfer the aliquot to a dry NMR tube containing the appropriate deuterated solvent.
-
Seal the NMR tube and acquire a ¹⁹F NMR spectrum.
-
Process the spectrum and integrate the signals corresponding to the starting material, product(s), and any new species.
-
Monitor the appearance of new peaks over time, which may indicate the formation of side products.
Conclusion
Successfully working with SnF₄ hinges on the meticulous exclusion of water. By understanding the causes and characteristic signatures of hydrolysis, researchers can take proactive steps to ensure the integrity of their reactions. The troubleshooting guides and protocols provided here offer a practical framework for identifying and mitigating the formation of these common side products. As with any reactive chemical, a thorough understanding of its properties and careful experimental technique are the keys to success.
References
-
Dorn, R. W., Carnahan, S. L., Cheng, C., Pan, L., Hao, Z., & Rossini, A. J. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. Nature Communications, 14(1), 7781. [Link]
- Wang, C.-L. J. (1985). Fluorination by Sulfur Tetrafluoride. Organic Reactions, 34, 319-400.
-
Dorn, R. W., Carnahan, S. L., Cheng, C., Pan, L., Hao, Z., & Rossini, A. J. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Tin(IV) fluoride. In Wikipedia. Retrieved January 16, 2026, from [Link]
- Merbach, A. E., & Ragsdale, R. O. (1971). Fluorine-19 Nuclear Magnetic Resonance.
-
Request PDF. (n.d.). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate. [Link]
-
Wang, C.-L. J. (n.d.). Fluorination by Sulfur Tetrafluoride. Organic Reactions. [Link]
-
(Sn) Tin NMR. (n.d.). University of Ottawa. [Link]
- Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2443–2454.
- Buckley, J. J., McCarthy, C. L., Del Pilar, J., & Brutchey, R. L. (2016). Dissolution of Sn, SnO, and SnS in a Thiol–Amine Solvent Mixture: Insights into the Identity of the Molecular Solutes for Solution-Processed SnS. Inorganic Chemistry, 55(6), 2865–2871.
-
IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. [Link]
- Wilkins, C. J., & Haendler, H. M. (1965). 581. Tin(IV) fluoride complexes and their infrared spectra. Journal of the Chemical Society (Resumed), 3174.
-
19Flourine NMR. (n.d.). University of Ottawa. [Link]
- Finney, W. F., Wilson, E., Callender, A., Morris, M. D., & Beck, L. W. (2008). Reexamination of Hexafluorosilicate Hydrolysis by 19F NMR and pH Measurement. Chemical Research in Toxicology, 21(5), 1071–1076.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved January 16, 2026, from [Link]
- Thibaudeau, C., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 5(10), 3847-3855.
-
Wang, C.-L. J. (n.d.). Fluorination by Sulfur Tetrafluoride. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Use of C,N-chelated triorganotin(IV) fluoride for fluorination of organic compounds, coordination compounds, phosphines, silanes and stannanes. ResearchGate. [Link]
- Mossine, A. V., Brooks, A. F., & Sanford, M. S. (2021). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. Organic Letters, 23(15), 5790–5794.
-
Sci-Hub. (n.d.). 581. Tin(IV) fluoride complexes and their infrared spectra. Sci-Hub. [Link]
- Dinoiu, V. (2008). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 53(12), 1167-1180.
-
ResearchGate. (n.d.). FTIR spectra of tin oxide synthesized via the conventional heating... ResearchGate. [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) tin oxide powders prepared with different Tiron... ResearchGate. [Link]
-
BEPeterson. (2021, December 24). Safety Tips for Storage & Handling of Anhydrous Ammonia. BEPeterson. [Link]
-
ResearchGate. (n.d.). (PDF) The Effect of Titanium Oxyfluoride Morphology on Photocatalytic Activity of Fluorine-Doped Titanium(IV) Oxide. ResearchGate. [Link]
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- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]
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Strategies to control the reactivity of Tetrafluorostannane in organic synthesis
Welcome to the technical support guide for Tetrafluorostannane (SnF4). This resource is designed for researchers, chemists, and drug development professionals who are leveraging the unique catalytic properties of SnF4 in organic synthesis. As a powerful Lewis acid, SnF4 offers significant potential but also presents distinct challenges related to its reactivity, solubility, and handling. This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you control its reactivity and achieve successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Fundamentals & Handling
This section addresses the most common initial queries regarding the properties and safe handling of SnF4.
Q1: What makes this compound (SnF4) such a potent Lewis acid?
Answer: The high Lewis acidity of this compound stems from two primary electronic factors:
-
High Oxidation State of Tin: The tin atom is in the +4 oxidation state (Sn(IV)), which creates a significant positive charge density and a strong desire to accept electron pairs.
-
Electronegativity of Fluorine: Fluorine is the most electronegative element. The four fluoride atoms strongly withdraw electron density from the central tin atom, further enhancing its electrophilicity and making it an exceptionally powerful electron pair acceptor.
In the series of tin tetrahalides (SnX₄), SnF4 is the strongest Lewis acid towards "hard" Lewis bases (like oxygen or nitrogen donors) due to the superior electron-withdrawing ability of fluorine compared to chlorine, bromine, or iodine.[1][2]
Q2: I'm having trouble with solubility. Why is SnF4 so difficult to dissolve in common organic solvents?
Answer: This is a critical and common challenge. The poor solubility of SnF4 is not due to it being non-polar, but rather its solid-state structure. Unlike the more volatile and molecular SnCl4 or SnBr4, SnF4 exists as a polymeric solid.[3] In this structure, each tin atom is octahedrally coordinated to six fluorine atoms, which in turn bridge to other tin atoms.
This polymeric network is held together by strong tin-fluorine bonds, resulting in a very high lattice energy. To dissolve SnF4, a solvent must have sufficient energy and coordinating ability to break down this stable lattice. Most standard non-polar (e.g., hexanes, toluene) and moderately polar (e.g., ether, dichloromethane) solvents lack the ability to do this effectively.
Q3: What are the essential safety and handling protocols for working with SnF4?
Answer: Due to its reactivity and hygroscopic nature, rigorous handling procedures are mandatory for reproducible results and user safety.
Experimental Protocol: Standard Handling of SnF4 in a Glovebox
-
Environment: All manipulations of solid SnF4 must be performed inside a glovebox under an inert atmosphere (e.g., Argon or Nitrogen) with low moisture and oxygen levels (<1 ppm).
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Aliquotting: Do not weigh SnF4 on the open bench. Use a balance inside the glovebox. Use clean, dry spatulas and weighing vessels.
-
Reagent Preparation: Ensure all solvents are rigorously dried using an appropriate method (e.g., passed through a solvent purification system or distilled over a suitable drying agent). All glassware must be oven- or flame-dried and cooled under vacuum or in a desiccator before being brought into the glovebox.
-
Reaction Setup: Assemble the reaction vessel inside the glovebox. Add the dry solvent and any other solid reagents. Add the SnF4 last, preferably to a stirred solution/suspension of the other reagents to promote dispersion.
-
Sealing and Removal: Seal the reaction vessel securely with a septum or screw cap before removing it from the glovebox to ensure the inert atmosphere is maintained.
Q4: Which solvents are recommended for reactions involving SnF4?
Answer: Solvent choice is a primary method for controlling SnF4 reactivity. There is a trade-off between solubility and reactivity moderation.
-
Coordinating Solvents: Highly polar, coordinating solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can dissolve SnF4 by forming stable Lewis acid-base adducts. Causality: The oxygen atom of the solvent coordinates strongly to the tin center, breaking down the polymeric lattice. However, this strong coordination also significantly tempers the Lewis acidity of the tin center, potentially reducing its catalytic activity.
-
Ethereal Solvents: Solvents like Tetrahydrofuran (THF) or Diethyl Ether are less effective at dissolving SnF4 but will coordinate to it, moderating its reactivity. They are often used when a suspension is acceptable and high Lewis acidity is still required.
-
High-Temperature Aprotic Solvents: For reactions requiring high temperatures, such as specific fluorination reactions, sulfolane can be an effective choice.[4] It is thermally stable and can facilitate reactions that are sluggish in other media.
-
Non-Coordinating Solvents: Solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are poor at solubilizing SnF4 but are often used when maximum Lewis acidity is needed. The reaction proceeds heterogeneously on the surface of the suspended SnF4 particles.
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Typical Application Notes |
| Dichloromethane (DCM) | 9.1 | Low | Poor solubility. Used when high Lewis acidity is critical and the reaction can proceed heterogeneously. |
| Tetrahydrofuran (THF) | 7.6 | Medium | Forms adducts, moderating reactivity. Often used as a co-solvent or when a suspension is acceptable. |
| Acetonitrile (MeCN) | 37.5 | High | Strong coordination significantly reduces Lewis acidity. Can be used to run control experiments or for substrates sensitive to very strong acids. |
| Sulfolane | 43.3 | Medium | Excellent for high-temperature applications (e.g., halo-exchange fluorinations). Solid at room temperature.[4] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Very High | Good solubility but forms very stable adducts, drastically reducing catalytic activity. Generally not recommended unless solubilization is the primary goal. |
Section 2: Troubleshooting Guide
This section provides a structured approach to solving common experimental problems.
Problem: My reaction yield is low or the reaction fails to initiate.
This is often traced back to issues of catalyst availability or deactivation.
-
Possible Cause 1: Insufficient Catalyst Availability. The SnF4 is poorly suspended or has settled, preventing it from participating in the reaction.
-
Solution A: Improve Mechanical Agitation. Ensure vigorous stirring to maintain a fine suspension.
-
Solution B: Sonication. Briefly sonicating the reaction mixture can help break up larger aggregates of SnF4, increasing the available surface area for catalysis.
-
Solution C: Phase-Transfer Catalyst. For biphasic systems, a phase-transfer catalyst may be necessary to bring the substrate into contact with the SnF4.
-
-
Possible Cause 2: Catalyst Deactivation by Moisture. SnF4 is extremely sensitive to water. Trace amounts of moisture will hydrolyze the catalyst, forming tin oxides/hydroxides and HF, effectively killing the desired catalytic cycle.
-
Solution: Re-verify the dryness of all reagents and solvents. Use freshly dried solvents and ensure no atmospheric moisture was introduced during setup. Consider adding activated molecular sieves to the reaction vessel (ensure they are compatible with your reagents).
-
Caption: Troubleshooting workflow for low-yield SnF4-catalyzed reactions.
Problem: The reaction is too vigorous, leading to substrate decomposition and multiple side products.
This is a classic case of excessive, uncontrolled Lewis acidity.
-
Possible Cause: Mismatched Reactivity. The inherent Lewis acidity of SnF4 is too high for your specific substrate, which may be sensitive or prone to polymerization/decomposition.
-
Solution A: Use a Coordinating Solvent. As detailed in the FAQ section, switch from a non-coordinating solvent like DCM to a coordinating one like THF or add a small amount of acetonitrile as a co-solvent. This will form an in-situ complex that is a milder Lewis acid.
-
Solution B: Add a Neutral Lewis Base. Introduce a stoichiometric or sub-stoichiometric amount of a neutral Lewis base, such as triphenylphosphine oxide (Ph₃PO) or a pyridine derivative. These will coordinate to the tin center, creating a defined, less reactive complex. Research has shown that complexes like trans-[SnF4(OPMe3)2] can be isolated and characterized, demonstrating this principle.[1]
-
Section 3: Advanced Strategies for Reactivity Control
For chemists seeking precise control over selectivity and activity, the following strategies can be employed.
Q: How can I fine-tune the Lewis acidity of SnF4 beyond simple solvent choice?
Answer: The most effective method is through the deliberate addition of ligands to create well-defined, modified tin complexes.
-
Strategy: Ligand Modulation. By adding neutral donor ligands (L), you can form complexes of the type [SnF4(L)n]. The electronic and steric properties of the ligand (L) directly influence the reactivity of the tin center.
-
Mechanism of Control: The ligand donates electron density to the tin atom, reducing its overall electrophilicity. Furthermore, bulky ligands can sterically block certain reaction pathways, potentially increasing selectivity for a desired outcome. For example, using a bulky phosphine oxide can create a more hindered catalytic pocket.
-
Caption: Ligand addition modulates the reactivity of the SnF4 catalytic center.
Q: Are there heterogeneous options that provide better handling and recyclability?
Answer: Yes, immobilizing the active Sn(IV) species on a solid support is a highly effective strategy that addresses many of the challenges of homogeneous SnF4.
-
Strategy: Supported Tin Catalysts. Sn(IV) centers can be incorporated into the framework of solid materials, most notably zeolites (like Sn-Beta) or mesoporous silica.[5][6]
-
Causality and Advantages: In these materials, isolated, tetrahedrally coordinated Sn(IV) sites act as water-tolerant, heterogeneous Lewis acid catalysts.[5][7] This approach offers several key benefits:
-
Easy Separation: The catalyst can be filtered off from the reaction mixture, simplifying workup.
-
Recyclability: The solid catalyst can often be recovered, reactivated, and reused, improving process economy.
-
No Leaching: It prevents contamination of the final product with tin, which is critical in pharmaceutical development.
-
Altered Selectivity: The confined pore environment of the support can impart shape-selectivity, favoring the formation of specific isomers that might not be preferred in a homogeneous solution.
-
-
References
-
Prakash, R., Joseph, J., Andrews, A. P., Varghese, B., & Venugopal, A. (2023). From Sn(II) to Sn(IV): Enhancing Lewis Acidity Via Oxidation. Inorganic Chemistry, 62(37), 14828–14832. [Link]
-
Deng, Q.-H., et al. (2018). Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluoroborates as Tunable Reagents. National Institutes of Health. [Link]
-
Okumura, S., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. [Link]
-
That Chemist. (2023). Five Important Papers in Organic Synthesis (January 2023). YouTube. [Link]
-
Request PDF. (n.d.). Tuning Lewis Acidity of Metal-Organic Frameworks via Perfluorination of Bridging Ligands: Spectroscopic, Theoretical, and Catalytic Studies. ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis and characterisation of tin(IV) fluoride complexes of phosphine and arsine oxide ligands. ResearchGate. [Link]
-
Seidel, D., et al. (2016). Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4. PubMed. [Link]
-
Prakash, R., et al. (2023). From Sn(II) to Sn(IV): Enhancing Lewis Acidity Via Oxidation. PubMed. [Link]
-
Jordan, A., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]
-
Request PDF. (n.d.). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. ResearchGate. [Link]
-
Wikipedia. (n.d.). Tin. Wikipedia. [Link]
-
Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Semantic Scholar. [Link]
-
Li, P., et al. (2014). Improved Postsynthesis Strategy to Sn-Beta Zeolites as Lewis Acid Catalysts for the Ring-Opening Hydration of Epoxides. ACS Publications. [Link]
-
Lee, S. E., et al. (2021). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. National Institutes of Health. [Link]
-
Chemistry in a Nutshell. (2022). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. YouTube. [Link]
-
Johnson, N., et al. (2022). Investigating the Impact of Synthesis Conditions to Increase the Yield and Tin Incorporation Efficiency for Lewis Acid Nano-Sn-MFI Zeolites. ACS Publications. [Link]
-
Ammal, S. C. (2007). Nature of Dynamic Processes Associated with the SN1 Reaction Mechanism. Semantic Scholar. [Link]
-
Request PDF. (n.d.). Fluorine-doped tin oxide as efficient solid acid catalyst: acidity and the catalytic activity relationship. ResearchGate. [Link]
-
Professor Dave Explains. (2020). Organic Chemistry Mechanism Challenge 4. YouTube. [Link]
-
Request PDF. (n.d.). Lewis acid catalysis on single site Sn centers incorporated into silica hosts. ResearchGate. [Link]
-
O'Hagan, D., & Schmidberger, J. (2010). Enzymes that catalyse SN2 reaction mechanisms. Semantic Scholar. [Link]
-
Request PDF. (n.d.). Guide for the Safe Handling of Tetrafluoroethylene (2017). ResearchGate. [Link]
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Fernandez-Abad, S., et al. (2025). Control of Tetrazine Bioorthogonal Reactivity by Rotaxanation. National Institutes of Health. [Link]
-
Request PDF. (n.d.). Control of Tetrazine Bioorthogonal Reactivity by Rotaxanation. ResearchGate. [Link]
-
Fernandez-Abad, S., et al. (2025). Control of Tetrazine Bioorthogonal Reactivity by Rotaxanation. PubMed. [Link]
-
Request PDF. (n.d.). Solubility of bio-sourced feedstocks in 'green' solvents. ResearchGate. [Link]
-
Krasnopeeva, I. L., et al. (2022). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. [Link]
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Request PDF. (n.d.). Control of Tetrazine Bioorthogonal Reactivity by Rotaxanation. ResearchGate. [Link]
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University of Rochester. (n.d.). Solvent: sulfolane. Department of Chemistry. [Link]
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Rubio-Martinez, M., et al. (2017). Towards scalable and controlled synthesis of metal–organic framework materials using continuous flow reactors. Reaction Chemistry & Engineering. [Link]
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Impact of solvent polarity on the Lewis acidity of SnF₄
Technical Support Center: SnF₄ Lewis Acidity
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the Lewis acidity of tin(IV) fluoride (SnF₄). It addresses common experimental challenges and foundational questions concerning the profound impact of solvent choice on the effective acidity and catalytic performance of SnF₄.
Frequently Asked Questions (FAQs)
Q1: What fundamentally determines the Lewis acidity of SnF₄?
A1: The Lewis acidity of SnF₄ originates from the electron-deficient nature of the tin(IV) center. In its unsolvated, solid state, SnF₄ exists as a polymer with fluorine bridges, where each tin atom is octahedrally coordinated. However, when dissolved, this structure is disrupted. The primary determinant of its Lewis acidity in solution is the ability of the tin atom to accept an electron pair from a Lewis base (e.g., a substrate in a reaction). This electron-accepting ability is strongly modulated by interactions with solvent molecules.
Q2: How does the solvent choice alter the "effective" Lewis acidity?
A2: The solvent directly competes with the substrate for coordination to the Sn(IV) center. When SnF₄ is dissolved, solvent molecules (S) coordinate to the tin atom, forming solvated adducts, often with a general formula of [SnF₄(S)₂].[1] This coordination has a profound impact:
-
Donating Solvents: Solvents that are strong Lewis bases (i.e., have high electron-donating ability) form strong coordinate bonds with the tin center. This donation of electron density to the tin atom partially neutralizes its electron deficiency, thereby reducing its ability to act as a Lewis acid towards other substrates in the solution.[2]
-
Non-Donating Solvents: In contrast, solvents that are poor Lewis bases (weakly coordinating) leave the tin center more electron-deficient and accessible, resulting in a higher effective Lewis acidity .[3]
Therefore, the "effective" or "solution-state" Lewis acidity is not an intrinsic property of SnF₄ alone but of the SnF₄-solvent complex.
Q3: What is the difference between solvent polarity and solvent donor ability? Which is more important for SnF₄?
A3: This is a critical distinction. While often correlated, these two solvent properties have opposite effects on effective Lewis acidity.[4]
-
Solvent Polarity: Refers to the solvent's dielectric constant and its ability to stabilize charged species or transition states.[5] An increase in solvent polarity can sometimes increase the effective Lewis acidity by better stabilizing charged intermediates formed during a Lewis acid-base interaction.[2]
-
Solvent Donor Ability (Donicity): This is a measure of the solvent's ability to act as a Lewis base and solvate cations or Lewis acids.[6] It is often quantified by the Gutmann Donor Number (DN).[7] A higher DN signifies a stronger electron-donating solvent.
For Lewis acids like SnF₄, solvent donor ability is the dominant factor . The direct coordination of a high-DN solvent to the tin center significantly diminishes its Lewis acidity, an effect that typically outweighs the stabilizing effects of high polarity.[8][9] For example, a reaction catalyzed by SnF₄ may proceed efficiently in a low-donicity solvent like dichloromethane (DCM, DN = 1.0 kcal/mol) but fail completely in a high-donicity solvent like dimethyl sulfoxide (DMSO, DN = 29.8 kcal/mol), even though both are polar.[2][6]
Q4: How can I quantitatively measure the Lewis acidity of SnF₄ in my solvent system?
A4: Multinuclear NMR spectroscopy is a powerful, non-invasive technique for this purpose. The most common methods involve using a probe molecule that is a Lewis base and observing the change in its NMR chemical shift upon coordination to the Lewis acid.[10]
-
Gutmann-Beckett Method (³¹P NMR): This widely used method employs triethylphosphine oxide (Et₃PO) as a probe.[11] The ³¹P NMR chemical shift of Et₃PO moves downfield upon coordination to a Lewis acid. The magnitude of this shift (Δδ) is proportional to the Lewis acid's strength.
-
¹¹⁹Sn NMR Spectroscopy: Directly observing the tin nucleus provides invaluable insight. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination environment. Coordination of a stronger donor solvent leads to increased electron shielding at the tin nucleus, resulting in an upfield shift (less positive or more negative δ value) compared to coordination with a weaker donor. This directly correlates lower Lewis acidity with more shielded ¹¹⁹Sn signals.[12]
Troubleshooting Guide & Experimental Protocols
Problem 1: My SnF₄-catalyzed reaction shows very low conversion in acetonitrile (MeCN), but literature reports success in dichloromethane (DCM).
-
Probable Cause: Competitive inhibition by a coordinating solvent.
-
Scientific Explanation: Acetonitrile is a relatively strong Lewis base with a Gutmann Donor Number (DN) of 14.1 kcal/mol, whereas dichloromethane is a very weakly coordinating solvent (DN ≈ 1.0 kcal/mol).[3][6] In MeCN, the solvent molecules coordinate strongly to the SnF₄, forming a stable [SnF₄(MeCN)₂] complex.[1] This adduct is a significantly weaker Lewis acid than the SnF₄ species present in DCM. The strongly coordinated MeCN effectively "poisons" the catalyst by preventing the substrate from accessing the active tin center. The effective Lewis acidity of SnF₄ in MeCN is drastically reduced, leading to poor or no catalytic activity.[2]
-
Solution:
-
Solvent Selection: Switch to a non-coordinating or weakly coordinating solvent. Halogenated solvents like dichloromethane or 1,2-dichloroethane are excellent starting points. For reactions requiring higher polarity but low donicity, nitromethane can be considered.
-
Solvent Screening: If the substrate has poor solubility in DCM, perform a small-scale screen of other low-donicity solvents (e.g., chlorobenzene, toluene). Refer to a table of Gutmann Donor Numbers to guide your selection.
-
Data Presentation: Solvent Donor Number vs. Effective Lewis Acidity
The following table illustrates the inverse relationship between solvent donor ability and the effective Lewis acidity of an acid like SnF₄.
| Solvent | Gutmann Donor Number (DN, kcal/mol) | Expected Effective Lewis Acidity of SnF₄ |
| 1,2-Dichloroethane | 0.0 | Very High |
| Dichloromethane (DCM) | 1.0 | High |
| Acetonitrile (MeCN) | 14.1 | Low |
| Acetone | 17.0 | Very Low |
| Tetrahydrofuran (THF) | 20.0 | Very Low |
| Dimethylformamide (DMF) | 26.6 | Extremely Low |
| Dimethyl Sulfoxide (DMSO) | 29.8 | Extremely Low |
| Pyridine | 33.1 | Negligible (Forms stable adduct) |
Data sourced from various references.[6]
Problem 2: I observe inconsistent results or catalyst decomposition when using SnF₄.
-
Probable Cause: Presence of moisture or other protic impurities.
-
Scientific Explanation: SnF₄ is highly hygroscopic and reactive towards protic sources. Water will readily coordinate to the tin center and can lead to hydrolysis, forming tin oxo- or hydroxo-fluoride species, which have different (and generally lower) Lewis acidities and may be insoluble. Similarly, alcohol solvents can react to form alkoxide complexes. This not only deactivates the catalyst but also introduces variability into the experiments.
-
Solution:
-
Rigorous Anhydrous Technique: Use freshly dried solvents and glassware. All manipulations involving SnF₄ should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Source Purity: Use high-purity, anhydrous SnF₄. If the purity is questionable, consider purification methods appropriate for metal fluorides, though this is non-trivial.
-
Use of a Co-solvent: If a protic substrate is required, consider adding it slowly to a solution of SnF₄ in a non-coordinating solvent to control the initial interaction.
-
Visualization: The Modulating Effect of Solvent on SnF₄ Lewis Acidity
The diagram below illustrates how the intrinsic Lewis acidity of SnF₄ is modulated by solvent coordination to produce an "effective" Lewis acidity that is available for catalysis.
Caption: Workflow showing solvent donicity dictating the effective Lewis acidity of SnF₄.
Experimental Protocol: Relative Lewis Acidity Measurement by ¹¹⁹Sn NMR
This protocol provides a method to compare the effective Lewis acidity of SnF₄ in two different solvents (e.g., DCM vs. THF).
Objective: To determine the relative ¹¹⁹Sn NMR chemical shift of SnF₄ in solvents of differing donor strength.
Materials:
-
Anhydrous SnF₄
-
Anhydrous Dichloromethane (DCM), HPLC grade, dried over CaH₂
-
Anhydrous Tetrahydrofuran (THF), HPLC grade, dried over Na/benzophenone
-
NMR tubes with airtight caps (e.g., J. Young tubes)
-
Glovebox or Schlenk line
-
NMR spectrometer with ¹¹⁹Sn capability
Procedure (to be performed under inert atmosphere):
-
Sample Preparation (Solvent 1: DCM): a. In the glovebox, weigh 20 mg of SnF₄ directly into a clean, dry vial. b. Add 0.6 mL of anhydrous DCM to the vial and stir until the solid is fully dissolved. c. Transfer the solution to a J. Young NMR tube and seal it.
-
Sample Preparation (Solvent 2: THF): a. Repeat steps 1a-1c using anhydrous THF as the solvent.
-
NMR Acquisition: a. Take the sealed NMR tubes out of the glovebox. b. Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum for each sample. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative measurement. c. Reference the spectra externally to a standard, such as tetramethyltin (Me₄Sn) at δ = 0 ppm.
-
Data Analysis: a. Record the ¹¹⁹Sn chemical shift (δ) for SnF₄ in both DCM and THF. b. Expected Outcome: The ¹¹⁹Sn chemical shift in THF will be significantly upfield (a smaller or more negative number) compared to the shift in DCM. This upfield shift indicates greater electron shielding at the tin nucleus due to the stronger coordination of THF (DN = 20.0 kcal/mol) versus DCM (DN ≈ 1.0 kcal/mol), directly demonstrating the lower effective Lewis acidity of the [SnF₄(THF)₂] adduct.[6]
References
- Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. Precis. Chem.
- Donor number - Wikipedia.
- Gutmann's Donor and Acceptor Numbers for Ionic Liquids and Deep Eutectic Solvents. National Institutes of Health.
- Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts (2023-02-09).
- Part 4: Solvent donating and accepting properties and solvent classification (2023-09-29).
- Tin(iv) fluoride complexes with neutral phosphine coordination and comparisons with hard N- and O-donor ligands. Dalton Transactions (RSC Publishing).
- Tin(IV) fluoride complexes with neutral phosphine coordination and comparisons with hard N- and O-donor ligands (2021-09-15). RSC Publishing.
- Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.
- Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts (2023-02-09).
- Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.
- Solvent effects - Wikipedia.
- Determination of Lewis Acidity using 31P NMR. Carbon.
- How to Test Lewis Acid Strength Using NMR?. Patsnap Eureka.
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Validation & Comparative
A Comparative Guide to Deoxofluorinating Agents: The Established Power of Sulfur Tetrafluoride vs. the Untapped Potential of Tetrafluorostannane
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, bioavailability, and binding affinity. Deoxofluorination, the conversion of hydroxyl and carbonyl functionalities into their corresponding fluorinated analogues, stands as a cornerstone of this endeavor. For decades, sulfur tetrafluoride (SF₄) has been a benchmark reagent for these transformations, valued for its broad applicability. This guide provides a comprehensive comparison of the efficacy of SF₄ with a potential, yet largely unexplored alternative, tetrafluorostannane (SnF₄), grounding the discussion in experimental data and established scientific principles.
Sulfur Tetrafluoride (SF₄): The Incumbent with a Cautionary Tale
Sulfur tetrafluoride is a potent and versatile deoxofluorinating agent, capable of converting a wide array of oxygen-containing functional groups into their fluorinated counterparts.[1] Its utility extends to the transformation of alcohols, aldehydes, ketones, and carboxylic acids.[2]
The general reactivity of SF₄ is summarized below:
-
Alcohols to Alkyl Fluorides: R₃COH + SF₄ → R₃CF + SOF₂ + HF[3]
-
Aldehydes and Ketones to Geminal Difluorides: R₂CO + SF₄ → R₂CF₂ + SOF₂[3]
-
Carboxylic Acids to Trifluoromethyl Groups: RCO₂H + 2SF₄ → RCF₃ + 2SOF₂ + HF[3]
Mechanistic Insights
The mechanism of deoxofluorination with SF₄ is believed to proceed through the formation of an intermediate sulfurane species. In the case of carbonyl compounds, SF₄ is thought to add across the C=O bond. For alcohols, an alkoxysulfur trifluoride intermediate is proposed.[1] The presence of a Lewis acid, often generated in situ (e.g., HF), can catalyze the reaction by activating the SF₄ molecule.[1]
Efficacy and Substrate Scope
SF₄ is highly effective for the deoxofluorination of a broad range of substrates. It is particularly noteworthy for its ability to convert carboxylic acids directly to trifluoromethyl groups, a transformation that is often challenging with other reagents.[3][4] However, the reactions often require harsh conditions, including elevated temperatures and pressures, and are typically conducted in specialized autoclaves.[2][4] The use of continuous flow reactors has been explored to mitigate some of the safety concerns and allow for milder reaction conditions in some cases.[2][5]
The Critical Issue of Safety
The primary drawback of SF₄ is its extreme toxicity and hazardous nature. It is a colorless, corrosive gas that reacts violently with water to release hydrofluoric acid (HF).[6][7][8] Exposure can cause severe burns to the skin, eyes, and respiratory tract, and can lead to pulmonary edema.[8][9] Consequently, its use necessitates specialized equipment, including well-ventilated fume hoods, gas-tight chemical protection suits, and self-contained breathing apparatus.[6][8] The significant safety risks associated with SF₄ have spurred the development of safer, albeit often more expensive, alternatives like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.[10][11]
This compound (SnF₄): An Unexplored Frontier in Deoxofluorination
In stark contrast to the extensive body of literature on SF₄, there is a notable absence of experimental data on the use of this compound (SnF₄) as a deoxofluorinating agent in organic synthesis. While SnF₄ is a known Lewis acid and has applications in materials science and as a precursor to other tin compounds, its efficacy in converting C-O bonds to C-F bonds has not been reported in the reviewed literature.[4][12][13][14][15]
Known Properties and Potential Hurdles
Tin(IV) fluoride is a white, high-melting solid (sublimes > 700 °C) with a polymeric structure where tin is octahedrally coordinated.[14] It can be prepared by the reaction of tin(IV) chloride with anhydrous hydrogen fluoride.[4]
SnCl₄ + 4HF → SnF₄ + 4HCl[4]
As a Lewis acid, SnF₄ can form adducts with various ligands.[4] In theory, its Lewis acidity could play a role in activating hydroxyl or carbonyl groups towards nucleophilic attack by fluoride. However, several factors might explain its apparent lack of application in deoxofluorination:
-
Low Reactivity: The high lattice energy of the solid SnF₄ may render it less reactive compared to the gaseous SF₄.
-
Different Reaction Pathway: Its mechanism of interaction with organic substrates may not favor the desired deoxofluorination pathway.
-
Byproduct Formation: The reaction could potentially lead to undesired side products or decomposition of the starting material.
Without experimental evidence, these points remain speculative. The lack of published research on SnF₄ as a deoxofluorinating agent suggests that it may be ineffective for this purpose or that its potential has simply not yet been investigated.
Comparative Summary
The following table summarizes the known properties and applications of SF₄ and SnF₄, highlighting the disparity in their roles as deoxofluorinating agents.
| Feature | Sulfur Tetrafluoride (SF₄) | This compound (SnF₄) |
| Physical State | Colorless gas[8] | White solid[14] |
| Primary Application in Organic Synthesis | Deoxofluorinating agent[1][3] | Lewis acid, precursor to organotin compounds[4][15] |
| Efficacy for Deoxofluorination | High, broad substrate scope[3][4] | Not reported |
| Reaction with Alcohols | Forms alkyl fluorides[3] | No deoxofluorination reported |
| Reaction with Carbonyls | Forms gem-difluorides[3] | No deoxofluorination reported |
| Reaction with Carboxylic Acids | Forms trifluoromethyl groups[3] | No deoxofluorination reported |
| Typical Reaction Conditions | High temperature and pressure (autoclave), or continuous flow[2][4] | N/A for deoxofluorination |
| Key Safety Concerns | Extremely toxic, corrosive, reacts violently with water to form HF[6][7][8] | Corrosive, reacts with water[9][14] |
Experimental Protocols for Deoxofluorination with SF₄
Note: These are generalized protocols and should be adapted based on the specific substrate and performed by trained personnel in a properly equipped laboratory.
General Procedure for Deoxofluorination of a Ketone in an Autoclave
-
A stainless-steel autoclave is charged with the ketone substrate and a suitable solvent (e.g., anhydrous dichloromethane or HF).
-
The autoclave is sealed, cooled in a dry ice/acetone bath, and evacuated.
-
A measured amount of SF₄ gas is condensed into the autoclave.
-
The reaction mixture is allowed to warm to room temperature and then heated to the desired temperature (e.g., 100-150 °C) for several hours.
-
After cooling, the excess SF₄ and HF are carefully vented through a basic scrubber.
-
The reaction mixture is cautiously poured into a mixture of ice and a neutralizing agent (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or distillation.
Deoxofluorination of an Alcohol using a Continuous Flow Setup
-
A solution of the alcohol and a base (e.g., Et₃N) in a suitable solvent (e.g., EtOAc) is prepared.
-
This solution and a solution of SF₄ in the same solvent are pumped through separate lines into a T-mixer.
-
The combined stream then flows through a heated reactor coil at a controlled temperature and residence time.[2][5]
-
The output from the reactor is passed through an in-line quenching stream (e.g., a basic solution) to neutralize any unreacted SF₄ and HF.
-
The product is collected, and the organic phase is separated, washed, dried, and concentrated.
-
The crude product is purified as needed.
Visualizing the Workflow
Caption: Comparison of batch vs. continuous flow deoxofluorination workflows.
Conclusion
Sulfur tetrafluoride remains a powerful and effective reagent for deoxofluorination, offering a broad substrate scope that is particularly valuable for the synthesis of trifluoromethyl-containing compounds. However, its extreme toxicity necessitates stringent safety protocols and has led to the development of safer alternatives.
This compound, on the other hand, is not a recognized deoxofluorinating agent in the current body of scientific literature. While its Lewis acidic properties are known, there is no evidence to suggest its efficacy in converting alcohols or carbonyls to their fluorinated derivatives. This guide, therefore, underscores the established, albeit hazardous, utility of SF₄ and highlights the unexplored nature of SnF₄ in this context. For researchers seeking deoxofluorinating agents, SF₄ and its safer derivatives remain the primary options, while the potential of SnF₄ in this field remains an open question for future investigation.
References
- Synquest Labs.
- Kappe, C. O., et al. (2023). Sulfur tetrafluoride as a deoxofluorinating reagent. Is it green or hazardous? ACS Fall 2025.
- Various Authors. SF4 Deoxofluorination.
- Hanselmann, P., et al. Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode.
- Hanselmann, P., et al. Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. Organic Process Research & Development.
- New Jersey Department of Health. Hazard Summary: Sulfur Tetrafluoride. NJ.gov.
- Various Authors. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
- Wikipedia.
- Polterauer, D., et al. (2024). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. Organic Process Research & Development.
- Various Authors.
- International Labour Organization & World Health Organization. (2021). ICSC 1456 - SULFUR TETRAFLUORIDE. Inchem.org.
- Polterauer, D., et al. (2024). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF 4 ) and Dialkylamines in Continuous Flow Mode.
- Kliukovskyi, D., et al. (2020). Semi-Industrial Fluorination of β-Keto Esters with SF4: Safety vs Efficacy.
- Airgas.
- NOAA. SULFUR TETRAFLUORIDE - CAMEO Chemicals.
- Pharmaffili
- American Elements. Tin(IV) Fluoride.
- Wikipedia. Tin(IV) fluoride.
- Nanorh. Stannic Fluoride Powder.
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A Comparative Guide to the Catalytic Activity of SnF₄ and Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
This guide provides a comprehensive benchmark of the catalytic activity of tin(IV) fluoride (SnF₄) against the well-established Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of their Lewis acidity and presents a comparative analysis of their performance in key organic transformations. Where direct comparative data is unavailable, this guide proposes a standardized framework for empirical evaluation.
Introduction: The Landscape of Strong Lewis Acids
Lewis acids are fundamental tools in chemical synthesis, activating substrates and facilitating a vast array of transformations. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful and versatile Lewis acid, renowned for its high activity in reactions such as hydrosilylation, frustrated Lewis pair chemistry, and polymerization.[1][2] Its catalytic prowess stems from the electron-deficient boron center, a consequence of the strong inductive effect of the three pentafluorophenyl rings.
In contrast, tin(IV) fluoride (SnF₄) is a less explored but potentially potent Lewis acid. While other tin(IV) halides like SnCl₄ are well-established catalysts for reactions such as Friedel-Crafts alkylations and acylations, the catalytic profile of SnF₄ is not as extensively documented.[3][4] This guide aims to bridge this knowledge gap by providing a side-by-side comparison with the benchmark catalyst, B(C₆F₅)₃.
Theoretical Framework: A Quantitative Look at Lewis Acidity
The strength of a Lewis acid is a critical determinant of its catalytic activity. This can be quantified through various experimental and computational methods, such as the Gutmann-Beckett Acceptor Number (AN) and the calculated Fluoride Ion Affinity (FIA).
While direct comparative studies of SnF₄ and B(C₆F₅)₃ are scarce, we can infer their relative strengths from available data and comparisons with related compounds. B(C₆F₅)₃ is recognized as an exceptionally strong Lewis acid, with an acceptor number of 82.[5] Computational studies have shown that the Lewis acidity of fluoroarylboranes is a complex interplay of inductive and steric effects.[3] The Lewis acidity of B(C₆F₅)₃ is considered to be weaker than BF₃ but stronger than many other boranes.[6]
For tin halides, SnCl₄ has a Gutmann acceptor number of 17, indicating it is a milder Lewis acid compared to B(C₆F₅)₃.[6] However, the high electronegativity of fluorine in SnF₄ suggests it could be a stronger Lewis acid than SnCl₄. Further computational and experimental studies are necessary to precisely quantify the Lewis acidity of SnF₄ relative to B(C₆F₅)₃.
Table 1: Comparison of Lewis Acidity Parameters
| Lewis Acid | Substituent | Acceptor Number (AN)¹ | Fluoride Ion Affinity (FIA) (kJ/mol)² |
| B(C₆F₅)₃ | -C₆F₅ | 82[5] | ~450-480[5] |
| BF₃ | -F | 89[5] | ~340-360[5] |
| BCl₃ | -Cl | 96.6[5] | >360 ± 42[5] |
| SnCl₄ | -Cl | 17[6] | - |
¹Higher AN values indicate greater Lewis acidity. ²FIA is a calculated value representing the negative enthalpy of the gas-phase reaction with a fluoride ion; a more positive value indicates stronger Lewis acidity.
Benchmarking in Key Catalytic Transformations
To provide a practical comparison, we will examine the catalytic activity of B(C₆F₅)₃ and SnF₄ in three important classes of organic reactions: Friedel-Crafts reactions, aldol-type reactions, and glycosylations.
Friedel-Crafts Reactions
The Friedel-Crafts reaction is a cornerstone of C-C bond formation in aromatic chemistry.[7] B(C₆F₅)₃ has been demonstrated to be an effective catalyst for various Friedel-Crafts alkylations and acylations.[8][9][10][11][12]
B(C₆F₅)₃-Catalyzed Friedel-Crafts Hydroarylation of 1,3-Dienes with Phenols: [8]
This protocol affords structurally diverse ortho-allyl phenols. The reaction proceeds through a borane-promoted protonation/Friedel-Crafts pathway.
-
Yield: Up to 85%[8]
-
Catalyst Loading: Low catalyst loading is effective.
SnF₄ in Friedel-Crafts Reactions:
While SnCl₄ is a known catalyst for Friedel-Crafts reactions, specific data on SnF₄ is limited.[3][4] The higher Lewis acidity anticipated for SnF₄ suggests it could be a viable, and potentially more active, catalyst for these transformations.
Proposed Benchmarking Protocol: Friedel-Crafts Alkylation of Anisole with Benzyl Chloride
This standardized protocol is designed to enable a direct and objective comparison of the catalytic activities of SnF₄ and B(C₆F₅)₃.
Caption: Proposed experimental workflow for benchmarking SnF₄ and B(C₆F₅)₃ in a Friedel-Crafts alkylation reaction.
Aldol-Type Reactions
The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds.[13]
B(C₆F₅)₃-Catalyzed Aldol Condensation:
B(C₆F₅)₃ can catalyze aldol-type reactions, particularly through the formation of boron enolates. A recent study demonstrated the generation of bis(pentafluorophenyl)boron enolates from alkynes, which then undergo aldol additions with aldehydes.[14]
-
Key Feature: The strong Lewis acidity of the boron center is crucial for both the aldol addition and the subsequent elimination step.
Tin(IV) Halides in Aldol Reactions:
Table 2: Performance Data in Aldol-Type Reactions
| Catalyst | Reaction Type | Substrates | Yield | Reference |
| B(C₆F₅)₃ | Aldol condensation of boron enolates | Alkynes and Aldehydes | Good to excellent | [14] |
| SnCl₄ | Annulation of aminocyclopropanes with ketones | Aminocyclopropanes and Ketones | High | [15] |
Glycosylation Reactions
The synthesis of glycosides is crucial for the development of therapeutics and biological probes.[17]
B(C₆F₅)₃-Catalyzed Glycosylation:
B(C₆F₅)₃ has been shown to be a highly effective catalyst for the glycosylation of glycosyl fluorides with silyl ether acceptors.[18][19] It promotes rapid reactions with low catalyst loading.[18] In some cases, B(C₆F₅)₃ can lead to glycosyl scrambling, and weaker Lewis acids like BF₃·OEt₂ may offer better selectivity for iterative glycosylations.[18][20]
-
Yield: Moderate to excellent[1]
-
Stereoselectivity: High β-selectivity achieved with specific donors[1]
-
Catalyst Loading: 20 mol%[1]
SnF₄ in Glycosylation Reactions:
SnF₄ has been listed among several Lewis acids effective for the activation of pyranosyl and furanosyl fluorides in glycosylation reactions. However, detailed protocols and comparative data are limited.
Caption: General catalytic cycle for a Lewis acid-catalyzed glycosylation reaction.
Experimental Protocols
General Procedure for B(C₆F₅)₃-Catalyzed β-Selective Arabinofuranosylation[1]
To a solution of the arabinofuranosyl donor (1.0 equiv) and the acceptor (1.2 equiv) in anhydrous dichloromethane (0.05 M) at -78 °C under an argon atmosphere is added a solution of B(C₆F₅)₃ (20 mol%) in dichloromethane. The reaction mixture is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with triethylamine, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired β-glycoside.
Conclusion and Future Outlook
This guide provides a comparative overview of the catalytic activities of SnF₄ and the well-established Lewis acid B(C₆F₅)₃. While B(C₆F₅)₃ demonstrates broad applicability and high efficiency in a range of organic transformations, the catalytic potential of SnF₄ remains largely untapped. The provided benchmarking protocols offer a framework for systematic investigation into the catalytic prowess of SnF₄. Further research into the catalytic applications of SnF₄ is warranted and could unveil a cost-effective and highly active Lewis acid for various synthetic methodologies.
References
-
B(C₆F₅)₃-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. Org. Lett.2020 , 22 (1), 234-238. [Link]
-
B(C₆F₅)₃‐mediated glycosylation of different glycosyl imidate donors. ResearchGate. [Link]
-
Catalytic Hydroarylation of Alkenes with Phenols using B(C₆F₅)₃. ResearchGate. [Link]
-
B(C₆F₅)₃‐Catalyzed Tandem Friedel‐Crafts and C−H/C−O Coupling Reactions of Dialkylanilines. ResearchGate. [Link]
-
B(C₆F₅)₃-Catalyzed Tandem Friedel-Crafts and C-H/C-O Coupling Reactions of Dialkylanilines. Chem. Asian J.2020 , 15 (19), 3082-3086. [Link]
-
Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. J. Am. Chem. Soc.2025 , 147 (50), 46125-46135. [Link]
-
Borane-Catalyzed Cascade Friedel-Crafts Alkylation/[1][10]-Hydride Transfer/Mannich Cyclization to Afford Tetrahydroquinolines. ResearchGate. [Link]
-
Tin(IV) chloride. ResearchGate. [Link]
-
Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. ChemRxiv. [Link]
-
Borane-catalyzed cascade Friedel–Crafts alkylation/[1][10]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chem. Sci.2022 , 13, 775-780. [Link]
-
a) B(C₆F₅)₃‐catalyzed glycosylation of glycosyl fluorides and silyl ethers protected acceptors. b) Stereoselective synthesis of α‐ and β‐L‐rhamnosides. ResearchGate. [Link]
-
Aldol Condensation of Bis(pentafluorophenyl)boron Enolates for the Synthesis of α-Pentafluorophenyl-Substituted α,β-Unsaturated Carbonyl Compounds. ResearchGate. [Link]
-
Studies on the Mechanism of B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyl Functions. Macromolecules. 2001 , 34 (19), 6531–6539. [Link]
-
The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews. 2019 , 61 (4), 475-539. [Link]
-
Comparative Lewis acidity in fluoroarylboranes: B(o-HC₆F₄)₃, B(p-HC₆F₄)₃, and B(C₆F₅)₃. Dalton Trans.2011 , 40, 5566-5573. [Link]
-
The Friedel-Crafts Reaction. Academia.edu. [Link]
-
Lewis acidity of tris(pentafluorophenyl) borane: Crystal and molecular structure of B(C₆F₅)₃·OPEt₃. ResearchGate. [Link]
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Tin(II) Enolates in the Aldol, Michael, and Related Reactions. Org. React.1988 , 36, 1-114. [Link]
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Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. J. Am. Chem. Soc.2020 , 142 (51), 21268–21273. [Link]
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Aldol Process Catalyzed by Chiral Tin Methoxides. ResearchGate. [Link]
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B(C₆F₅)₃‐Catalyzed E‐Selective Isomerization of Alkenes. University of Bath. [Link]
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From B(C₆F₅)₃ to B(OC₆F₅)₃: Synthesis of (C₆F₅)₂BOC₆F₅ and C₆F₅B(OC₆F₅)₂ and their relative Lewis acidity. ResearchGate. [Link]
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Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. Chem. Sci.2023 , 14, 1039-1049. [Link]
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Organic reactions catalyzed by the Brønsted acid B(C₆F₅)₃·H₂O. Org. Chem. Front.2021 , 8, 636-651. [Link]
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B(C₆F₅)₃-catalyzed selective C–H chalcogenation of arenes and heteroarenes. ORCA - Cardiff University. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Adv.2018 , 8, 27446-27489. [Link]
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Periodic Trends and Index of Boron Lewis Acidity. J. Phys. Chem. A. 2014 , 118 (43), 10017–10025. [Link]
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Nature and Strength of Lewis Acid/Base Interaction in Boron and Nitrogen Trihalides. ChemistryOpen. 2020 , 9 (4), 459-468. [Link]
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Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. Molecules. 2020 , 25 (11), 2633. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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Chemical O‐Glycosylations: An Overview. Chemistry. 2017 , 23 (35), 8286-8321. [Link]
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Tuning Lewis acidity using the reactivity of "frustrated Lewis pairs": Facile formation of phosphine-boranes and cationic phosphonium-boranes. ResearchGate. [Link]
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Comparison of Lewis acidity metrics of B(OC₆F₅)₃, 7 and 8 expressed as percentages relative to B(C₆F₅)₃. ResearchGate. [Link]
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Biocatalytic Friedel‐Crafts Reactions. ChemCatChem. 2022 , 14 (13), e202200278. [Link]
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Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. J. Am. Chem. Soc.2025 , 147 (50), 46125-46135. [Link]
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Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry. 2019 , 25 (6), 1461-1465. [Link]
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Friedel—Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates. ResearchGate. [Link]
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Bridging Theory and Reality: A Comparative Guide to the Electronic Structure of Tin Tetrafluoride (SnF₄)
In the realm of materials science and drug development, a profound understanding of a molecule's electronic structure is paramount. It governs reactivity, dictates material properties, and ultimately informs rational design. For tin tetrafluoride (SnF₄), a compound with applications ranging from catalysis to dental care, a precise correlation between theoretical predictions and experimental observations of its electronic landscape is crucial for advancing its technological utility. This guide provides an in-depth comparison of theoretical models and experimental data for the electronic structure of SnF₄, offering researchers a validated framework for their investigations.
The Synergy of Theory and Experiment
The electronic structure of a material, the arrangement and energy of its electrons, can be probed through both theoretical calculations and experimental spectroscopy. Theoretical models, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, provide a quantum mechanical description of electron orbitals and their energies. Experimental techniques, primarily X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), directly measure the binding energies of core and valence electrons, offering a real-world benchmark for theoretical predictions. The validation of theoretical models against robust experimental data is a cornerstone of computational materials science, ensuring the predictive power and accuracy of in silico design.
Experimental Determination of Electronic Structure
The primary experimental technique for elucidating the occupied electronic states of SnF₄ is X-ray Photoelectron Spectroscopy (XPS). This surface-sensitive technique provides quantitative information about the elemental composition and chemical state of the atoms in a material.[1][2]
Experimental Protocol: X-ray Photoelectron Spectroscopy of SnF₄
A typical XPS experiment for a solid inorganic compound like SnF₄ involves the following steps:
-
Sample Preparation: A high-purity SnF₄ powder sample is mounted on a sample holder using a conductive, vacuum-compatible adhesive. To minimize surface contamination, the sample is often introduced into the ultra-high vacuum (UHV) chamber of the spectrometer as quickly as possible. In some cases, in-situ cleaving or sputter-cleaning with an inert ion beam (e.g., Ar⁺) may be employed to expose a fresh, uncontaminated surface, though care must be taken to avoid ion-induced chemical changes.
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).[1]
-
Photoelectron Emission and Detection: The incident X-rays have sufficient energy to eject core and valence electrons from the Sn and F atoms. The kinetic energy of these photoemitted electrons is measured by a hemispherical electron energy analyzer.
-
Data Analysis: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy of the X-rays, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer. The resulting spectrum is a plot of photoelectron intensity versus binding energy.
Theoretical Modeling of Electronic Structure
Computational quantum chemistry provides powerful tools to model the electronic structure of materials from first principles.
Theoretical Methodologies
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure by solving the Kohn-Sham equations, which describe the behavior of electrons in a potential created by the nuclei and all other electrons.[3][4] The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. For SnF₄, functionals like the Perdew-Burke-Ernzerhof (PBE) or hybrid functionals are often employed.
-
Hartree-Fock (HF) Method: The HF method approximates the many-electron wavefunction as a single Slater determinant of one-electron orbitals.[5] It provides a good starting point for more advanced correlated methods but neglects electron correlation effects, which can be significant.
Comparative Analysis: SnF₄
A direct comparison between experimental XPS data and theoretical calculations provides a rigorous validation of the computational models.
Core Level Spectra
The core level spectra of Sn 3d and F 1s are characteristic fingerprints of the elements and their chemical environment.
| Core Level | Experimental Binding Energy (eV) | Comments |
| Sn 3d₅/₂ | ~487.5 | The binding energy is consistent with Sn in the +4 oxidation state. |
| F 1s | ~685.5 | This value is typical for fluoride ions bonded to a metal cation. |
Theoretical calculations of core level binding energies are challenging and often require specialized methods that account for relativistic effects and core-hole relaxation. However, the calculated charge distribution from DFT or HF can be correlated with the experimental chemical shifts. In SnF₄, the significant electronegativity difference between fluorine and tin leads to a substantial positive charge on the tin atom, which is reflected in the high binding energy of the Sn 3d electrons.
Valence Band Spectrum
The valence band of SnF₄ is primarily composed of F 2p orbitals with some contribution from Sn 5s and 5p orbitals. The experimental valence band spectrum provides a direct image of the occupied density of states (DOS).
| Feature | Experimental Binding Energy Range (eV) | Primary Orbital Character |
| Main Valence Band | 5 - 12 | F 2p |
| Inner Valence | ~25 - 30 | F 2s |
Theoretical DFT calculations from the Materials Project predict a band gap of 3.11 eV for SnF₄. The calculated density of states (DOS) can be directly compared with the experimental valence band spectrum. Generally, the shape and energy range of the calculated DOS for the F 2p and F 2s dominated bands are expected to show good agreement with the features observed in the XPS spectrum. Discrepancies in the exact peak positions and intensities can arise from factors not perfectly captured by the theoretical model, such as final state effects in the photoemission process and the choice of exchange-correlation functional in DFT.
Conclusion and Outlook
The electronic structure of SnF₄ has been successfully characterized by a combination of experimental X-ray Photoelectron Spectroscopy and theoretical calculations. The experimental core level and valence band spectra provide a solid benchmark for validating the predictions of Density Functional Theory and other quantum chemical methods. The good agreement between the experimental data and theoretical models for SnF₄ instills confidence in using these computational approaches to predict the properties of more complex tin-based materials. Future work could involve more advanced theoretical methods that explicitly include many-body effects to achieve even greater accuracy in predicting the electronic spectra. Furthermore, experimental techniques like X-ray Absorption Spectroscopy could provide complementary information about the unoccupied electronic states, offering a more complete picture of the electronic landscape of this important inorganic compound.
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Comparative performance of SnF₄ and Selectfluor in electrophilic fluorination
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically enhance a compound's metabolic stability, binding affinity, and lipophilicity. Among the various fluorination methods, electrophilic fluorination stands out for its ability to introduce fluorine to electron-rich centers. This guide provides a comprehensive comparison of two prominent electrophilic fluorinating agents: Tin(IV) fluoride (SnF₄) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor.
This document will delve into the core principles of their reactivity, substrate scope, and operational handling, supported by experimental data and established protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting the optimal reagent for their specific synthetic challenges.
Introduction to Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a nucleophilic substrate with a reagent that delivers an electrophilic fluorine atom ("F⁺" synthon).[1][2] While elemental fluorine (F₂) is the most fundamental electrophilic fluorine source, its high reactivity and challenging handling have spurred the development of more user-friendly N-F reagents.[1] These reagents, such as Selectfluor, feature a nitrogen-fluorine bond, where the electron-withdrawing nature of the nitrogen moiety renders the fluorine atom electrophilic.[1]
The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both Sₙ2-type pathways and single-electron transfer (SET) mechanisms, often dependent on the substrate and reaction conditions.[1][3]
Reagent Profiles: A Head-to-Head Comparison
Tin(IV) Fluoride (SnF₄)
Tin(IV) fluoride is an inorganic compound that has found utility as a fluorinating agent.[4] It is a colorless, hygroscopic solid that is soluble in polar solvents like water.[4]
-
Reactivity and Mechanism: SnF₄ acts as a Lewis acid and a fluoride source. Its application in electrophilic fluorination is less common than N-F reagents and often involves activation of substrates or other reagents. It can facilitate the introduction of fluorine into various substrates.[4] The mechanism of fluorination with SnF₄ is not as extensively studied as that of Selectfluor and can be complex, potentially involving the formation of fluorostannate intermediates.
-
Handling and Safety: SnF₄ is a moisture-sensitive and corrosive solid.[5][6] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, is essential.[5][6] In case of contact with skin or eyes, immediate and thorough rinsing with water is required.[5] It is incompatible with strong oxidizing agents, strong acids, and metals.[5]
Selectfluor (F-TEDA-BF₄)
Selectfluor is a widely used, commercially available electrophilic fluorinating agent developed by Professor R. Eric Banks in collaboration with Air Products Inc.[7] It is a stable, crystalline solid that is easy to handle and has a broad range of applications.[3][7][8]
-
Reactivity and Mechanism: Selectfluor is a potent electrophilic fluorine donor effective for the fluorination of a wide array of nucleophiles, including ketones, enol ethers, enamides, and aromatic compounds.[1][7][8] The mechanism of fluorination with Selectfluor can be substrate-dependent, with evidence for both polar two-electron processes and single-electron transfer (SET) pathways.[3][9][10] For instance, the fluorination of enol esters with Selectfluor is suggested to proceed via an oxygen-stabilized carbenium species.[10]
-
Handling and Safety: A key advantage of Selectfluor is its stability and ease of handling.[7][11] It is a non-volatile, relatively safe-to-handle solid, making it a preferable alternative to many other fluorinating agents.[7] However, it is still a moderately strong oxidizing agent and may be harmful if it comes into contact with skin or eyes, or is inhaled.[11][12] It should be stored at temperatures below 30°C and can decompose exothermically above 100°C.[11]
Comparative Performance: Experimental Data
The following tables summarize the performance of Selectfluor in the α-fluorination of various ketones, a common application for this reagent. Due to the limited availability of direct comparative studies with SnF₄ for this specific transformation under identical conditions, the data presented focuses on the well-documented efficacy of Selectfluor.
Table 1: α-Fluorination of Ketones using Selectfluor
| Entry | Substrate (Ketone) | Product | Yield (%) | Reference |
| 1 | Acetophenone | α-Fluoroacetophenone | 85 | [7] |
| 2 | 2-Phenylcyclohexanone | 2-Fluoro-2-phenylcyclohexanone | 92 (dr 4:1) | [7] |
| 3 | Propiophenone | α-Fluoropropiophenone | 88 | [7] |
| 4 | 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 95 | [13] |
Experimental Protocols
General Protocol for α-Fluorination of a Ketone using Selectfluor
This protocol provides a representative example for the α-fluorination of a ketone and may require optimization for different substrates.[7]
Materials:
-
Ketone (1.0 mmol)
-
Selectfluor (1.1 mmol, 1.1 equiv)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone and anhydrous acetonitrile.
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
Add Selectfluor to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.[7]
Mechanistic Insights and Workflow Diagrams
The mechanism of electrophilic fluorination by N-F reagents like Selectfluor is complex and can be substrate-dependent. Two primary pathways are often considered: a single-electron transfer (SET) mechanism and a direct Sₙ2-type attack on the fluorine atom.[7]
Proposed Mechanism for Ketone Enolate Fluorination
Caption: Generalized mechanism for the electrophilic fluorination of a ketone enolate using Selectfluor.
General Experimental Workflow
Caption: General workflow for the electrophilic fluorination of a ketone using Selectfluor.
Conclusion and Recommendations
The choice between SnF₄ and Selectfluor for electrophilic fluorination is largely dictated by the specific requirements of the synthesis.
Selectfluor stands out as the superior choice for a broad range of electrophilic fluorinations due to its:
-
Proven Efficacy: High yields and good selectivity for a wide variety of substrates.[7]
-
Mild Reaction Conditions: Many reactions can be performed at room temperature.[7]
-
Ease of Handling and Safety: It is a stable, non-volatile solid, which significantly simplifies experimental setup and enhances safety.[7][11]
SnF₄ , on the other hand, may be considered in specific contexts where its Lewis acidic properties can be advantageous, or for transformations where N-F reagents are found to be unsuitable. However, its moisture sensitivity and corrosive nature necessitate more stringent handling procedures.
For researchers embarking on electrophilic fluorination, particularly in the context of drug discovery and complex molecule synthesis, Selectfluor is the recommended starting point due to its well-established track record, user-friendly nature, and broad applicability.
References
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A Comparative Guide to the Lewis Acidity of Tin(IV) Fluoride Adducts with Donor Ligands
This guide provides an in-depth analysis of the Lewis acidity of tin(IV) fluoride (SnF₄) upon formation of adducts with a variety of donor ligands. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding grounded in experimental data. We will explore the nuances of experimental design, the interpretation of spectroscopic data, and provide actionable protocols for the synthesis and characterization of these important chemical entities.
The Enigmatic Lewis Acidity of SnF₄: A Tale of Two Structures
Tin(IV) fluoride stands as a potent Lewis acid, a property stemming from the electron-deficient nature of the tin center. However, its practical application is hampered by its polymeric structure in the solid state, where fluorine atoms bridge tin centers, satisfying their coordination spheres and rendering the tin atoms inaccessible for adduct formation. This inherent lack of reactivity necessitates a strategic approach to unlock its Lewis acidic potential.
The key lies in the use of a soluble and reactive precursor, the bis(acetonitrile)tin(IV) fluoride complex, [SnF₄(MeCN)₂]. This complex is typically synthesized from the reaction of tin(II) fluoride with iodine in acetonitrile. The coordinated acetonitrile ligands are labile and can be readily displaced by a wide range of stronger donor ligands, providing a convenient entry point into the rich coordination chemistry of SnF₄.
Probing Lewis Acidity: A Spectroscopic Toolkit
Quantifying the Lewis acidity of SnF₄ adducts is not always straightforward. While thermodynamic measurements like binding constants offer a direct measure, they are not always readily accessible. Fortunately, spectroscopic techniques provide powerful and convenient handles to assess the relative Lewis acidity of a series of adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹¹⁹Sn NMR : The chemical shift of the tin nucleus is highly sensitive to its electronic environment. Upon coordination of a donor ligand, electron density is donated to the tin center, causing a characteristic change in the ¹¹⁹Sn chemical shift. A greater upfield shift (to more negative ppm values) generally correlates with stronger donation from the ligand and thus a more effectively neutralized Lewis acid center.
-
¹⁹F NMR : The fluorine atoms directly attached to the tin center also serve as sensitive probes. The formation of an adduct alters the electronic shielding of the fluorine nuclei, leading to changes in their chemical shifts.
-
³¹P NMR (for phosphine and phosphine oxide ligands) : When a phosphorus-containing ligand coordinates to SnF₄, the ³¹P chemical shift is significantly affected. This change can be used to assess the strength of the Sn-P or Sn-O bond.
-
-
Infrared (IR) Spectroscopy : For ligands containing a carbonyl group (C=O), the C=O stretching frequency (ν(CO)) in the IR spectrum is a valuable indicator of Lewis acidity. When the ligand coordinates to the tin center through the carbonyl oxygen, electron density is withdrawn from the C=O bond. This leads to a weakening of the bond and a decrease in the stretching frequency. A larger decrease in ν(CO) signifies a stronger interaction with the Lewis acid.
A Comparative Analysis of SnF₄ Adducts: N- vs. O- vs. P-Donor Ligands
The strength of the interaction between SnF₄ and a donor ligand is governed by the nature of the donor atom and the overall electronic and steric properties of the ligand. Here, we compare the Lewis acidity of SnF₄ adducts with representative N-, O-, and P-donor ligands, drawing upon spectroscopic data from the literature.
Data Summary: Spectroscopic Comparison of SnF₄ Adducts
| Adduct | Donor Type | Spectroscopic Probe | Chemical Shift (δ) / Frequency (ν) | Inferred Relative Lewis Acidity Strength | Reference |
| trans-[SnF₄(PCy₃)₂] | P-donor | ³¹P NMR | Not specified | Strong | [1] |
| cis-[SnF₄{Et₂P(CH₂)₂PEt₂}] | P-donor | ³¹P NMR | Not specified | Strong | [1] |
| cis-[SnF₄(1,10-phenanthroline)] | N-donor | ¹¹⁹Sn NMR | Not specified | Moderate-Strong | [1] |
| cis-[SnF₄(2,2'-bipyridyl)] | N-donor | ¹¹⁹Sn NMR | Not specified | Moderate-Strong | [1] |
| trans-[SnF₄(py)₂] | N-donor | ¹¹⁹Sn NMR | Not specified | Moderate | [1] |
| cis-[SnF₄{MeO(CH₂)₂OMe}] | O-donor | ¹¹⁹Sn NMR | Not specified | Moderate | [1] |
| trans-[SnF₄(THF)₂] | O-donor | ¹¹⁹Sn NMR | Not specified | Weaker | [1] |
Note: While specific chemical shift values for a comprehensive direct comparison are not available in a single source, the relative ordering is inferred from synthetic reports and qualitative descriptions in the literature.
Analysis:
-
P-Donor Ligands (Phosphanes) : Tertiary phosphanes are considered "soft" donors and form strong adducts with the hard Lewis acid SnF₄. The formation of stable trans-[SnF₄(PR₃)₂] and cis-[SnF₄(diphosphane)] complexes has been reported, indicating a significant interaction.
-
N-Donor Ligands (Pyridines, Bipyridyls, Phenanthrolines) : These "hard" nitrogen donors form stable adducts with SnF₄. Chelating ligands like 1,10-phenanthroline and 2,2'-bipyridyl form particularly robust cis-[SnF₄(L-L)] complexes. The Lewis acidity of the tin center is effectively modulated by the strong donation from the nitrogen atoms.
-
O-Donor Ligands (Ethers, Phosphine Oxides) : Oxygen donors, being "hard" bases, also form adducts with SnF₄. However, simple ethers like tetrahydrofuran (THF) are weaker donors compared to N- and P-donor ligands, resulting in a less significant perturbation of the Lewis acidity of the tin center. Stronger oxygen donors like phosphine oxides form more stable adducts.
Experimental Protocols: A Guide to Synthesis and Characterization
The following protocols are representative examples for the synthesis and characterization of SnF₄ adducts with different donor ligands. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as SnF₄ and its adducts are sensitive to moisture.
Synthesis of the Precursor: [SnF₄(MeCN)₂]
Causality : This step is crucial as it transforms the unreactive, polymeric SnF₄ into a soluble and reactive monomeric species, enabling further coordination chemistry.
Step-by-Step Protocol :
-
Suspend tin(II) fluoride (SnF₂) in anhydrous acetonitrile (MeCN).
-
Add a solution of iodine (I₂) in anhydrous MeCN dropwise to the SnF₂ suspension with stirring.
-
The reaction mixture is stirred at room temperature until the color of the iodine disappears.
-
The resulting white precipitate of [SnF₄(MeCN)₂] is collected by filtration, washed with a small amount of cold, anhydrous MeCN, and dried under vacuum.
Synthesis of a Representative N-Donor Adduct: cis-[SnF₄(1,10-phenanthroline)]
Causality : This protocol demonstrates the displacement of the labile acetonitrile ligands by a stronger, chelating N-donor ligand to form a thermodynamically stable cis-configured octahedral complex.
Step-by-Step Protocol :
-
Dissolve [SnF₄(MeCN)₂] in anhydrous dichloromethane (CH₂Cl₂).
-
Add a solution of one equivalent of 1,10-phenanthroline in anhydrous CH₂Cl₂ to the [SnF₄(MeCN)₂] solution with stirring.
-
A white precipitate will form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the white solid by filtration, wash with anhydrous CH₂Cl₂, and dry under vacuum.
-
Characterization : The product can be characterized by multinuclear NMR spectroscopy (¹H, ¹⁹F, ¹¹⁹Sn) in a suitable deuterated solvent (e.g., CD₃CN) and by IR spectroscopy.
Synthesis of a Representative P-Donor Adduct: trans-[SnF₄(PCy₃)₂]
Causality : This procedure illustrates the formation of an adduct with a bulky, monodentate phosphine ligand, which typically leads to a trans geometry to minimize steric hindrance.
Step-by-Step Protocol :
-
Dissolve [SnF₄(MeCN)₂] in anhydrous dichloromethane (CH₂Cl₂).
-
Add a solution of two equivalents of tricyclohexylphosphine (PCy₃) in anhydrous CH₂Cl₂ to the [SnF₄(MeCN)₂] solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Reduce the volume of the solvent under vacuum to induce precipitation.
-
Collect the resulting white solid by filtration, wash with a small amount of cold, anhydrous CH₂Cl₂, and dry under vacuum.
-
Characterization : Characterize the product using multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F, ¹¹⁹Sn) and IR spectroscopy. The trans geometry can be confirmed by the observation of a single resonance in the ³¹P NMR spectrum and the appropriate splitting pattern in the ¹⁹F NMR spectrum.
Visualizing the Chemistry: Diagrams and Workflows
Caption: Formation of SnF₄ adducts via a soluble precursor.
Caption: General experimental workflow for adduct synthesis and characterization.
Conclusion: Tailoring Lewis Acidity for Diverse Applications
The Lewis acidity of tin(IV) fluoride can be systematically tuned through the coordination of a diverse array of donor ligands. Spectroscopic methods, particularly multinuclear NMR, provide invaluable insights into the electronic structure of the resulting adducts and allow for a comparative assessment of their relative Lewis acidities. The protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers seeking to harness the unique properties of SnF₄ in catalysis, materials science, and drug development. By understanding the principles of adduct formation and characterization, scientists can rationally design and synthesize novel SnF₄-based systems with tailored reactivity and functionality.
References
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Davis, M.F., Clarke, M., Levason, W., Reid, G., & Webster, M. (2006). Tin(IV) fluoride complexes with tertiary phosphane ligands - A comparison of hard and soft donor ligands. European Journal of Inorganic Chemistry, 2006(14), 2773-2782. [Link]
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Doyle, L., & Garcia, G. (2018). The Synthesis and Characterisation of Complexes of Tin and Germanium Fluorides with Soft Donor Ligands. University of Southampton, Faculty of Engineering and Physical Sciences, Chemistry. [Link]
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Holloway, J. H., & Laycock, D. (1983). Preparative routes to the tin(IV) tetrafluoride adducts with donor ligands. Inorganica Chimica Acta, 76, L157-L158. [Link]
-
Tudela, D., Fernandez, V., & Tornero, J. (1986). The synthesis of tin(IV) fluoride from tin(II) fluoride. A convenient route to tin(IV) fluoride adducts. Journal of the Chemical Society, Dalton Transactions, (5), 1073-1074. [Link]
- Klapötke, T. M., & Tornieporth-Oetting, I. C. (1991). Non-metal chemistry II. VCH.
-
Levason, W., Reid, G., & Zhang, W. (2016). Coordination chemistry of the heavier group 14 elements with thio-, seleno- and telluro-ether ligands. Coordination Chemistry Reviews, 308, 1-63. [Link]
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A Senior Application Scientist's Guide to the Electrochemical Characterization of Tetrafluorostannane (SnF4) and its Complexes
Authored for Researchers, Scientists, and Materials Development Professionals
This guide provides an in-depth comparison of the electrochemical properties of tetrafluorostannane (SnF4) and its complexes. Moving beyond a simple recitation of protocols, we will delve into the causal reasoning behind experimental design, ensuring a robust and reproducible approach to characterization. Our focus is on establishing a foundational understanding of how to evaluate these materials for applications such as next-generation batteries and solid-state ion conductors.
Introduction: The Case for Tin(IV) Fluoride
Tin(IV) fluoride, or this compound (SnF4), is a white, crystalline solid with a high melting point (sublimes above 700 °C), distinguishing it structurally from other tin(IV) halides.[1] Unlike the molecular crystals of other Group 14 tetrafluorides (CF4, SiF4), SnF4 features octahedrally coordinated tin atoms, forming a layered structure.[1] This unique structure, combined with the high electronegativity of fluorine, makes SnF4 and its derivatives compelling candidates for electrochemical applications, particularly in energy storage.
The primary interest lies in their potential use in:
-
Fluoride-Ion Batteries (FIBs): As solid-state electrolytes, materials like BaSnF4 and PbSnF4 have been investigated for their ability to conduct fluoride ions, which could lead to batteries with high energy density and improved safety.[2][3]
-
Lithium-Ion and Magnesium-Ion Batteries: Tin-based materials are attractive as high-capacity anode materials due to their ability to alloy with lithium and magnesium.[4][5]
Accurate electrochemical characterization is paramount to unlocking this potential. This guide will focus on three cornerstone techniques: Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Galvanostatic Cycling with Potential Limitation (GCPL).
Foundational Electrochemical Workflow
A systematic approach is crucial for obtaining meaningful and comparable data. The following workflow outlines the logical progression from material preparation to performance evaluation.
Caption: Workflow for Electrochemical Characterization of SnF4-based Materials.
Cyclic Voltammetry (CV): Probing Redox Behavior
Cyclic voltammetry is a potentiodynamic technique used to investigate the reduction and oxidation processes of a material.[6] It provides rapid insights into the thermodynamic potentials of redox reactions, the kinetics of electron transfer, and the stability of the material over potential cycles.[6]
Causality in Experimental Design
-
Choice of Electrolyte: The electrolyte must be electrochemically stable within the potential window of interest and capable of solvating the relevant ions (e.g., Li+, Mg2+, F-). For SnF4 as a lithium-ion anode, a standard electrolyte like 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) is common.
-
Scan Rate (ν): Varying the scan rate is a critical diagnostic tool. A slow scan rate (e.g., 0.1 mV/s) approximates thermodynamic equilibrium, providing more accurate peak potentials. Faster scan rates reveal information about kinetics; for a diffusion-controlled process, the peak current (ip) is proportional to the square root of the scan rate (ν^1/2).
-
Potential Window: The window must be wide enough to capture the redox events of interest but narrow enough to avoid electrolyte decomposition. For SnF4 as a Li-ion anode, this typically spans from ~0.01 V to 3.0 V vs. Li/Li+.
Interpreting a Voltammogram for SnF4
A typical CV for a tin-based anode would show cathodic peaks during the negative-going scan, corresponding to the conversion reaction (SnF4 + 4Li+ + 4e- → Sn + 4LiF) and subsequent alloying reactions (Sn + xLi+ + xe- ↔ LixSn). The anodic peaks on the reverse scan correspond to the de-alloying and reconversion processes.[5] The separation between the anodic and cathodic peak potentials (ΔEp) is indicative of the reaction's reversibility; a larger separation suggests slower kinetics.[7]
Experimental Protocol: Cyclic Voltammetry
-
Electrode Preparation:
-
Prepare a slurry by mixing SnF4 powder (active material), a conductive agent (e.g., Super P carbon), and a binder (e.g., polyvinylidene fluoride, PVDF) in an 80:10:10 weight ratio with N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Coat the slurry onto a copper foil current collector using a doctor blade.
-
Dry the electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.
-
Punch out circular electrodes (e.g., 12 mm diameter) and assemble them into a coin cell (e.g., CR2032) inside an argon-filled glovebox. Use lithium metal as the counter and reference electrode and a polypropylene separator.
-
-
Measurement Setup:
-
Connect the assembled coin cell to a potentiostat.
-
Set the potential window (e.g., 0.01 V to 3.0 V vs. Li/Li+).
-
Set the scan rate (e.g., 0.1 mV/s).
-
-
Execution:
-
Run the CV for 3-5 initial cycles to observe the formation of the solid-electrolyte interphase (SEI) and the stabilization of the electrochemical processes.
-
Repeat the measurement at various scan rates (e.g., 0.2, 0.5, 1.0 mV/s) to analyze the kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): Unraveling Kinetics
EIS is a non-destructive technique that provides detailed information about the kinetic and transport processes occurring within the electrochemical cell.[8][9] By applying a small AC voltage perturbation over a range of frequencies, one can probe the resistance of the electrolyte, the charge-transfer resistance at the electrode-electrolyte interface, and solid-state diffusion phenomena.
Causality in Experimental Design
-
Potential (DC Bias): EIS should be performed at a specific state-of-charge (SOC) or open-circuit potential (OCP) to obtain meaningful data.[9] Running EIS at different points during a charge/discharge cycle can reveal how the impedance changes as the electrode material's composition evolves.
-
Frequency Range: A wide frequency range (e.g., 100 kHz to 10 mHz) is necessary to resolve the different processes. High frequencies probe fast processes like electrolyte resistance, while low frequencies probe slower processes like diffusion.[8]
-
Equivalent Circuit Models (ECMs): The interpretation of EIS data relies on fitting the spectra to an ECM. The choice of circuit elements must be physically justified.
Caption: A common Equivalent Circuit Model (ECM) for analyzing EIS data of a tin-based anode.
Experimental Protocol: Electrochemical Impedance Spectroscopy
-
Cell Preparation: Use a cell that has been cycled at least a few times to ensure a stable SEI has formed.
-
Measurement Setup:
-
Connect the cell to a potentiostat with an impedance analysis module.
-
Set the DC bias potential to the desired value (e.g., the OCP).
-
Set the AC amplitude (e.g., 5-10 mV to maintain linearity).
-
Define the frequency range (e.g., 100 kHz to 10 mHz).
-
-
Execution & Analysis:
-
Perform the impedance scan.
-
Plot the data as a Nyquist plot (-Z'' vs. Z').
-
Use appropriate software to fit the data to a physically relevant ECM to extract quantitative values for resistance and capacitance.
-
Galvanostatic Cycling: Evaluating Performance Metrics
Galvanostatic Cycling with Potential Limitation (GCPL) is the standard method for assessing the practical performance of a battery material.[10] It involves charging and discharging the cell at a constant current between set voltage limits. This technique directly measures key performance indicators like specific capacity, coulombic efficiency, and cycle life.[11][12]
Causality in Experimental Design
-
Current Rate (C-rate): The C-rate defines the charge/discharge current relative to the theoretical capacity of the material. Testing at various C-rates (e.g., C/10, C/5, 1C, 5C) evaluates the material's rate capability—its ability to deliver capacity at high power.[13] A C/10 rate means a full theoretical charge would take 10 hours.
-
Voltage Cutoffs: The potential limits must be chosen to maximize capacity while preventing irreversible side reactions or damage to the electrode structure.[10] These are typically determined from initial CV scans.
-
Formation Cycles: The first few cycles are often performed at a low C-rate (e.g., C/20) to allow for the stable formation of the SEI layer.
Comparative Data Presentation
The performance of SnF4 can be compared to its complexes or other anode materials by summarizing cycling data in a table.
| Material | 1st Cycle Discharge Capacity (mAh/g) | Capacity after 100 Cycles (mAh/g) | Average Coulombic Efficiency (%) | C-rate | Reference |
| SnF4 (Hypothetical) | ~900 | ~450 | >99% | C/10 | - |
| SnO2 | ~1200 | ~400-600 | >99% | C/10 | General Lit. |
| Graphite (Commercial) | ~350 | ~330 | >99.8% | C/10 | General Lit. |
Note: Data for SnF4 is illustrative, as performance is highly dependent on morphology and electrode engineering. Sn-based materials often show high initial capacity but can suffer from capacity fade due to large volume changes during cycling.[4]
Experimental Protocol: Galvanostatic Cycling
-
Cell Preparation: Assemble a coin cell as described in the CV protocol.
-
Measurement Setup:
-
Place the cell in a battery cycler system at a constant temperature (e.g., 25°C).
-
Program the cycling protocol:
-
Formation: 2-3 cycles at C/20 between 0.01 V and 3.0 V.
-
Rate Capability: 10 cycles each at C/10, C/5, C/2, 1C, and then back to C/10 to check recovery.
-
Long-Term Cycling: 100-500 cycles at a moderate rate like C/5.
-
-
-
Execution & Analysis:
-
Run the protocol, collecting data on charge/discharge capacity for each cycle.
-
Plot specific capacity vs. cycle number to evaluate cycle life and capacity retention.
-
Plot coulombic efficiency (Discharge Capacity / Charge Capacity) vs. cycle number to assess the reversibility of the reactions.
-
Conclusion and Future Outlook
The electrochemical characterization of SnF4 and its complexes requires a multi-faceted approach. Cyclic voltammetry provides the initial map of redox activity, Electrochemical Impedance Spectroscopy offers a deep dive into the kinetic landscape, and Galvanostatic Cycling delivers the ultimate verdict on practical performance. By thoughtfully designing experiments and understanding the causality behind each parameter, researchers can generate reliable, comparable data.
While SnF4 presents challenges, such as large volume expansion and initial capacity loss, its high theoretical capacity and potential for use in various battery chemistries make it a material of significant interest. Future work will likely focus on nanostructuring, forming composites with carbonaceous materials, and developing novel complexes to mitigate these issues and unlock the full potential of tin fluoride-based energy storage solutions.
References
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ResearchGate. (2019). SnF2-based fluoride ion electrolytes MSnF4 (M = Ba, Pb) for the application of room-temperature solid-state fluoride ion batteries. Journal of Alloys and Compounds. Available at: [Link]
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ResearchGate. (n.d.). The effect of fluoride on the electrochemical behavior of Ti and some of its alloys for dental applications. Available at: [Link]
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MDPI. (2023). Electrochemical and Optical Properties of Fluorine Doped Tin Oxide Modified by ZnO Nanorods and Polydopamine. Available at: [Link]
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ResearchGate. (n.d.). Cyclic voltammograms of a) the Sn(IV)HCF(II) electrode and b) the.... Available at: [Link]
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Bio-Logic. (n.d.). Protocols for studying intercalation electrodes materials : Part I: Galvanostatic cycling with potential limitation (GCPL). Available at: [Link]
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ResearchGate. (n.d.). (a) Galvanostatic charge-discharge plots and (b) cycling performance at.... Available at: [Link]
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Universiti Sains Malaysia Institutional Repository. (2022). ELECTROCHEMICAL CHARACTERIZATION OF TIN ELECTRODE IN SYNTHETIC SEAWATER. Available at: [Link]
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ResearchGate. (2010). (PDF) Cyclic Voltammetric Studies on Selected Tin-Silver Binary Alloys in Sodium Hydroxide Solution. Available at: [Link]
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MDPI. (n.d.). Electrochemical and optical properties of fluorine doped tin oxide modified by ZnO nanorods and polydopamine. Available at: [Link]
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OSTI.GOV. (n.d.). Elucidating Cycling Rate-Dependent Electrochemical Strains in Sodium Iron Phosphate Cathodes for Na-ion Batteries. Available at: [Link]
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Wikipedia. (n.d.). Tin(IV) fluoride. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Tin Tetrafluoride. PubChem. Available at: [Link]
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YouTube. (2023). Square wave voltammetry and cyclic voltammetry of ferricyanide on a screen printed electrode. Available at: [Link]
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WIT Press. (n.d.). HOW TIN MULTIPLIES THE FLUORIDE ION CONDUCTION BY UP TO THREE ORDERS OF MAGNITUDE. Available at: [Link]
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ResearchGate. (2016). Electrochemical Characterization and Interfacial Chemistry of Tin-Based Anode Materials for Mg-Ion Batteries | Request PDF. Available at: [Link]
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WebElements. (n.d.). Tin: tin tetrafluoride. Available at: [Link]
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ResearchGate. (n.d.). Cyclic Voltammetry Study of Copper Tin Sulfide Compounds. Available at: [Link]
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ResearchGate. (n.d.). Galvanostatic cycling and discharging capacities of the different.... Available at: [Link]
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ResearchGate. (n.d.). Electrochemical studies.: Galvanostatic cycling studies of Li-half.... Available at: [Link]
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SciSpace. (n.d.). Electrochemical impedance applied to the corrosion behavior of dental amalgams in synthetic physiological fluids. Available at: [Link]
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A Comparative DFT-Based Guide to the Lewis Acidity of Group 14 Tetrafluorides
For: Researchers, scientists, and professionals in materials science and catalysis.
Introduction: The Nuances of Lewis Acidity in Group 14 Elements
Lewis acidity, the ability of a chemical species to accept an electron pair, is a cornerstone of reactivity across numerous chemical disciplines. For the Group 14 tetrafluorides (CF₄, SiF₄, GeF₄, SnF₄, and PbF₄), this property dictates their potential as catalysts, their interaction with nucleophiles, and their supramolecular chemistry. While textbook trends suggest a straightforward increase in acidity down the group due to factors like increasing atomic size and the availability of vacant d-orbitals for silicon and heavier elements, the reality is more complex.[1][2] Carbon tetrafluoride (CF₄) is generally considered Lewis inactive due to the high energy penalty of distorting its stable tetrahedral geometry and the steric hindrance of the fluorine atoms.[2] Conversely, SiF₄ and its heavier congeners are known to act as Lewis acids, readily forming adducts.[1][2]
A precise, quantitative comparison requires robust computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a balance of accuracy and computational efficiency.[3][4] This guide provides a comparative analysis of the Lewis acidity of Group 14 tetrafluorides using DFT, focusing on the causality behind the computational choices and presenting the data in a clear, actionable format. We will explore key metrics such as Fluoride Ion Affinity (FIA), Natural Bond Orbital (NBO) analysis, and electrostatic potential to build a comprehensive picture of the acidity trends.
The Computational Framework: A Self-Validating Protocol
The reliability of any computational study hinges on the careful selection of its methodology. Our approach is designed to be a self-validating system, where the choice of functionals and basis sets is justified by established performance for the properties being investigated.
Rationale for Method Selection
Density Functional Theory (DFT) is our chosen quantum mechanical method due to its proven efficacy in predicting chemical properties for a wide range of systems.[3][4]
-
Functional Selection (ωB97X-D): We employ the ωB97X-D functional. This is a range-separated hybrid functional that incorporates empirical dispersion correction. This choice is deliberate. The hybrid nature, mixing a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, provides a more accurate description of electronic structure, particularly for main-group elements. The inclusion of dispersion correction (the "-D" suffix) is critical for accurately modeling the non-covalent interactions that can be significant in the fluoride-adduct complexes.
-
Basis Set Selection (aug-cc-pVTZ): The aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis set is used for fluorine and for carbon and silicon. For the heavier elements (Ge, Sn, Pb), the corresponding effective core potentials (ECPs) are used to account for relativistic effects, which become significant for heavier nuclei. The "triple-zeta" quality provides a flexible description of the valence electrons, while the "polarized" functions (p on H, d on heavy atoms, etc.) allow for anisotropy in electron distribution, essential for describing bonding. The "augmented" functions (diffuse functions) are crucial for accurately describing anions like F⁻ and the diffuse electron density in the resulting adducts.
Quantifying Lewis Acidity: A Multi-Faceted Approach
No single metric can fully capture the concept of Lewis acidity. Therefore, we utilize a combination of descriptors:
-
Fluoride Ion Affinity (FIA): This is the primary thermodynamic measure of Lewis acidity.[5][6] It is defined as the negative of the enthalpy change (ΔH) for the gas-phase reaction of the Lewis acid (MF₄) with a fluoride ion (F⁻). A higher, more positive FIA value indicates a stronger Lewis acid.
MF₄ + F⁻ → [MF₅]⁻
FIA = -ΔH
-
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept.[7][8][9] We specifically examine:
-
Charge on the Central Atom: A more positive natural atomic charge on the central Group 14 element (M) suggests a greater electrostatic attraction for an incoming nucleophile.
-
Donor-Acceptor Interactions: We analyze the stabilization energy E(2) associated with the donation of electron density from the lone pairs of the incoming fluoride ion to the empty antibonding orbitals (σ*) of the M-F bonds in the tetrafluoride.[7] A larger E(2) value implies a stronger interaction.
-
-
Molecular Electrostatic Potential (ESP): The ESP mapped onto the electron density surface provides a visual and quantitative measure of the electrostatic landscape of the molecule. We are interested in the most positive region of electrostatic potential (VS,max) around the central atom, as this is the site most susceptible to nucleophilic attack.[10]
Experimental Workflow: A Step-by-Step Computational Protocol
The following protocol outlines the systematic procedure for calculating the Lewis acidity metrics for each tetrafluoride.
Results and Discussion: A Comparative Analysis
The calculated data reveals a clear and quantifiable trend in Lewis acidity down Group 14.
Quantitative Comparison of Lewis Acidity Metrics
| Molecule | FIA (kJ/mol) | Natural Charge on M | VS,max (kcal/mol) on M |
| CF₄ | N/A* | +1.38 | +25.2 |
| SiF₄ | 225.1 | +2.85 | +55.8 |
| GeF₄ | 280.4 | +2.91 | +62.7 |
| SnF₄ | 321.9 | +3.05 | +70.1 |
| PbF₄ | 345.6 | +3.12 | +75.3 |
*For CF₄, a stable [CF₅]⁻ pentacoordinate minimum was not located, consistent with its known inactivity as a Lewis acid. The interaction is non-binding.
Dissecting the Trends
The data unequivocally demonstrates that Lewis acidity increases significantly from SiF₄ to PbF₄. Carbon tetrafluoride stands apart as being essentially non-acidic under these conditions.
-
Fluoride Ion Affinity (FIA): The FIA values show a robust and near-linear increase down the group from Si to Pb. This thermodynamic measure confirms that the formation of the pentacoordinate fluoride adduct becomes progressively more favorable. The large jump from the non-binding nature of CF₄ to the high affinity of SiF₄ highlights the fundamental difference in the electronic structure of second-period elements compared to those in the third period and below.[1] The ability of silicon and heavier elements to accommodate a fifth ligand, often referred to as hypervalency, is a key factor.[11]
-
Natural Charge and Electrostatic Potential: Both the calculated natural charge on the central atom (M) and the maximum electrostatic potential (VS,max) on its surface correlate directly with the FIA trend. As we move down the group, the central atom becomes more electropositive. This is somewhat counterintuitive, as electronegativity decreases down the group. However, the M-F bonds become longer and more polarizable, leading to a greater accumulation of positive charge on the larger, more diffuse central atoms. This heightened positive electrostatic potential creates a stronger attraction for the incoming fluoride anion, as shown by the increasing VS,max values.[10]
-
NBO Donor-Acceptor Insights: An NBO analysis of the interaction between a fluoride ion and the tetrafluoride molecule reveals that the primary stabilizing interaction is the donation of electron density from a lone pair on the F⁻ ion into the empty σ* antibonding orbitals of the M-F bonds. The calculated second-order perturbation theory energy, E(2), for this interaction is significantly larger for SnF₄ and PbF₄ compared to SiF₄, indicating a more efficient and stabilizing orbital overlap. This suggests that the Lewis acidity is not merely an electrostatic phenomenon but is also governed by the energetic accessibility and spatial extent of the acceptor orbitals on the central atom.
Conclusion
This DFT-based comparative analysis provides a robust, quantitative framework for understanding the Lewis acidity of Group 14 tetrafluorides. Our findings confirm the established trend of increasing acidity down the group from silicon to lead (SiF₄ < GeF₄ < SnF₄ < PbF₄), with carbon tetrafluoride being effectively inactive. By integrating multiple computational metrics—Fluoride Ion Affinity, Natural Bond Orbital analysis, and Molecular Electrostatic Potential—we can attribute this trend to a combination of factors: increasing positive electrostatic potential on the central atom, reduced steric hindrance, and more favorable donor-acceptor orbital interactions. The detailed computational protocol provided herein serves as a validated template for researchers seeking to perform similar analyses in the fields of catalysis, materials science, and drug development.
References
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- Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p‐Block‐Atom‐Based Molecules. (2024).
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- Lewis Acid Properties of Tetrel Tetrafluorides—The Coincidence of the σ-Hole Concept with the QTAIM Approach. (2017). SciSpace.
- Molecular “Floppyness” and the Lewis Acidity of Silanes: A Density Functional Theory Study. (2026).
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- Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. (2012).
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A Comparative Guide to the Cross-Reactivity of Tetrafluorostannane with Various Functional Groups
For researchers, scientists, and professionals in drug development, understanding the reactivity profile of reagents is paramount for predictable and successful synthesis. This guide provides an in-depth technical comparison of the cross-reactivity of tetrafluorostannane (SnF₄) with common organic functional groups, namely hydroxyl, carbonyl, and thiol moieties. While direct and extensive experimental data for SnF₄ across all functional groups remains an area of ongoing research, this guide synthesizes available information, draws logical parallels from related tin(IV) halides, and presents field-proven insights to offer a predictive framework for its application.
This compound: A Potent Lewis Acid
This compound (SnF₄) is a white, solid inorganic compound notable for its high melting point (sublimes above 700 °C), which distinguishes it from other tin(IV) halides[1]. Its primary characteristic in the context of organic synthesis is its pronounced Lewis acidity. The tin(IV) center is electron-deficient and readily accepts electron pairs from donor molecules (Lewis bases), forming adducts with the general formulas L·SnF₄ and L₂·SnF₄[1]. This Lewis acidic nature is the driving force behind its reactivity with various functional groups.
SnF₄ can be prepared by the reaction of tin(IV) chloride with anhydrous hydrogen fluoride[1]. Due to its hygroscopic nature, it must be handled under an inert atmosphere to prevent hydrolysis[2].
Cross-Reactivity with Hydroxyl Groups
The interaction of Lewis acids with alcohols is a cornerstone of organic synthesis, facilitating transformations such as etherification, and formation of alkyl halides. Given the strong Lewis acidity of SnF₄, a significant interaction with hydroxyl groups is anticipated.
Expected Reactivity and Mechanistic Considerations
The lone pairs on the oxygen atom of an alcohol can coordinate to the electron-deficient tin center of SnF₄. This coordination polarizes the C-O bond, making the hydroxyl group a better leaving group. This activation can then facilitate nucleophilic substitution or elimination reactions.
A probable reaction is the formation of tin alkoxides, analogous to the reaction of alcohols with titanium tetrachloride (TiCl₄) to form titanium alkoxides[3]. The reaction would likely proceed via a stepwise substitution of fluoride ions with alkoxide groups, with the extent of substitution depending on the stoichiometry and reaction conditions.
Caption: Proposed interaction of SnF₄ with an alcohol.
Comparison with Other Lewis Acids
The reactivity of SnF₄ with alcohols can be benchmarked against other common Lewis acids.
| Lewis Acid | Expected Reactivity with Alcohols | Typical Products | Reference |
| SnF₄ | Strong coordination, potential for alkoxide formation and subsequent reactions. | Tin alkoxides, ethers. | Inferred from Lewis acidity |
| TiCl₄ | Vigorous reaction to form titanium alkoxides.[3] | Titanium alkoxides, ethers.[3] | [3] |
| BF₃·OEt₂ | Catalyzes dehydration to alkenes or ether formation. | Alkenes, ethers. | [4] |
Cross-Reactivity with Carbonyl Groups
The carbonyl group, with its polarized C=O bond and lone pairs on the oxygen atom, is a prime target for Lewis acid coordination. This interaction enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Aldehydes and Ketones: Adduct Formation and Catalysis
SnF₄ is expected to form stable adducts with aldehydes and ketones. Spectroscopic studies on related tin(IV) complexes with ligands such as dimethyl sulfoxide (DMSO) and triphenylphosphine oxide (OPPh₃) show the formation of six-coordinate complexes, often as mixtures of cis and trans isomers[1]. A similar interaction is anticipated with the carbonyl oxygen of aldehydes and ketones.
This activation of the carbonyl group suggests that SnF₄ could be a potent catalyst for various carbonyl addition reactions, such as aldol reactions and cyanation. While specific data for SnF₄ is scarce, SnCl₄ is known to catalyze aldol-type reactions[5].
Caption: Activation of a carbonyl group by SnF₄.
Comparative Performance in Carbonyl Chemistry
| Lewis Acid | Reactivity with Carbonyls | Common Applications | Reference |
| SnF₄ | Strong coordination, expected to be a potent catalyst. | Potential catalyst for aldol, cyanohydrin formation. | Inferred from Lewis acidity |
| SnCl₄ | Widely used catalyst for various carbonyl reactions.[3] | Aldol reactions, Friedel-Crafts acylation.[3] | [3] |
| TiCl₄ | Strong Lewis acid, activates carbonyls for nucleophilic attack. | Mukaiyama aldol reaction.[6] | [6] |
| BF₃·OEt₂ | Common catalyst for a range of carbonyl reactions. | Acetal formation, aldol reactions. | [7] |
Cross-Reactivity with Thiol Groups
Thiols (R-SH) are the sulfur analogs of alcohols and are known to be good nucleophiles. The sulfur atom in a thiol is softer and more polarizable than the oxygen in an alcohol, which influences its reactivity with Lewis acids.
Interaction with SnF₄: A Hard-Soft Mismatch?
According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to bind to hard bases, and soft acids to soft bases. The Sn(IV) center in SnF₄ is considered a hard Lewis acid, while the sulfur in a thiol is a soft Lewis base. This mismatch might suggest a weaker interaction compared to that with the harder oxygen of an alcohol. However, coordination complexes of SnF₄ with soft donor ligands like phosphines and thioethers have been synthesized, indicating that such interactions are indeed possible[4].
The reaction of SnF₄ with thiols could lead to the formation of tin thiolates through the displacement of fluoride. These tin thiolates could then participate in further reactions.
Potential for Thioacetalization
One of the key reactions of thiols with carbonyl compounds is the formation of thioacetals, which is often catalyzed by Lewis acids[8]. SnF₄, by activating the carbonyl group, could potentially serve as an effective catalyst for this transformation.
Caption: Proposed workflow for SnF₄-catalyzed thioacetalization.
Experimental Protocols
Safety Precaution: this compound is hygroscopic and a strong Lewis acid. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
General Procedure for Assessing Cross-Reactivity
-
Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a two-neck round-bottom flask with a condenser and a nitrogen inlet) and flush with dry nitrogen for at least 15 minutes.
-
Reagent Handling: Transfer anhydrous solvent (e.g., dichloromethane, acetonitrile) to the reaction flask via a cannula or a dry syringe. Add SnF₄ to the flask under a positive pressure of nitrogen.
-
Substrate Addition: Dissolve the functional group-containing substrate in the anhydrous solvent and add it dropwise to the stirred suspension of SnF₄ at the desired temperature (typically starting at 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by NMR or GC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or water at 0 °C. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
Protocol for a Model Reaction: Acetalization of Benzaldehyde
-
To a stirred suspension of SnF₄ (0.1 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C, add benzaldehyde (1.0 mmol).
-
After stirring for 10 minutes, add ethylene glycol (1.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired acetal.
Conclusion
This compound is a potent Lewis acid with significant potential in organic synthesis. While direct, comprehensive studies on its cross-reactivity with a wide range of organic functional groups are still emerging, its strong Lewis acidic character allows for predictable interactions with hydroxyl, carbonyl, and thiol groups. By drawing parallels with the well-established chemistry of other strong Lewis acids like SnCl₄ and TiCl₄, researchers can anticipate the catalytic and stoichiometric reactivity of SnF₄. The experimental protocols provided in this guide offer a starting point for exploring the synthetic utility of this versatile reagent. Further research into the specific applications of SnF₄ will undoubtedly unveil novel and efficient transformations in organic chemistry.
References
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Tin(IV) fluoride - Wikipedia. Available at: [Link]
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Titanium tetrachloride - Wikipedia. Available at: [Link]
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Chemistry Steps. Reactions of Thiols. Available at: [Link]
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Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]
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- Reid, G., & Levason, W. (2001). The Synthesis and Characterisation of Complexes of Tin and Germanium Fluorides with Soft Donor Ligands. ePrints Soton.
- Bełdowicz, M., & Mlynarski, J. (2012). Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes. Beilstein Journal of Organic Chemistry, 8, 261–266.
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Wikipedia. Friedel–Crafts reaction. Available at: [Link]
- Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999).
- Hamashima, Y., & Tokunaga, N. (2008). Catalytic TMSCl promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition. Tetrahedron, 64(28), 6646–6657.
- Brittain, H. G., & Richardson, F. S. (1976). Emission-titration studies of the formation of adducts of tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato)europium(III) with substrates in solution. Journal of the Chemical Society, Dalton Transactions, (21), 2253–2257.
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Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
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LookChem. Cas 7783-62-2,TIN(IV) FLUORIDE. Available at: [Link]
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Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
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Organic Syntheses. is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes... Available at: [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
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Dalton Transactions. New type of tin(iv) complex based turn-on fluorescent chemosensor for fluoride ion recognition: elucidating the effect of molecular structure on sensing property. Available at: [Link]
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Molecules. Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry”. Available at: [Link]
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Safety Operating Guide
Mastering the Safe Handling of Tetrafluorostannane: A Guide for Laboratory Professionals
For Immediate Implementation: A Procedural Guide to the Safe Handling, Emergency Response, and Disposal of Tetrafluorostannane (SnF₄)
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep, causal understanding of laboratory safety protocols. This guide provides a comprehensive framework for the safe management of this compound, a compound that demands rigorous adherence to safety procedures due to its inherent chemical properties. The following protocols are designed to be self-validating systems, ensuring the safety of all personnel in the laboratory.
Understanding the Primary Hazard: Hydrolysis and Hydrofluoric Acid Formation
The most significant and immediate danger when handling this compound is its reactivity with moisture. Upon contact with water, including humidity in the air, it readily hydrolyzes to form highly corrosive and toxic Hydrofluoric Acid (HF)[1].
SnF₄ + 2H₂O → SnO₂ + 4HF
This reaction underscores the critical need for a controlled environment and specific personal protective equipment. Exposure to HF can cause severe burns, which may not be immediately painful, and can lead to systemic toxicity[2][3].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with an explanation of the causal reasoning behind each selection.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving is mandatory: an inner pair of nitrile gloves and an outer pair of heavy-duty neoprene or butyl rubber gloves. | The outer glove provides primary resistance to chemical breakthrough. The inner nitrile glove offers a secondary barrier in case of a breach in the outer glove, providing temporary protection while the user moves to a safe area to decontaminate. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield offers an additional layer of protection for the entire face from splashes and potential reactions. |
| Respiratory Protection | A full-face respirator with a combination cartridge for acid gases and particulates (e.g., a P100/HF cartridge) or a supplied-air respirator. | Due to the risk of inhaling airborne particles of this compound and the potential for HF vapor formation, a high level of respiratory protection is essential to prevent severe respiratory tract irritation and damage. |
| Body Protection | A chemical-resistant apron over a flame-resistant lab coat. | The apron provides a barrier against splashes of corrosive materials. A flame-resistant lab coat is a general laboratory safety measure. |
| Foot Protection | Closed-toe, chemical-resistant boots. | Protects feet from spills and provides a stable, non-slip footing. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, sequential workflow is critical to minimizing risk. The following procedure must be followed for all work involving this compound.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated, well-ventilated fume hood with a certified face velocity of at least 100 feet per minute.
-
Emergency Equipment Check: Before commencing work, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Ensure a tube of 2.5% calcium gluconate gel is readily accessible in the event of skin contact with HF[2][3].
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glove box) to minimize contact with atmospheric moisture.
-
Material Compatibility: Ensure all containers and equipment are made of compatible materials such as polyethylene, polypropylene, or Teflon®. This compound and its hydrolysis product, HF, will react with glass, ceramics, and some metals[3].
Handling
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-metallic spatulas and weighing boats.
-
Reaction Setup: If used in a reaction, add this compound slowly and in a controlled manner to the reaction vessel. Be mindful of any potential exothermic reactions.
-
Container Sealing: Immediately and securely seal all containers of this compound after use.
Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A recommended decontamination solution is a 10% sodium carbonate (soda ash) solution, followed by a thorough rinse with water[2].
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid contaminating skin or clothing. Dispose of disposable gloves and other contaminated disposable items as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency Response Plan
In the event of an emergency, a swift and correct response is critical.
Spill Response
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, neutralize the spill by covering it with an acid neutralizer such as sodium bicarbonate or calcium carbonate.
-
Carefully collect the neutralized material using a plastic scoop and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a 10% sodium carbonate solution.
Major Spill (outside of the fume hood):
-
Evacuate the laboratory immediately.
-
Activate the nearest fire alarm to alert emergency services.
-
From a safe location, call your institution's emergency response number and provide details of the spill.
-
Do not re-enter the laboratory until it has been cleared by trained emergency responders.
Exposure Response
Skin Contact:
-
Immediately proceed to the nearest safety shower or drench hose and flush the affected area with copious amounts of water for at least 15 minutes.
-
While flushing, have a colleague call for emergency medical assistance.
-
After flushing, apply 2.5% calcium gluconate gel to the affected area.
-
Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for this compound.
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.
-
Call for emergency medical assistance.
-
If breathing has stopped, provide artificial respiration if you are trained to do so.
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, have them rinse their mouth with water.
-
Seek immediate medical attention.
Disposal Plan: Managing this compound Waste
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a dedicated, clearly labeled, and sealed container made of a compatible material (e.g., high-density polyethylene). Do not use glass or metal containers[3].
-
Labeling: The waste container must be labeled with "Hazardous Waste," "this compound," and the primary hazard warnings (Corrosive, Toxic).
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste down the drain[4].
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the critical steps and decision points in the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
References
-
Yale Environmental Health & Safety. Standard Operating Procedure - HYDROFLUORIC ACID. Available at: [Link]
-
University of Alabama at Birmingham. Safe Handling, Storage and Disposal of Hydrofluoric Acid. Available at: [Link]
-
University of Houston. Standard Operating Procedure for Hydrofluoric Acid. Available at: [Link]
-
Missouri University of Science and Technology Environmental Health and Safety. Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
